molecular formula C20H26ClN3O B11937562 Prodigiosin hydrochloride

Prodigiosin hydrochloride

Cat. No.: B11937562
M. Wt: 359.9 g/mol
InChI Key: UQRGJSTXVCWXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prodigiosin hydrochloride is a member of pyrroles.

Properties

Molecular Formula

C20H26ClN3O

Molecular Weight

359.9 g/mol

IUPAC Name

3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride

InChI

InChI=1S/C20H25N3O.ClH/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17;/h7,9-13,21-22H,4-6,8H2,1-3H3;1H

InChI Key

UQRGJSTXVCWXNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C.Cl

Origin of Product

United States

Foundational & Exploratory

The Crimson Tide: A Technical Guide to the History, Discovery, and Science of Prodigiosin from Serratia marcescens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating history and scientific exploration of prodigiosin (B1679158), the vibrant red pigment produced by the bacterium Serratia marcescens. From its earliest observations as a "miraculous" blood-like substance on communion wafers to its current status as a promising therapeutic agent, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. This guide covers the historical milestones, detailed experimental protocols for its study, quantitative data on its production, and the intricate signaling pathways that govern its biosynthesis.

A History Steeped in Wonder and Science

The story of prodigiosin is a captivating journey from superstition to scientific understanding. The earliest recorded observations of the pigment produced by Serratia marcescens date back to antiquity, where its appearance on starchy foods like bread and polenta was often interpreted as a miraculous or ominous sign of "bleeding" bread.[1]

A pivotal moment in the scientific investigation of this phenomenon occurred in 1819 when a Venetian pharmacist, Bartolomeo Bizio, investigated an outbreak of blood-red discoloration on polenta.[1] He identified the causative agent as a microorganism, which he named Serratia marcescens in honor of the Italian physicist Serafino Serrati. The pigment itself was later named prodigiosin, derived from the Latin word "prodigiosus," meaning marvelous or prodigious, a nod to its historical association with miraculous events.[2]

It wasn't until the 20th century that the chemical nature of prodigiosin was unraveled. The structure of this unique tripyrrole pigment was first proposed and later confirmed through total synthesis in 1962.[2] This breakthrough paved the way for a deeper understanding of its biosynthesis and a surge in research into its diverse biological activities. Today, prodigiosin is recognized for its potent antimicrobial, immunosuppressive, and anticancer properties, making it a molecule of significant interest in the pharmaceutical industry.[1][3][4]

Quantitative Analysis of Prodigiosin Production

The production of prodigiosin by Serratia marcescens is highly influenced by various environmental and nutritional factors. Understanding these parameters is crucial for optimizing its yield for research and industrial applications. The following tables summarize quantitative data on prodigiosin production under different culture conditions.

Table 1: Effect of Physicochemical Parameters on Prodigiosin Production

ParameterConditionProdigiosin Yield (mg/L)Reference
Temperature 25°C25.10 (µg/L)[1]
30°C6528.81 (relative units)[5]
37°CNo production[5]
pH 7.06528.81 (relative units)[5]
9.0Higher production[6]
3.0 & 12.0No production[5]
Aeration Shaker (150 rpm)22.50 (µg/L)[1]
StaticNo production[1]
Incubation Time 36 hours22.20 (µg/L)[1]
48 hours49,500[4]
72 hoursPeak production[2]

Table 2: Effect of Nutritional Sources on Prodigiosin Production

Nutrient SourceSubstrateProdigiosin Yield (mg/L)Reference
Carbon Source Dextrose22.40 (mg/ml)[1]
Mannitol (in Cassava wastewater)49,500[4]
Peanut seed broth38,750[4]
Sesame seed broth16,680[4]
Nitrogen Source Yeast Extract26.75 (µg/L)[1]
Peptone9.15 (µg/L)[1]
Casein4,280[4]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Serratia marcescens, and the extraction, purification, and quantification of prodigiosin.

Cultivation of Serratia marcescens for Prodigiosin Production

Objective: To cultivate Serratia marcescens under optimal conditions to induce prodigiosin production.

Materials:

  • Serratia marcescens strain (e.g., ATCC 8100)

  • Nutrient Broth (NB) or Peptone Glycerol Broth (PGB)

  • Sterile culture flasks

  • Incubator shaker

  • Spectrophotometer

Protocol:

  • Prepare the desired culture medium (e.g., PGB: 5 g/L peptone, 10 g/L glycerol).

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Inoculate the sterile medium with a fresh overnight culture of Serratia marcescens.

  • Incubate the culture at 28-30°C with shaking (e.g., 150-200 rpm) for 48-72 hours.[1][5]

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

  • Prodigiosin production can be visually observed by the appearance of a red pigment in the culture.

Extraction and Purification of Prodigiosin

Objective: To extract and purify prodigiosin from the bacterial culture.

Materials:

  • Serratia marcescens culture broth

  • Centrifuge and centrifuge tubes

  • Solvents: Acidified ethanol (B145695) (e.g., 4% 1M HCl in ethanol), chloroform (B151607), methanol (B129727), ethyl acetate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., chloroform:methanol, 9:1 v/v)

Protocol:

Extraction:

  • Harvest the bacterial cells from the culture broth by centrifugation at 8,000-10,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in acidified ethanol. The volume of the solvent should be sufficient to fully immerse the pellet.

  • Agitate the mixture vigorously (e.g., by vortexing or sonication) until the red pigment is extracted into the solvent.

  • Centrifuge the mixture again to pellet the cell debris.

  • Carefully collect the red-colored supernatant containing the crude prodigiosin extract.

Purification:

  • Concentrate the crude extract using a rotary evaporator.

  • For purification by column chromatography, prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

  • Load the concentrated crude extract onto the column.

  • Elute the pigment using a solvent system of increasing polarity (e.g., a gradient of chloroform in hexane, followed by a gradient of methanol in chloroform).

  • Collect the red-colored fractions.

  • Monitor the purity of the fractions using TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol, 9:1). Prodigiosin should appear as a distinct red spot.

  • Combine the pure fractions and evaporate the solvent to obtain purified prodigiosin.

Quantification of Prodigiosin

Objective: To determine the concentration of prodigiosin in a sample.

Materials:

  • Purified prodigiosin sample

  • Acidified ethanol

  • Spectrophotometer

  • Cuvettes

Protocol:

  • Dissolve the prodigiosin sample in acidified ethanol.

  • Measure the absorbance of the solution at 535 nm using a spectrophotometer.[7] Use acidified ethanol as a blank.

  • The concentration of prodigiosin can be calculated using the Beer-Lambert law (A = εbc), where:

    • A is the absorbance at 535 nm.

    • ε is the molar extinction coefficient of prodigiosin in acidified ethanol (approximately 101,200 M⁻¹ cm⁻¹).

    • b is the path length of the cuvette (usually 1 cm).

    • c is the concentration of prodigiosin.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To analyze the purity and quantify prodigiosin using HPLC.

Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)

  • Prodigiosin standard

Protocol:

  • Prepare a standard solution of prodigiosin of known concentration.

  • Filter the prodigiosin sample and standard through a 0.22 µm syringe filter.

  • Inject the sample and standard into the HPLC system.

  • Run the analysis using a suitable gradient program for the mobile phase.

  • Monitor the elution profile at 535 nm.

  • The retention time of the peak in the sample should match that of the prodigiosin standard.

  • The purity of the sample can be determined by the percentage of the peak area corresponding to prodigiosin relative to the total peak area.

  • Quantification can be performed by comparing the peak area of the sample to a standard curve generated from known concentrations of the prodigiosin standard.[8][9][10]

Regulatory and Signaling Pathways

The biosynthesis of prodigiosin in Serratia marcescens is a tightly regulated process, controlled by a complex network of signaling pathways that respond to both intracellular and environmental cues. The genes responsible for prodigiosin synthesis are organized in the pig operon (pigA-N).[1]

Prodigiosin_Biosynthesis_Workflow cluster_precursors Precursor Biosynthesis cluster_condensation Final Condensation cluster_product Final Product MAP_pathway MAP Biosynthesis (pigB, D, E, H, I, J, M, N) Condensation Condensation (PigC) MAP_pathway->Condensation MBC_pathway MBC Biosynthesis (pigA, F, G, K, L) MBC_pathway->Condensation Prodigiosin Prodigiosin Condensation->Prodigiosin

Caption: Simplified workflow of prodigiosin biosynthesis from its precursors.

Several key regulatory systems have been identified that modulate the expression of the pig operon:

Quorum Sensing: Serratia marcescens utilizes N-acyl-homoserine lactone (AHL)-based quorum sensing to coordinate gene expression with population density. The SmaI/SmaR system is a primary quorum sensing circuit involved in regulating prodigiosin production.[3] At high cell densities, the concentration of AHLs increases, leading to the activation of transcriptional regulators that can influence the expression of the pig operon.

Quorum_Sensing_Regulation cluster_QS Quorum Sensing System cluster_pig Prodigiosin Biosynthesis SmaI SmaI AHL AHL Autoinducer SmaI->AHL synthesizes SmaR SmaR AHL->SmaR binds to pig_operon pig Operon SmaR->pig_operon regulates Prodigiosin Prodigiosin pig_operon->Prodigiosin leads to

Caption: Quorum sensing regulation of the pig operon in Serratia marcescens.

Two-Component Systems: These systems allow bacteria to sense and respond to environmental stimuli. Several two-component systems have been implicated in the regulation of prodigiosin synthesis, including:

  • EnvZ/OmpR: This system, typically involved in responding to changes in osmolarity, has been shown to positively regulate prodigiosin production. The response regulator OmpR directly binds to the promoter region of the pig operon, enhancing its transcription.[2][11]

  • RssA/RssB: In contrast to EnvZ/OmpR, the RssA/RssB two-component system acts as a negative regulator of prodigiosin biosynthesis. The response regulator RssB can repress the transcription of the pig operon.[12][13]

Two_Component_System_Regulation cluster_envz_ompr EnvZ/OmpR System cluster_rssa_rssb RssA/RssB System cluster_pig Prodigiosin Biosynthesis EnvZ_OmpR EnvZ/OmpR pig_operon pig Operon EnvZ_OmpR->pig_operon activates RssA_RssB RssA/RssB RssA_RssB->pig_operon represses

Caption: Regulation of the pig operon by two-component systems.

Other Transcriptional Regulators: A number of other transcriptional factors have been identified that directly or indirectly influence prodigiosin production. For instance, the PigP protein is a positive regulator that directly enhances the transcription of the pig operon.[5] Conversely, the global regulator Fnr has been shown to repress the expression of the pig gene cluster.[8]

The interplay of these various regulatory networks allows Serratia marcescens to fine-tune the production of prodigiosin in response to a complex array of internal and external signals, ensuring its synthesis occurs under the most favorable conditions. Further research into these intricate regulatory mechanisms will be crucial for the rational design of strategies to enhance the production of this valuable secondary metabolite for biotechnological and pharmaceutical applications.

References

Prodigiosin Hydrochloride: A Technical Guide to its Molecular Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin (B1679158), a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has garnered significant scientific interest due to its broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and multifaceted biological effects of its hydrochloride salt, prodigiosin hydrochloride. The document details its potent pro-apoptotic, anticancer, immunosuppressive, and antimicrobial properties.[4][5] Experimental protocols for the extraction, purification, and characterization of this compound are provided, alongside methodologies for assessing its biological activity. Furthermore, key signaling pathways modulated by this compound are illustrated to elucidate its mechanisms of action. All quantitative data are summarized in structured tables for ease of reference and comparison.

Molecular Structure and Physicochemical Properties

This compound is the salt form of prodigiosin, a secondary metabolite characterized by a unique tripyrrole skeleton.[6] The hydrochloride moiety enhances its stability, particularly in acidic conditions.[4]

Table 1: Molecular and Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₂₀H₂₅N₃O · HCl[4][7]
Molecular Weight 359.9 g/mol [4][8]
Appearance Purple to purplish-red powder[9]
IUPAC Name 4-methoxy-5-[(Z)-(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-1H,1′H-2,2′-bipyrrole hydrochloride[1][10]
CAS Number 56144-17-3[4][7]

Table 2: Solubility and Stability of this compound

SolventSolubilityStabilityReferences
Water InsolubleUnstable at alkaline pH[2][4]
Acetonitrile (B52724) SolubleStable in acidic pH[4][7]
Methanol (B129727) SolubleSolutions (2 mg/mL) stable for at least 6 months at -20°C[4]
Chloroform Soluble[4][7]
DMSO SolubleSolutions (2 mg/mL) stable for at least 6 months at -20°C[4][9]
Ethanol Soluble[3]
Acetone Soluble[3]
Hexane Soluble[3]
Ether Moderately soluble[2]

Spectral Properties

The spectral characteristics of prodigiosin are crucial for its identification and quantification. Its color is pH-dependent, appearing red in acidic conditions, and yellow-orange in alkaline environments.[11][12]

Table 3: Spectral Characteristics of Prodigiosin

TechniqueWavelength/WavenumberObservationsReferences
UV-Visible Spectroscopy (Acidic Ethanol) λmax ≈ 535 nmCorresponds to the characteristic red color.[3][11]
UV-Visible Spectroscopy (Acidic Methanol) λmax ≈ 536 nm[13]
UV-Visible Spectroscopy (Neutral pH) λmax ≈ 533 nmRed hue.[12]
UV-Visible Spectroscopy (Acidic pH, e.g., 2.0) λmax ≈ 540 nmPink color.[12]
UV-Visible Spectroscopy (Alkaline pH, e.g., 9.0) λmax ≈ 468 nmOrange color.[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy (cm⁻¹) ~3340N-H stretching[13]
~2924, ~2853C-H stretching[13]
~1609C=C stretching in pyrrole (B145914) rings[13]

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable array of biological activities, making it a promising candidate for therapeutic development.

Anticancer and Pro-apoptotic Activity

Prodigiosin is a potent pro-apoptotic agent, inducing programmed cell death in a wide range of cancer cell lines, including hematopoietic, gastric, colon, breast, and lung cancers, often with minimal toxicity to non-malignant cells.[4][10] Its cytotoxic effects are dose- and time-dependent.[14]

Table 4: IC₅₀ Values of Prodigiosin in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀References
HL-60 Human Promyelocytic Leukemia1.7 µg/mL[14]
NCI-H292 Human Mucoepidermoid Pulmonary Carcinoma3.6 µg/mL[14]
Hep-2 Human Laryngeal Carcinoma3.4 µg/mL[14]
MCF-7 Human Breast Adenocarcinoma5.1 µg/mL[14]
MDA-MB-231 Human Breast Adenocarcinoma62.52 nM (at 48h)[15]
MDA-MB-468 Human Breast Adenocarcinoma261.2 nM (at 48h)[15]
A549 Human Lung Carcinoma1.30 µg/mL[16]
A375 Human Malignant Melanoma1.25 µg/mL[16]
HCT116 Human Colorectal Carcinoma0.70 µg/mL[16]
K562 Human Chronic Myelogenous Leukemia79.6 nM[12]
HT29 Human Colorectal Adenocarcinoma0.45 µg/mL[12]
SGC7901 Human Gastric Adenocarcinoma1.30 µg/mL[12]

The apoptotic mechanism of prodigiosin is multifaceted and involves:

  • Induction of DNA damage: It can cause both single- and double-strand DNA breaks.[4]

  • Modulation of intracellular pH: Prodigiosin can disrupt the cellular pH gradient.[1]

  • Activation of Caspases: It induces the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[1]

  • Mitochondrial Pathway Involvement: It promotes the release of cytochrome c from the mitochondria.[1][10]

  • Regulation of Apoptotic Proteins: Prodigiosin can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[1]

Signaling Pathway Modulation

Prodigiosin exerts its effects by interfering with several key cellular signaling pathways.

  • Wnt/β-catenin Pathway: Prodigiosin acts as a potent inhibitor of this pathway, which is often aberrantly activated in cancers. It achieves this by decreasing the phosphorylation of LRP6, DVL2, and GSK3β, leading to the suppression of β-catenin-stimulated gene expression, such as cyclin D1.[8][10]

Wnt_Pathway cluster_prodigiosin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prodigiosin Prodigiosin Hydrochloride LRP6 LRP6 Prodigiosin->LRP6 Inhibits Phosphorylation DVL DVL Prodigiosin->DVL Inhibits Phosphorylation GSK3b GSK3β Prodigiosin->GSK3b Inhibits Phosphorylation (Ser9) Frizzled Frizzled Frizzled->DVL Activation LRP6->DVL DVL->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation Axin Axin Axin->GSK3b APC APC APC->Axin beta_catenin->Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation beta_catenin_p p-β-catenin Proteasome Proteasome beta_catenin_p->Proteasome Degradation CyclinD1 Cyclin D1 (Target Gene) TCF_LEF->CyclinD1 Transcription Wnt Wnt Wnt->Frizzled

Caption: Prodigiosin's inhibition of the Wnt/β-catenin signaling pathway.
  • ERK Signaling Pathway: Prodigiosin has been shown to activate the ERK signaling pathway, which is involved in the induction of apoptosis and inhibition of autophagy in certain cancer cells.[4]

ERK_Pathway Prodigiosin Prodigiosin Hydrochloride ROS ROS (Reactive Oxygen Species) Prodigiosin->ROS ERK ERK1/2 Prodigiosin->ERK Activation Apoptosis Apoptosis ERK->Apoptosis Induction Autophagy Autophagy ERK->Autophagy Inhibition

Caption: Role of the ERK pathway in prodigiosin-induced apoptosis.
  • Intrinsic Apoptosis Pathway: Prodigiosin triggers the intrinsic apoptosis pathway by modulating the balance of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.

Apoptosis_Pathway Prodigiosin Prodigiosin Hydrochloride Bax Bax Prodigiosin->Bax Upregulates Bcl2 Bcl-2 Prodigiosin->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Prodigiosin's induction of the intrinsic apoptosis pathway.
Antimicrobial and Antifungal Activity

Prodigiosin exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[17][18] Its mechanism of antimicrobial action is attributed to its ability to disrupt the plasma membrane.[17]

Immunosuppressive Activity

Prodigiosin has demonstrated T-cell-specific immunosuppressive activity, suggesting its potential in the treatment of autoimmune diseases and in preventing transplant rejection.[4]

Experimental Protocols

Extraction and Purification of Prodigiosin

This protocol outlines a general method for the extraction and purification of prodigiosin from Serratia marcescens.

Extraction_Purification_Workflow Start Serratia marcescens Culture Centrifugation1 Centrifugation (e.g., 8000 x g, 15 min, 4°C) Start->Centrifugation1 Pellet Cell Pellet Centrifugation1->Pellet Extraction Extraction with Acidified Methanol Pellet->Extraction Centrifugation2 Centrifugation Extraction->Centrifugation2 Supernatant Crude Prodigiosin Extract (Supernatant) Centrifugation2->Supernatant Purification Column Chromatography (Silica Gel) Supernatant->Purification PureProdigiosin Purified Prodigiosin Purification->PureProdigiosin

Caption: General workflow for prodigiosin extraction and purification.
  • Cultivation: Culture Serratia marcescens in a suitable medium (e.g., peptone-glycerol broth) under optimal conditions for pigment production (e.g., 28-30°C, with shaking).

  • Harvesting: Centrifuge the bacterial culture (e.g., 8000 x g for 15 minutes at 4°C) to pellet the cells.

  • Extraction: Resuspend the cell pellet in acidified methanol (e.g., methanol containing 4% 1M HCl). Vortex vigorously to ensure complete extraction of the pigment.

  • Clarification: Centrifuge the mixture to remove cell debris. The supernatant contains the crude prodigiosin extract.

  • Purification: The crude extract can be further purified using techniques such as thin-layer chromatography (TLC) or silica (B1680970) gel column chromatography. A common solvent system for column chromatography is a gradient of n-hexane and ethyl acetate.

  • Characterization: The purity and identity of the prodigiosin can be confirmed by HPLC, UV-Vis spectroscopy, and mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and acetonitrile in 0.2% acetic acid is often used.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV-Vis detector set at approximately 535 nm.

  • Purity: High-purity prodigiosin will show a single major peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or DMSO-d₆.

  • Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. 2D NMR techniques like COSY, HSQC, and HMBC can be used for detailed structural elucidation.

Broth Microdilution Assay for Antibacterial Activity
  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., 1 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Sulforhodamine B (SRB) Assay for Cytotoxicity
  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, p-LRP6, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a natural product with a diverse and potent range of biological activities, particularly in the realm of oncology. Its ability to induce apoptosis and modulate key signaling pathways in cancer cells underscores its potential as a lead compound for the development of novel anticancer therapeutics. The detailed molecular, physicochemical, and biological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers and scientists working to further elucidate the therapeutic potential of this fascinating molecule. Continued investigation into its mechanisms of action and preclinical development is warranted to fully realize its clinical utility.

References

mechanism of action of prodigiosin in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

**A Technical Guide to the

Anticancer Mechanisms of Prodigiosin (B1679158)**

Audience: Researchers, scientists, and drug development professionals.

Abstract: Prodigiosin, a tripyrrole red pigment produced by Serratia marcescens and other bacteria, has garnered significant interest for its potent anticancer properties.[1][2][3] This document provides an in-depth overview of the molecular mechanisms through which prodigiosin exerts its cytotoxic and pro-apoptotic effects on cancer cells. It details the compound's impact on critical cellular processes, including apoptosis, cell cycle regulation, and key signaling pathways. Furthermore, this guide summarizes quantitative data on its efficacy and outlines standard experimental protocols for its investigation, aiming to equip researchers with the foundational knowledge required for future studies and therapeutic development.

Core Mechanisms of Action

Prodigiosin employs a multi-pronged approach to inhibit cancer cell proliferation and induce cell death. Its mechanisms are complex and can vary depending on the cancer cell type, but they primarily converge on the induction of apoptosis, disruption of the cell cycle, and modulation of intracellular pH.[4][5][6] The anticancer activity of prodigiosin is attributed to its ability to induce programmed cell death, inhibit the cell cycle, cleave DNA, and modulate pH.[7]

Induction of Apoptosis

A primary mechanism of prodigiosin's anticancer activity is the induction of apoptosis, or programmed cell death, in a wide array of cancer cell lines.[4][6] This process is often selective for malignant cells, with minimal toxicity to normal cells.[8][9] Prodigiosin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

  • Intrinsic Pathway Activation: Prodigiosin disrupts mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytosol.[10] This release is often mediated by the modulation of the Bcl-2 family of proteins. Prodigiosin has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio and promoting mitochondrial permeabilization.[4][8] The released cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[2][4]

  • Extrinsic Pathway and Other Pro-Apoptotic Effects: Beyond the mitochondrial pathway, prodigiosin has been shown to downregulate inhibitors of apoptosis proteins (IAPs) such as XIAP, cIAP-1, and cIAP-2.[4] It can also induce endoplasmic reticulum (ER) stress, leading to an unfolded protein response (UPR) and subsequent apoptosis, partly through the upregulation of the transcription factor CHOP.[11] Furthermore, prodigiosin can generate reactive oxygen species (ROS), which cause DNA damage and trigger apoptotic pathways.[12]

Cell Cycle Arrest

Prodigiosin disrupts the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating. It has been observed to cause cell cycle arrest at different phases, including G1 and S phases, depending on the cell line.[6] This arrest is achieved by modulating the expression and activity of key cell cycle regulatory proteins. For instance, in Jurkat T cells, prodigiosin was found to inhibit cyclin E, cyclin-dependent kinase 2 (cdk2), p21, and p27, and prevent the phosphorylation of the Retinoblastoma (Rb) protein.[13] This prevents the cell from transitioning from the G1 to the S phase.

Disruption of Intracellular pH

A unique mechanism of prodigiosin is its ability to act as a proton-sequestering agent, disrupting intracellular pH gradients.[14] It can neutralize acidic compartments within the cell, such as lysosomes.[1] This disruption of pH homeostasis can trigger apoptotic signals and interfere with cellular processes that rely on specific pH environments, such as autophagy.[1][14]

Inhibition of Key Signaling Pathways

Prodigiosin has been shown to modulate several signaling pathways that are often dysregulated in cancer:

  • Wnt/β-catenin Pathway: Prodigiosin is a potent inhibitor of the Wnt/β-catenin pathway. It can target multiple components of this pathway, including LRP6, DVL, and GSK3β, leading to decreased levels of active β-catenin and reduced expression of Wnt target genes like cyclin D1.[15][16]

  • MAPK Pathway: The compound can impede the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival.[8] Inhibition of the p38 MAP kinase has been shown to prevent prodigiosin-mediated cell death in some contexts.[1]

  • PI3K/Akt/mTOR Pathway: In some cancer cells, prodigiosin has been found to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth and survival.[12]

Quantitative Data: Cytotoxicity Across Cancer Cell Lines

The cytotoxic efficacy of prodigiosin is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for prodigiosin vary significantly across different cancer cell lines, highlighting a degree of cell-type-specific activity.

Cancer Cell LineCancer TypeIC50 ValueReference
Hematologic Cancers
HL-60Promyelocytic Leukemia1.7 µg/mL[1]
HL-60Promyelocytic Leukemia79.6 nM[7]
K562Chronic Myelogenous LeukemiaSensitive[7]
JurkatT-cell LeukemiaSensitive[13]
Solid Tumors
NCI-H292Lung Mucoepidermoid Carcinoma3.6 µg/mL[1]
A549Lung Carcinoma0.39 µg/mL[7]
A549Lung Carcinoma1.30 µg/mL[17]
Hep-2Larynx Epidermoid Carcinoma3.4 µg/mL[1]
HepG2Hepatocellular Carcinoma0.04 µM[15]
MCF-7Breast Adenocarcinoma5.1 µg/mL[1]
MDA-MB-231Breast Adenocarcinoma62.52 nM (at 48h)[15]
MDA-MB-468Breast Adenocarcinoma261.2 nM (at 48h)[15]
HT-29Colon Adenocarcinoma0.45 µg/mL[7]
HCT116Colorectal Carcinoma0.62 µg/mL[17]
SGC7901Gastric Adenocarcinoma1.30 µg/mL[7]
PC3Prostate CancerSensitive[4]
JEG3ChoriocarcinomaSensitive[4][18]

Experimental Protocols

Investigating the anticancer mechanism of prodigiosin involves a range of standard cell and molecular biology techniques.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells/mL) in a 96-well plate and incubate for 24 hours to allow for attachment.[5]

    • Treatment: Treat the cells with serial dilutions of prodigiosin for a specified period (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

    • Data Analysis: Calculate cell viability as a percentage relative to the control and determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
  • Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Methodology:

    • Cell Treatment: Treat cells with prodigiosin at the desired concentration and time point.

    • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Methodology:

    • Cell Treatment and Harvesting: Treat cells with prodigiosin and harvest as described above.

    • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

    • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubation: Incubate in the dark for 30 minutes.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression Analysis
  • Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

  • Methodology:

    • Protein Extraction: Lyse prodigiosin-treated and control cells to extract total protein.

    • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin E, p-Rb). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Pathways and Workflows

Caption: Prodigiosin's multifaceted mechanism of action in cancer cells.

experimental_workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with Prodigiosin (Varying Concentrations & Times) start->treatment harvest Harvest Cells treatment->harvest viability Cell Viability (MTT Assay) harvest->viability apoptosis Apoptosis Analysis (Annexin V/PI Flow Cytometry) harvest->apoptosis cell_cycle Cell Cycle Analysis (PI Staining Flow Cytometry) harvest->cell_cycle western Protein Expression (Western Blot) harvest->western

Caption: Experimental workflow for assessing prodigiosin's anticancer activity.

ph_mechanism cluster_cell Cancer Cell Prodigiosin Prodigiosin (H+ Carrier) Lysosome Lysosome (Acidic pH ~4.5-5.0) Prodigiosin->Lysosome Transports H+ out Cytosol Cytosol (pH ~7.2) Neutralization Neutralization of Acidic Vesicles Lysosome->Neutralization Apoptosis Apoptotic Signal Triggering Neutralization->Apoptosis

Caption: Prodigiosin's role as a pH modulator in cancer cells.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Natural Derivatives and Analogs of Prodigiosin (B1679158)

Introduction

Prodigiosin is a secondary metabolite renowned for its vibrant red pigmentation and significant therapeutic potential.[1] Belonging to the prodiginine family of natural products, it features a characteristic tripyrrole skeleton.[2][3] These compounds are produced by various Gram-negative and Gram-positive bacteria, most notably Serratia marcescens, but also species of Streptomyces, Vibrio, and Pseudoalteromonas.[3][4] The prodiginine family has garnered substantial interest from the scientific and pharmaceutical communities due to a wide array of biological activities, including anticancer, immunosuppressive, antibacterial, antifungal, antimalarial, and antiprotozoal properties.[5][6][7]

Prodigiosin and its analogs often exhibit selective cytotoxicity, inducing apoptosis in a multitude of cancer cell lines with minimal toxicity to non-malignant cells.[8][9] This selectivity, combined with novel mechanisms of action, positions them as promising candidates for drug development. This guide provides a comprehensive overview of the natural derivatives and synthetic analogs of prodigiosin, their mechanisms of action, quantitative bioactivity data, and the experimental protocols used for their evaluation.

Chemical Structures: The Prodiginine Family

The core structure of prodiginines is a pyrrolylpyrromethene skeleton.[1] Prodigiosin itself is composed of three pyrrole (B145914) rings (designated A, B, and C), where two rings form a bipyrrole unit and the third is linked via a methylene (B1212753) bridge.[8][10] Natural derivatives and synthetic analogs are typically distinguished by variations in the alkyl substituents on the pyrrole rings.

Table 1: Major Natural Derivatives and Analogs of Prodigiosin

Compound NameChemical StructureSource Organism(s)Key Bioactivities
Prodigiosin C₂₀H₂₅N₃OSerratia marcescens, Vibrio psychroerythrus, Hahella chejuensis[4]Anticancer, Immunosuppressive, Antimicrobial, Antimalarial[4][6]
Cycloprodigiosin C₂₀H₂₃N₃OPseudoalteromonas, Alteromonas rubra[5][7]Antimalarial, Antimicrobial[5][11]
Undecylprodigiosin C₂₅H₃₅N₃OStreptomyces coelicolor[12]Immunosuppressive, Anticancer
2-(p-hydroxybenzyl) prodigiosin C₂₇H₂₉N₃O₂Pseudoalteromonas rubra[7][11]Antimicrobial, Cytotoxic[11]
Metacycloprodigiosin C₂₅H₃₃N₃OMarine actinomyceteAntimalarial[5]
Obatoclax C₂₉H₃₅ClN₄OSynthetic AnalogAnticancer (pro-apoptotic)[8]

Biosynthesis of Prodigiosin

The biosynthesis of prodigiosin follows a bifurcated pathway, culminating in the enzymatic condensation of two key precursors: 2-methyl-3-n-amyl-pyrrole (MAP) and 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC).[3][8] The final condensation step is catalyzed by the enzyme PigC.[10][13] The precursors for this pathway include common amino acids like proline, serine, and methionine, as well as acetate (B1210297) and pyruvate.[2][4]

Prodigiosin Biosynthesis cluster_map MAP Biosynthesis cluster_mbc MBC Biosynthesis Pyruvate Pyruvate MAP 2-methyl-3-n-amyl-pyrrole (MAP) Pyruvate->MAP pigD Octenal 2-Octenal Octenal->MAP pigE Prodigiosin Prodigiosin MAP->Prodigiosin pigC (Condensation) Proline L-Proline MBC 4-methoxy-2,2'-bipyrrole -5-carbaldehyde (MBC) Proline->MBC pigI, pigA Serine L-Serine Serine->MBC pigF, pigH MalonylCoA Malonyl-CoA MalonylCoA->MBC MBC->Prodigiosin pigC (Condensation)

Caption: Bifurcated biosynthesis pathway of prodigiosin.

Biological Activities and Mechanisms of Action

Prodigiosin and its analogs target multiple cellular pathways, leading to their diverse biological effects.

Anticancer Activity

The anticancer properties of prodiginines are the most extensively studied. They induce apoptosis (programmed cell death) in a wide range of cancer cells, including those that are multi-drug resistant, with minimal effect on normal cells.[1][8]

Key Mechanisms:

  • Induction of Endoplasmic Reticulum (ER) Stress: Prodigiosin can activate ER stress pathways, such as the PERK-eIF2α-ATF4-CHOP and IRE1α-JNK pathways, leading to apoptosis.[14]

  • Modulation of Bcl-2 Family Proteins: It downregulates the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins like Bax, thereby shifting the cellular balance towards apoptosis.[15]

  • DNA Damage: Prodigiosin can bind with copper ions to form a complex that mediates the cleavage of double-stranded DNA, acting as a chemical nuclease.[9][16]

  • pH Disruption: The compounds can function as H⁺/Cl⁻ symporters, disrupting intracellular pH gradients, particularly in acidic organelles like lysosomes, which can trigger cell death.[4]

  • Signaling Pathway Interference: Prodigiosin has been shown to inhibit the Wnt/β-catenin signaling pathway and restore p53 pathway activity in tumors with mutated p53.[10][17]

Prodigiosin Apoptosis Pathway Mechanism of Prodigiosin-Induced Apoptosis cluster_er ER Stress cluster_mito Mitochondrial Regulation Prodigiosin Prodigiosin ER Endoplasmic Reticulum (ER) Prodigiosin->ER Induces Stress Mitochondrion Mitochondrion Prodigiosin->Mitochondrion DNA DNA Prodigiosin->DNA Copper-mediated cleavage PERK PERK-eIF2α ER->PERK IRE1a IRE1α-JNK ER->IRE1a Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Mitochondrion->Bax Activates Apoptosis Apoptosis DNA->Apoptosis Damage triggers PERK->Apoptosis IRE1a->Apoptosis Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Promotes Caspases->Apoptosis

Caption: Key signaling pathways in prodigiosin-induced apoptosis.
Immunosuppressive Activity

Prodigiosin demonstrates potent immunosuppressive effects, primarily by inhibiting T-cell proliferation.[18] Its mechanism is distinct from common immunosuppressants like cyclosporin (B1163) A. Prodigiosin and its derivatives inhibit the phosphorylation and activation of JAK-3, a tyrosine kinase crucial for signal transduction through the common gamma-chain of interleukin receptors (e.g., IL-2, IL-4, IL-7).[19] This blockade prevents T-cell activation and response.[18][19]

Antimicrobial and Antifungal Activity

Prodigiosin exhibits broad-spectrum antimicrobial activity.[5] It is generally more effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, but also shows activity against some Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[5][20][21] The proposed mechanisms include disruption of the cell wall and inhibition of protein synthesis.[22] Additionally, prodigiosin has demonstrated antifungal activity against various pathogenic fungi, including Candida albicans and Aspergillus niger.[5][21]

Quantitative Bioactivity Data

The potency of prodigiosin and its analogs is quantified using standard metrics such as the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Table 2: Cytotoxic Activity (IC₅₀) of Prodigiosin and Derivatives on Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µg/mL)Incubation TimeReference
ProdigiosinHL-60Promyelocytic Leukemia1.7-[23]
ProdigiosinHep-2Laryngeal Carcinoma3.4-[23]
ProdigiosinNCIH-292Lung Mucoepidermoid Carcinoma3.6-[23]
ProdigiosinMCF-7Breast Adenocarcinoma5.1-[23]
ProdigiosinA549Lung Cancer0.62 ± 0.0548 h[24]
ProdigiosinA375Melanoma0.80 ± 0.0348 h[24]
ProdigiosinMDA-MB-231Breast Cancer0.85 ± 0.0148 h[24]
ProdigiosinHCT116Colorectal Carcinoma0.90 ± 0.0448 h[24]
Brominated PGA549Lung Cancer1.00 ± 0.0248 h[24]
Dibrominated PGA549Lung Cancer3.40 ± 0.0848 h[24]
Methyl-substituted Analog (16ba)RT-112 (cisplatin-resistant)Urothelial Carcinoma~0.0188 (18.8 nM)72 h[16]

Table 3: Antimicrobial Activity (MIC) of Prodigiosin

MicroorganismTypeMIC (µg/mL)Reference
Escherichia coli NCIM 2065Gram-negative15.9 (µM)[20]
Staphylococcus aureus (ORSA)Gram-positive1.0 - 4.0[25]
Staphylococcus aureusGram-positive5.5[26]
MRSAGram-positive11.0[26]
Enterococcus faecalisGram-positive-[25]
Streptococcus pyogenesGram-positive-[25]

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of bioactive compounds. Below are protocols for key assays cited in prodigiosin research.

Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of prodigiosin or its analogs in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5x10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of prodigiosin in MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (bacteria in broth without prodigiosin) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of prodigiosin in which no visible bacterial growth (turbidity) is observed.[26]

Experimental Workflow Culture 1. Bacterial Culture (e.g., S. marcescens) Extraction 2. Pigment Extraction (e.g., Acidified Ethanol) Culture->Extraction Purification 3. Purification (Column Chromatography, HPLC) Extraction->Purification Characterization 4. Structural Characterization (MS, NMR, UV-Vis) Purification->Characterization Bioassays 5. Bioactivity Screening Characterization->Bioassays Cytotoxicity Cytotoxicity Assay (MTT, Flow Cytometry) Bioassays->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Dilution, Agar Diffusion) Bioassays->Antimicrobial Immunosuppression Immunosuppression Assay (T-cell proliferation) Bioassays->Immunosuppression

Caption: General workflow for prodigiosin isolation and bioactivity testing.

Conclusion and Future Directions

Prodigiosin and its growing family of natural and synthetic analogs represent a rich source of bioactive compounds with significant therapeutic promise. Their ability to selectively target cancer cells through multiple pro-apoptotic mechanisms makes them compelling candidates for oncology drug development. Furthermore, their unique immunosuppressive and broad-spectrum antimicrobial activities offer potential solutions for infectious diseases and autoimmune disorders.

Future research should focus on several key areas:

  • Medicinal Chemistry: Synthesizing novel analogs to improve potency, selectivity, and pharmacokinetic properties.[17][19]

  • Mechanism of Action: Further elucidating the specific molecular targets to better understand their polypharmacology.

  • Drug Delivery: Developing advanced formulations, such as nanocomposites, to overcome the hydrophobicity and improve the bioavailability of prodiginines.[9]

  • Clinical Trials: Advancing the most promising candidates, like the synthetic analog obatoclax, through rigorous clinical evaluation.[8][27]

The continued exploration of prodiginines is poised to unlock new therapeutic strategies for some of the most challenging diseases facing modern medicine.

References

The Crimson Tide Within: Unveiling the Biological Role of Prodigiosin in Producing Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin (B1679158), a vibrant red tripyrrole pigment, is a secondary metabolite produced by a select group of bacteria, most notably Serratia marcescens. Beyond its striking coloration, prodigiosin possesses a remarkable spectrum of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. This technical guide delves into the multifaceted biological roles of prodigiosin in its producing organisms, exploring the intricate regulatory networks that govern its synthesis and its potential functions in microbial ecology and survival. This document provides a comprehensive overview of the current understanding of prodigiosin, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved in its production.

Introduction: The Enigmatic Red Pigment

Prodigiosin and its analogs, collectively known as prodiginines, have garnered significant attention in the scientific community for their potent bioactivities.[1] While the therapeutic potential of prodigiosin is a major focus of research, its intrinsic biological role for the producing microorganisms remains a subject of ongoing investigation. This guide aims to synthesize the current knowledge on why bacteria such as Serratia marcescens invest significant metabolic energy in producing this complex molecule. Understanding the native functions of prodigiosin can provide crucial insights for its biotechnological production and the development of novel therapeutic agents.

Prodigiosin is synthesized via a bifurcated pathway, where two precursors, 2-methyl-3-n-amyl-pyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), are condensed to form the final pigment.[2][3] This biosynthesis is encoded by the pig gene cluster (pigA-N). The regulation of this cluster is tightly controlled by a complex network of signaling pathways, responding to various environmental and cellular cues.

Biological Activities of Prodigiosin: A Quantitative Perspective

Prodigiosin exhibits a broad range of biological activities against a diverse array of organisms. The following tables summarize the quantitative data on its minimum inhibitory concentrations (MIC) against various bacteria and fungi, and its half-maximal inhibitory concentrations (IC50) against several human cancer cell lines.

Table 1: Antibacterial Activity of Prodigiosin (Minimum Inhibitory Concentration - MIC)

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 653862.5[4]
Staphylococcus aureus-8[5]
Methicillin-resistantStaphylococcus aureus (MRSA)ATCC 4330011[6]
Enterococcus faecalisATCC 292123.9[4]
Bacillus subtilis-5[7]
Bacillus cereus-4[7]
Escherichia coliATCC 873962.5[4]
Escherichia coliNCIM 206515.9 (µM)[8]
Pseudomonas aeruginosaATCC 2785362.5[4]
Pseudomonas aeruginosaMG16[7]
Klebsiella pneumoniaeNCIM 270622.6 (µM)[8]
Salmonella Typhimurium->500[9]
Chromobacterium violaceum-4-16[10]
Clostridium perfringensATCC 13124500[11]
Listeria monocytogenesATCC 7644>500[4]

Table 2: Antifungal Activity of Prodigiosin (Minimum Inhibitory Concentration - MIC)

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans-[12]
Candida parapsilosis-[12]
Cryptococcus neoformans-[12]
Aspergillus oryzae-
Aspergillus flavus-
Aspergillus niger-[13]
Fusarium oxysporum8[7]
Trichophyton mentagrophytes-
Trichophyton rubrum-

Table 3: Anticancer Activity of Prodigiosin (Half-Maximal Inhibitory Concentration - IC50)

Cell LineCancer TypeIC50Reference
A549Human Lung Carcinoma0.39 µg/mL[13]
A375Human Melanoma1.25 µg/mL[1]
HCT116Human Colon Carcinoma0.62 µg/mL[1]
HeLaHuman Cervical Cancer45.9 µM[14]
HepG2Human Hepatocellular Carcinoma0.04 µM[15]
HL-60Human Promyelocytic Leukemia1.7 µg/mL[1]
K562Human Chronic Myelogenous Leukemia79.6 nM[13]
MCF-7Human Breast Adenocarcinoma5.1 µg/mL[1]
MDA-MB-231Human Breast Adenocarcinoma0.68 µg/mL[1]
NCI-H292Human Lung Mucoepidermoid Carcinoma3.6 µg/mL[1]
PC-3Human Prostate Adenocarcinoma-[6]
SGC7901Human Gastric Adenocarcinoma1.30 µg/mL[13]
JEG3Human Choriocarcinoma-[6]

Putative Biological Roles in Producing Organisms

While a definitive, singular role for prodigiosin has not been established, several hypotheses supported by experimental evidence suggest its importance in the lifestyle of producing bacteria.

  • Antimicrobial Competition: Prodigiosin exhibits potent antibacterial and antifungal activities, suggesting a role in outcompeting other microorganisms in their natural habitats, such as soil and water.[7] This would provide a significant ecological advantage by securing resources and niche dominance.

  • Biofilm Formation: The regulation of prodigiosin production is often linked to pathways that also control biofilm formation. This suggests a potential role for prodigiosin in the development, maturation, or dispersal of biofilms, which are crucial for bacterial survival and persistence.

  • Cell-Cell Communication: The production of prodigiosin is frequently regulated by quorum sensing, a cell-density-dependent communication system.[16][17] This indicates that prodigiosin synthesis is a coordinated, population-level behavior, possibly signaling a mature and dense community ready to engage in competitive or symbiotic interactions.

  • Energy Metabolism: Some studies suggest that prodigiosin may play a role in regulating cellular energy levels, potentially by influencing ATP production.[17]

  • Protection against Environmental Stress: There is some evidence to suggest that prodigiosin may offer protection against certain environmental stressors, although this role is less well-defined.

Regulation of Prodigiosin Biosynthesis: Key Signaling Pathways

The synthesis of prodigiosin in Serratia marcescens is a tightly regulated process, primarily controlled at the transcriptional level of the pig gene cluster. Several interconnected signaling pathways are involved, allowing the bacterium to integrate various environmental and cellular signals to modulate pigment production.

Quorum Sensing Regulation

Quorum sensing (QS) is a key regulatory mechanism that allows bacteria to coordinate gene expression in response to population density. In Serratia, N-acyl-homoserine lactone (AHL) based QS systems play a pivotal role in controlling prodigiosin production.[7][16]

Quorum_Sensing_Regulation SmaI/SpnI SmaI / SpnI (AHL Synthase) AHLs N-acyl-homoserine lactones (AHLs) SmaI/SpnI->AHLs Synthesizes SmaR/SpnR SmaR / SpnR (Transcriptional Regulator) AHLs->SmaR/SpnR Binds to pig_operon pig Operon (pigA-N) SmaR/SpnR->pig_operon Represses Prodigiosin Prodigiosin Biosynthesis pig_operon->Prodigiosin

Caption: Quorum sensing regulation of prodigiosin biosynthesis in Serratia marcescens.

In this system, AHL synthases like SmaI and SpnI produce AHL signal molecules. At high cell densities, AHLs accumulate and bind to transcriptional regulators such as SmaR and SpnR. This binding typically alleviates the repression exerted by these regulators on the pig operon, leading to the transcription of prodigiosin biosynthesis genes.[17][18]

Two-Component System Regulation

Two-component systems (TCSs) are another critical layer of regulation, allowing bacteria to sense and respond to a wide range of environmental stimuli. Several TCSs have been implicated in the control of prodigiosin production in Serratia.[18][19]

Two_Component_System_Regulation EnvZ EnvZ (Sensor Kinase) OmpR OmpR (Response Regulator) EnvZ->OmpR Phosphorylates pig_operon pig Operon OmpR->pig_operon Activates CpxA CpxA (Sensor Kinase) CpxR CpxR (Response Regulator) CpxA->CpxR Phosphorylates CpxR->pig_operon Represses RssA RssA (Sensor Kinase) RssB RssB (Response Regulator) RssA->RssB Phosphorylates RssB->pig_operon Represses Prodigiosin Prodigiosin pig_operon->Prodigiosin

Caption: Regulation of prodigiosin biosynthesis by various two-component systems.

Examples of TCSs involved in prodigiosin regulation include:

  • EnvZ/OmpR: This system, typically involved in responding to osmolarity changes, has been shown to positively regulate prodigiosin production.[18]

  • CpxA/CpxR: This TCS, which responds to envelope stress, generally acts as a negative regulator of prodigiosin synthesis.[9][19]

  • RssA/RssB: This system also negatively controls prodigiosin production through the repression of the pig operon.[4][10]

The interplay between these and other regulatory systems, including additional transcriptional factors like PtrA and RcsB, creates a complex and fine-tuned network that ensures prodigiosin is produced under the most appropriate conditions for the bacterium.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of prodigiosin.

Extraction and Purification of Prodigiosin

This protocol describes a common method for extracting and purifying prodigiosin from a bacterial culture.

Materials:

  • Bacterial culture of a prodigiosin-producing strain (e.g., Serratia marcescens)

  • Acidified ethanol (B145695) (4% 1 M HCl in ethanol)[15]

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Spectrophotometer

  • Solvents for chromatography (e.g., chloroform, methanol)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Cell Harvesting: Grow the bacterial culture in a suitable liquid medium until significant red pigmentation is observed. Centrifuge the culture at a high speed (e.g., 12,000 rpm for 10 minutes) to pellet the cells.[15] Discard the supernatant.

  • Extraction: Add acidified ethanol to the cell pellet (e.g., 1 mL per pellet from a 1.5 mL culture).[15] Vortex vigorously to ensure complete resuspension and lysis of the cells, which will release the intracellular prodigiosin.

  • Clarification: Centrifuge the mixture again at high speed to pellet the cell debris.

  • Quantification: Carefully collect the red supernatant containing the crude prodigiosin extract. Measure the absorbance of the supernatant at 534 nm using a spectrophotometer.[15] Acidified ethanol can be used as a blank.

  • Purification (Optional): For higher purity, the crude extract can be concentrated under reduced pressure and subjected to silica gel column chromatography. Elute with a gradient of solvents, such as a chloroform-methanol mixture, to separate prodigiosin from other cellular components.

Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution

This protocol outlines the determination of the MIC of prodigiosin against a specific bacterial strain.

Materials:

  • Purified prodigiosin stock solution of known concentration

  • Bacterial strain to be tested

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Bacterial Inoculum: Grow the test bacterium in the appropriate broth to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the test medium.

  • Serial Dilution of Prodigiosin: In a 96-well plate, perform a two-fold serial dilution of the prodigiosin stock solution in the growth medium to obtain a range of concentrations.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the prodigiosin dilutions.

  • Controls: Include a positive control well (bacteria and medium, no prodigiosin) and a negative control well (medium only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of prodigiosin that completely inhibits visible growth of the bacterium.[5] Alternatively, the absorbance at 600 nm can be measured using a plate reader.

Assessment of Anticancer Activity using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of prodigiosin on cancer cells.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • Purified prodigiosin stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[20]

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a CO₂ incubator.

  • Treatment with Prodigiosin: Prepare serial dilutions of prodigiosin in complete cell culture medium. Remove the old medium from the cells and add the prodigiosin-containing medium to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

  • MTT Addition: After the incubation period, add a specific volume of MTT solution to each well (e.g., 10-20 µL) and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of around 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each prodigiosin concentration relative to the untreated control. The IC50 value, the concentration of prodigiosin that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Conclusion and Future Perspectives

Prodigiosin remains a molecule of significant interest due to its potent and diverse biological activities. While its role as a potential therapeutic agent is being extensively explored, understanding its native biological functions in producing organisms is crucial for a holistic appreciation of its significance. The intricate regulatory networks governing its biosynthesis highlight its importance in the physiology and ecology of bacteria like Serratia marcescens. Future research should focus on further elucidating the precise molecular mechanisms by which prodigiosin exerts its various effects, both on competing organisms and on the producing host itself. A deeper understanding of its ecological roles will not only provide fundamental biological insights but also pave the way for the rational design of strategies to enhance its production for biotechnological and pharmaceutical applications. The continued exploration of this crimson tide within the microbial world promises to uncover further secrets with potential benefits for science and medicine.

References

Prodigiosin Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prodigiosin (B1679158) hydrochloride, a vibrant red pigment produced by Serratia marcescens and other bacteria, has garnered significant attention within the scientific community for its broad spectrum of biological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing essential chemical data, outlining its mechanisms of action, and detailing relevant experimental protocols.

Core Chemical and Physical Data

Prodigiosin hydrochloride is the salt form of prodigiosin, a member of the tripyrrole family of compounds. The hydrochloride form enhances its stability and solubility in certain solvents, facilitating its use in experimental settings.

Chemical Identification and Properties

Multiple CAS numbers have been associated with prodigiosin and its hydrochloride salt. For clarity, the most frequently cited numbers are provided below.

IdentifierValueSource(s)
CAS Number (HCl) 56144-17-3[1][2][3][4][5]
Alternate CAS (HCl) 112373-40-7[6]
CAS Number (Free Base) 82-89-3[6]
Molecular Formula C₂₀H₂₅N₃O · HCl or C₂₀H₂₆ClN₃O[1][2][3][4][6]
Molecular Weight 359.89 g/mol [1][2][3][5]
IUPAC Name (E)-4-methoxy-5-((5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl)-1H,1'H-2,2'-bipyrrole hydrochloride[6]
Solubility and Stability

Proper handling and storage are crucial for maintaining the integrity of this compound.

SolventSolubilitySource(s)
Water Insoluble[2][5]
DMSO Soluble[2][5]
Methanol (B129727) Soluble[2][5]
Acetonitrile Soluble[2][5]
Chloroform Soluble[2][5]
Storage (Powder) Stable for 2 years at -20°C[1][2][3]
Storage (In DMSO) Stable for 6 months at -80°C; 2 weeks at 4°C[3]
pH Stability Solutions are stable at acidic pH and unstable under alkaline conditions[2]

Mechanism of Action and Signaling Pathways

This compound exhibits a range of biological effects, including anticancer, immunosuppressive, antibacterial, and antifungal properties.[1][7] Its mechanism of action is multifaceted, involving the modulation of several key cellular processes. The compound is a potent proapoptotic agent, inducing programmed cell death in various cancer cell lines with minimal toxicity to nonmalignant cells.[2][8]

Key mechanisms include:

  • Inhibition of Wnt/β-catenin Signaling: this compound has been shown to inhibit the Wnt/β-catenin pathway, a critical signaling cascade in development and disease.[1][7] It can reduce the levels of phosphorylated LRP6 and DVL2, leading to decreased levels of both active and total β-catenin.[7]

  • Induction of Apoptosis: The compound triggers apoptosis through both caspase-dependent and -independent pathways.[9] It can induce the activation of caspase-8, caspase-9, and caspase-3, as well as the release of cytochrome c from mitochondria.[2]

  • DNA Damage: Prodigiosin can cause single- and double-strand DNA breaks, contributing to its cytotoxic effects.[2]

  • pH Modulation: It has been suggested that prodigiosin can disrupt cellular pH gradients by acting as a transmembrane transporter of H⁺ and Cl⁻ ions.[10]

  • Cell Cycle Arrest: The compound can inhibit cell cycle progression, further contributing to its antiproliferative activity.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor DVL2 DVL2 Frizzled->DVL2 Activates LRP6 LRP6 Wnt Wnt Ligand Wnt->Frizzled Binds Prodigiosin Prodigiosin Hydrochloride Prodigiosin->LRP6 Inhibits phosphorylation Prodigiosin->DVL2 Inhibits phosphorylation GSK3b GSK3β DVL2->GSK3b Inhibits (via complex) Axin Axin DVL2->Axin Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates (for degradation) APC APC Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulates & translocates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Caption: Wnt/β-catenin signaling pathway inhibition by this compound.

Experimental Protocols

The following sections provide an overview of common methodologies used in the study of this compound.

Production, Extraction, and Purification

Prodigiosin is typically produced via fermentation of Serratia marcescens. The extraction and purification protocol is a critical first step for obtaining the compound for experimental use.

Methodology:

  • Fermentation: Inoculate a suitable production medium (e.g., peptone-glycerol broth) with Serratia marcescens and incubate for 48-72 hours at 28-30°C with agitation.[11][12]

  • Cell Harvesting: Centrifuge the fermentation broth to pellet the bacterial cells containing the red pigment.

  • Extraction: Resuspend the cell pellet in a solvent such as methanol or ethanol (B145695), often acidified with a small amount of hydrochloric acid (e.g., 1-4% 1M HCl).[13][14] The mixture is agitated vigorously, for instance, by vortexing or sonication, to lyse the cells and extract the pigment.[14]

  • Purification:

    • Centrifuge the extract to remove cell debris.

    • The supernatant containing prodigiosin can be further purified using chromatographic techniques like high-performance liquid chromatography (HPLC) to achieve high purity (≥98%).[12]

    • The presence of prodigiosin can be confirmed by a color change test: the acidified solution appears red/pink, while an alkalinized solution turns yellow/tan.[11]

G start Start fermentation 1. Fermentation of S. marcescens (48-72h) start->fermentation centrifugation1 2. Cell Harvesting (Centrifugation) fermentation->centrifugation1 extraction 3. Pigment Extraction (Acidified Methanol/Ethanol) centrifugation1->extraction centrifugation2 4. Debris Removal (Centrifugation) extraction->centrifugation2 supernatant Crude Prodigiosin Extract (Supernatant) centrifugation2->supernatant purification 5. Purification (e.g., HPLC) supernatant->purification analysis 6. Purity & Identity Check (Spectroscopy, LC-MS) purification->analysis bioassays 7. Bioactivity Assays (Cytotoxicity, Antimicrobial, etc.) analysis->bioassays end End bioassays->end

Caption: General workflow for this compound extraction and analysis.

Quantification

The concentration of prodigiosin in an extract can be determined spectrophotometrically.

Methodology:

  • Extract prodigiosin from cell pellets using acidified ethanol (e.g., 4% 1M HCl in ethanol).[13]

  • Centrifuge to clarify the solution.

  • Measure the absorbance of the supernatant at 534 nm.[13]

  • Calculate the concentration using a standard curve or the known extinction coefficient.

In Vitro Cytotoxicity and Anticancer Activity Assay

The effect of this compound on cancer cell viability is a common and critical assessment.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., breast cancer lines MDA-MB-231, lung cancer A-549) under standard conditions.[7][8]

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 25-500 nM) for a specified duration (e.g., 24-48 hours).[7]

  • Viability Assessment:

    • Use a cell viability assay, such as MTT or WST-1, to determine the percentage of viable cells compared to an untreated control.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. For example, the IC₅₀ for prodigiosin in MDA-MB-231 breast cancer cells at 48 hours was reported as 62.52 nM.[7]

  • Apoptosis Analysis:

    • Analyze morphological changes indicative of apoptosis (cell shrinkage, chromatin condensation) using microscopy.[2]

    • Utilize techniques like flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.

    • Perform Western blotting to detect the cleavage of caspases (e.g., caspase-3) and PARP, or to analyze the expression levels of proteins in the Wnt pathway.[9]

Antimicrobial Activity Assay

The antimicrobial properties of prodigiosin can be evaluated by determining its Minimum Inhibitory Concentration (MIC).

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

  • Serial Dilution: Perform a serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under conditions appropriate for the microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism. For instance, the MIC for prodigiosin against the fungus Batrachochytrium dendrobatidis was found to be 10 μM.[7]

References

solubility and stability of prodigiosin hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158) hydrochloride, a vibrant red pigment belonging to the tripyrrole family of compounds, has garnered significant scientific interest for its diverse biological activities, including anticancer, immunosuppressive, and antimicrobial properties. As a promising therapeutic agent, a thorough understanding of its physicochemical properties is paramount for its formulation, storage, and effective application in research and drug development. This technical guide provides an in-depth analysis of the solubility and stability of prodigiosin hydrochloride across a range of solvents and environmental conditions, supported by experimental data and detailed methodologies.

Core Physicochemical Properties

This compound is a secondary metabolite produced by various bacteria, most notably Serratia marcescens. Its chemical structure, characterized by a common pyrrolyl pyrromethene skeleton, underpins its unique solubility and stability profiles. The hydrochloride salt form generally enhances its solubility in aqueous media compared to the free base, although it remains a predominantly hydrophobic molecule.

Solubility Profile

This compound exhibits a distinct solubility pattern, being readily soluble in a variety of organic solvents while demonstrating poor solubility in water. This characteristic is crucial for selecting appropriate solvent systems for extraction, purification, and formulation.

Table 1: Quantitative Solubility of this compound

SolventSolubilityTemperature (°C)Observations
Dimethyl Sulfoxide (DMSO)Soluble[1]Not SpecifiedA common solvent for creating stock solutions.
MethanolSoluble[1]Not SpecifiedSolutions of 2 mg/mL are stable for at least 6 months at -20°C.
Ethanol (B145695)SolubleNot SpecifiedAcidified ethanol is often used for spectrophotometric quantification.
AcetonitrileSoluble[1]Not SpecifiedA suitable solvent for analytical chromatography.
ChloroformSoluble[1]Not Specified-
AcetoneSolubleNot SpecifiedConsidered an efficient solvent for extraction.
WaterInsoluble[1]Not SpecifiedEncapsulation techniques can improve aqueous dispersibility.
Acidic Solutions (e.g., 0.1 M HCl)Soluble[2]Not SpecifiedThe protonated form in acidic conditions enhances solubility.[2]
Alkaline Solutions (e.g., 0.1 M NaOH)Soluble[2]Not SpecifiedThe color changes from pink/red to orange/yellow in alkaline solutions.[2]

Note: Specific quantitative solubility data (e.g., in mg/mL or M) is not extensively reported in publicly available literature. The qualitative descriptions are based on consistent observations from multiple sources.

Stability Analysis

The stability of this compound is a critical factor influencing its shelf-life and biological activity. Its degradation is primarily influenced by pH, temperature, and light exposure.

pH Stability

This compound is significantly more stable in acidic to neutral conditions compared to alkaline environments. The protonated pyrrole (B145914) rings in acidic solutions contribute to the stability of the conjugated system responsible for its color and activity. In alkaline conditions, deprotonation can lead to structural changes and degradation. The color of prodigiosin solutions is a key indicator of its stability, appearing as a stable red to pink in acidic solutions and changing to an unstable yellow or orange in alkaline conditions.

Temperature Stability

Lower temperatures are conducive to the long-term stability of this compound. For optimal preservation, storage at or below -20°C is recommended.

Table 2: Temperature-Dependent Stability of Prodigiosin in Different Solvents

SolventTemperature (°C)DurationRemaining Stability (%)Reference
DMSO or Methanol-206 monthsStable at 2 mg/mL
Acetone430 days> 98-
Acetone2530 days~80 (after 25 days)-
Acetone3730 days< 30-
Ethanol430 days> 96-
Ethanol3730 days< 30-
Photostability

Exposure to light can induce the degradation of prodigiosin. Therefore, it is advisable to handle and store this compound solutions in light-protected containers, such as amber vials or by wrapping containers in aluminum foil.

Experimental Protocols

The following are generalized methodologies for assessing the solubility and stability of this compound, based on commonly employed techniques in the literature.

Protocol 1: Determination of Solubility

This protocol outlines a method for qualitatively and semi-quantitatively assessing the solubility of this compound.

Materials:

  • This compound powder

  • A range of solvents (e.g., DMSO, methanol, ethanol, water)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Add a pre-weighed amount of this compound (e.g., 1 mg) to a fixed volume of solvent (e.g., 1 mL) in a microcentrifuge tube.

  • Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If undissolved solid is present, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet the solid.

  • Carefully collect the supernatant and measure its absorbance at the characteristic wavelength for prodigiosin (typically around 535 nm in an acidic solvent).

  • The concentration in the saturated solution can be estimated using a standard curve of known this compound concentrations.

  • Repeat for each solvent to be tested.

Protocol 2: Stability Assessment under Different Conditions

This protocol provides a framework for evaluating the stability of this compound solutions over time under various temperature and pH conditions.

Materials:

  • This compound stock solution of known concentration

  • A range of buffers with different pH values (e.g., pH 4, 7, 9)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Light-protected and transparent containers

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare working solutions of this compound by diluting the stock solution in the different pH buffers and solvents to be tested.

  • Divide each solution into aliquots in both light-protected and transparent containers.

  • Place the containers in the respective temperature-controlled environments.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each condition.

  • Analyze the concentration of this compound remaining in each sample using a suitable analytical method. For spectrophotometric analysis, measure the absorbance at the λmax. For a more accurate and specific measurement, an HPLC method is recommended.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time to determine the degradation profile under each condition.

Visualizing Experimental Workflows and Influencing Factors

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment s1 Weigh Prodigiosin HCl s2 Add Solvent s1->s2 s3 Vortex s2->s3 s4 Visual Inspection s3->s4 s5 Centrifuge (if needed) s4->s5 Undissolved solid s6 Spectrophotometry of Supernatant s4->s6 Completely dissolved s5->s6 st1 Prepare Prodigiosin HCl Solution st2 Aliquot into Test Conditions (pH, Temp, Light) st1->st2 st3 Incubate for Timed Intervals st2->st3 st4 Withdraw Samples st3->st4 st5 Analyze Concentration (HPLC/UV-Vis) st4->st5 st6 Calculate % Degradation st5->st6

Caption: Experimental workflows for solubility and stability testing.

stability_factors cluster_factors Influencing Factors cluster_outcomes Stability Outcomes main Prodigiosin HCl Stability pH pH main->pH Temp Temperature main->Temp Light Light Exposure main->Light Solvent Solvent main->Solvent HighStab High Stability pH->HighStab Acidic LowStab Low Stability (Degradation) pH->LowStab Alkaline Temp->HighStab Low (≤ 4°C) Temp->LowStab High (≥ 25°C) Light->HighStab Protected Light->LowStab Exposed Solvent->HighStab Anhydrous Organic Solvent->LowStab Aqueous (potential for hydrolysis)

Caption: Factors influencing the stability of this compound.

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound. It is evident that for optimal handling and use, this compound should be dissolved in appropriate organic solvents and stored at low temperatures, protected from light, and in acidic to neutral pH conditions. The provided experimental protocols offer a starting point for researchers to conduct their own detailed assessments tailored to their specific formulation and application needs. Further research to quantify the solubility in a wider range of solvents and to determine detailed degradation kinetics would be of significant value to the scientific community.

References

Methodological & Application

Prodigiosin Hydrochloride: Application Notes and Protocols for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prodigiosin (B1679158), a vibrant red pigment characterized by its unique tripyrrole structure, is a secondary metabolite produced by various bacteria, most notably Serratia marcescens.[1][2] As a hydrochloride salt, its solubility and stability are enhanced for research applications.[3] Prodigiosin has garnered significant attention in the scientific community for its broad spectrum of biological activities, including antibacterial, immunosuppressive, and potent anticancer properties.[2][3] This document provides detailed application notes and protocols for the in vitro study of prodigiosin hydrochloride in cell culture, with a focus on its anticancer effects.

Prodigiosin has been shown to induce apoptosis in a variety of cancer cell lines, including those of hematopoietic, gastric, and colon origin, often with minimal toxicity to non-malignant cells.[2][3] Its mechanism of action is multifaceted, involving the induction of DNA damage, modulation of intracellular pH, and interference with key cellular signaling pathways.[2][4] Notably, prodigiosin can inhibit the Wnt/β-catenin signaling pathway and impede the MAPK/TNF-α/NLRP3 signaling cascade, both of which are crucial in cancer progression.[5][6]

Data Presentation: Anticancer Activity of Prodigiosin

The cytotoxic and antiproliferative effects of prodigiosin have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Cell LineCancer TypeIC50 (µg/mL)Treatment DurationReference(s)
A549Lung Carcinoma0.03 - 1.3048h[7][8]
HT29Colon Adenocarcinoma0.45Not Specified[8][9]
SGC7901Gastric Adenocarcinoma1.30Not Specified[8][9]
A375Malignant Melanoma1.2548h[7]
MDA-MB-231Breast Adenocarcinoma0.02 - 0.6848h[7]
HCT116Colon Carcinoma0.0472h[7]
HepG2Hepatocellular Carcinoma0.04Not Specified
MCF-7Breast Adenocarcinoma0.04 - 5.148h[10]
WiDrColon Adenocarcinoma0.2Not Specified
NCI-H292Mucoepidermoid Carcinoma3.648h[10]
Hep-2Laryngeal Carcinoma3.448h[10]
HL-60Promyelocytic Leukemia1.748h[10]

Signaling Pathway Modulation

Prodigiosin has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer. It acts by decreasing the phosphorylation of key components such as LRP6, DVL2, and GSK3β, leading to the suppression of β-catenin-stimulated gene expression, including the cell cycle regulator, cyclin D1.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP6 LRP6 Frizzled->LRP6 Activates DVL DVL LRP6->DVL Phosphorylates Prodigiosin Prodigiosin Prodigiosin->LRP6 Prodigiosin->DVL Inhibits Phosphorylation GSK3b GSK3β Prodigiosin->GSK3b Inhibits Phosphorylation Axin Axin DVL->Axin Inhibits bCatenin β-catenin GSK3b->bCatenin Phosphorylates for Degradation Axin->GSK3b Scaffolds APC APC Proteasome Proteasome bCatenin->Proteasome Degraded TCF_LEF TCF/LEF bCatenin->TCF_LEF Translocates and Binds CyclinD1 Cyclin D1 (Target Gene) TCF_LEF->CyclinD1 Activates Transcription

Caption: Wnt/β-catenin signaling pathway inhibition by prodigiosin.

Experimental Workflow

A typical workflow for evaluating the in vitro anticancer effects of this compound involves a series of assays to determine its impact on cell viability, proliferation, and the induction of apoptosis.

G cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation start Start: Cancer Cell Culture prodigiosin This compound Treatment (Varying Concentrations and Durations) start->prodigiosin viability Cell Viability Assay (e.g., MTT Assay) prodigiosin->viability proliferation Cell Proliferation Assay (e.g., BrdU Incorporation) prodigiosin->proliferation apoptosis Apoptosis Assay (e.g., Annexin V Staining) prodigiosin->apoptosis western Western Blot Analysis (Signaling Pathway Proteins) prodigiosin->western ic50 IC50 Determination viability->ic50 proliferation_analysis Quantification of Proliferation proliferation->proliferation_analysis apoptosis_analysis Quantification of Apoptotic Cells apoptosis->apoptosis_analysis protein_analysis Protein Expression Changes western->protein_analysis end Conclusion: Elucidation of Anticancer Mechanism ic50->end proliferation_analysis->end apoptosis_analysis->end protein_analysis->end

Caption: Experimental workflow for in vitro prodigiosin studies.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in organic solvents such as DMSO, methanol, and chloroform, but insoluble in water.[3][11]

  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 2 mg/mL).[3]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C. Solutions in DMSO are stable for at least 6 months at this temperature.[3]

    • For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The following day, treat the cells with various concentrations of this compound diluted in fresh culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest prodigiosin concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.[5][12]

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • 96-well plates

    • BrdU labeling solution

    • Fixing/denaturing solution

    • Anti-BrdU antibody

    • HRP-conjugated secondary antibody

    • Substrate solution (e.g., TMB)

    • Stop solution

    • Microplate reader

  • Procedure:

    • Seed cells and treat with this compound as described for the MTT assay.

    • Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.[5]

    • Remove the labeling solution and fix/denature the cells by adding the appropriate solution and incubating for 30 minutes at room temperature.[5]

    • Wash the wells with a wash buffer.

    • Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

    • Wash the wells and add the HRP-conjugated secondary antibody, followed by a 1-hour incubation.

    • After a final wash, add the substrate solution and incubate until color develops.

    • Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Quantify the relative proliferation rate compared to the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • Annexin V-FITC

    • Propidium Iodide (PI)

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in appropriate culture vessels and treat with this compound for the desired time.

    • Harvest the cells, including any floating cells from the supernatant, by trypsinization or gentle scraping.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the samples by flow cytometry within 1 hour. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway.[5]

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., anti-LRP6, anti-phospho-LRP6, anti-DVL2, anti-GSK3β, anti-phospho-GSK3β, anti-β-catenin, anti-cyclin D1, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells and treat with this compound.

    • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.

Conclusion

This compound is a promising natural compound with significant anticancer potential. The protocols outlined in this document provide a comprehensive framework for the in vitro investigation of its effects on cancer cell lines. By systematically evaluating its impact on cell viability, proliferation, apoptosis, and key signaling pathways, researchers can further elucidate its mechanisms of action and contribute to its potential development as a therapeutic agent. Careful optimization of cell densities, treatment concentrations, and incubation times is crucial for obtaining reliable and reproducible results.

References

Optimizing Prodigiosin Production from Serratia marcescens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimization of prodigiosin (B1679158) production from the bacterium Serratia marcescens. Prodigiosin, a vibrant red pigment, is a secondary metabolite with a range of promising biological activities, including antimicrobial, anticancer, and immunosuppressive effects.[1] Maximizing its yield is a critical step in harnessing its therapeutic potential. The following sections detail the optimal culture conditions, media formulations, and extraction procedures to enhance prodigiosin production.

I. Optimal Growth and Production Parameters

The synthesis of prodigiosin by Serratia marcescens is highly influenced by environmental and nutritional factors. Achieving high yields requires precise control over these parameters throughout the fermentation process.

Summary of Optimal Conditions

A summary of the key parameters for optimizing prodigiosin production is presented in the table below. These values are compiled from various studies and represent a consensus for achieving high yields.

ParameterOptimal Value/ConditionKey Observations
Temperature 25°C - 30°CPigment production is significantly reduced or absent at temperatures above 37°C.[2][3][4] Maximum production has been reported at 25°C and 30°C in different studies.[5][6]
pH 7.0 - 8.5Neutral to slightly alkaline pH is optimal.[5][7] One study reported maximal production at pH 7.0, while another identified the optimal range as 8.0-8.5.[5][7][8]
Aeration/Agitation 150 - 180 rpmAgitation is crucial for prodigiosin production; no pigment is produced under static conditions.[5] A supply of dissolved oxygen is required for pigment synthesis.[9]
Incubation Time 36 - 72 hoursMaximum pigment levels are typically reached between 36 and 72 hours of incubation, after which production may decline.[5][10]
Extraction Solvent Methanol (B129727) (acidified)Methanol has been shown to be an ideal solvent for extracting prodigiosin.[5][6] Acidification can improve extraction efficiency.

II. Media Composition for Enhanced Prodigiosin Yield

The choice of carbon and nitrogen sources in the culture medium plays a pivotal role in the final concentration of prodigiosin.

Recommended Media Components
ComponentRecommended SourceConcentration/Observations
Carbon Source Dextrose (Glucose), Fructose (B13574), Sucrose, Olive Oil, Peanut Seed PowderDextrose and fructose have been shown to support high prodigiosin production.[5][6] Sucrose at 16.29 g/L has also been optimized.[11] Unconventional and cost-effective sources like peanut seed powder and olive oil can also significantly increase yield.[6][12]
Nitrogen Source Yeast Extract, Peptone, Casein Hydrolysate, TryptoneOrganic nitrogen sources are generally superior to inorganic ones.[5] Yeast extract, peptone (11.76 g/L), and casein hydrolysate have been reported to support high yields.[4][5][11] Tryptone has also been shown to be effective.[13]
Supplements Tween 80, ProlineThe addition of Tween 80 (2.64 g/L) and proline (1 g/L) has been shown to enhance prodigiosin production.[11]

III. Experimental Protocols

This section provides detailed, step-by-step protocols for the cultivation of Serratia marcescens, and the extraction and quantification of prodigiosin.

Protocol 1: Culture Preparation and Inoculation

This protocol describes the preparation of the culture medium and the inoculation procedure for initiating prodigiosin production.

Materials:

  • Serratia marcescens strain

  • Nutrient broth or optimized production medium (see Tables above)

  • Erlenmeyer flasks

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Prepare the desired production medium and sterilize by autoclaving.

  • Inoculate a starter culture of S. marcescens in 50 mL of nutrient broth and incubate at 28°C with shaking at 150 rpm for 24 hours.

  • After 24 hours, use the starter culture to inoculate the main production medium in larger Erlenmeyer flasks. The recommended inoculum size is typically 1-2% (v/v).[1][11]

  • Incubate the production culture at the optimal temperature (25-30°C) with vigorous agitation (150-180 rpm) for 36-72 hours.[1][5]

Protocol 2: Prodigiosin Extraction and Quantification

This protocol outlines the steps for extracting the prodigiosin pigment from the bacterial culture and quantifying its concentration.

Materials:

  • S. marcescens culture from Protocol 1

  • Centrifuge and centrifuge tubes

  • Acidified methanol (e.g., methanol with 4% v/v 1N HCl)

  • Spectrophotometer

  • Vortex mixer

Procedure:

  • Harvest the bacterial cells from the culture broth by centrifugation at 8,000 g for 15-30 minutes.[14][15]

  • Discard the supernatant and collect the cell pellet.

  • Resuspend the cell pellet in acidified methanol.

  • Vortex thoroughly to ensure complete extraction of the red pigment from the cells.

  • Centrifuge the mixture again at 5,000-8,000 g for 15 minutes to pellet the cell debris.[15]

  • Carefully collect the supernatant containing the dissolved prodigiosin.

  • Measure the absorbance of the supernatant at 534-536 nm using a spectrophotometer, with acidified methanol as the blank.[6][16]

  • The concentration of prodigiosin can be calculated using a standard curve or reported as absorbance units per cell density.

IV. Signaling Pathways and Experimental Workflow

The production of prodigiosin is a complex process regulated by a network of genes and signaling pathways. Understanding these pathways and the experimental workflow is essential for targeted optimization strategies.

Prodigiosin Biosynthesis Regulatory Pathway

The biosynthesis of prodigiosin is primarily controlled by the pig gene cluster (pigA-N).[17][18] Several regulatory proteins modulate the expression of this cluster, including positive regulators like PtrA and PigP, and negative regulators such as HexS.[17][19] The cAMP-CRP complex also plays a regulatory role.[19]

Prodigiosin_Regulation cluster_regulators Regulatory Proteins cluster_biosynthesis Biosynthesis PtrA PtrA pig_operon pigA-N Gene Cluster PtrA->pig_operon + PigP PigP PigP->pig_operon + cAMP_CRP cAMP-CRP cAMP_CRP->PigP + HexS HexS HexS->PigP - Prodigiosin Prodigiosin pig_operon->Prodigiosin

Caption: Regulatory pathway of prodigiosin synthesis in S. marcescens.

Experimental Workflow for Prodigiosin Production Optimization

The following diagram illustrates the general workflow for optimizing and producing prodigiosin.

Prodigiosin_Workflow cluster_culture Cultivation cluster_extraction Extraction & Quantification cluster_output Output strain Serratia marcescens Strain media Optimized Production Medium strain->media culture_conditions Incubation (25-30°C, 150-180 rpm, 36-72h) media->culture_conditions centrifugation1 Centrifugation (Harvest Cells) culture_conditions->centrifugation1 extraction Extraction with Acidified Methanol centrifugation1->extraction centrifugation2 Centrifugation (Remove Debris) extraction->centrifugation2 quantification Spectrophotometry (535 nm) centrifugation2->quantification prodigiosin Purified Prodigiosin quantification->prodigiosin

Caption: General experimental workflow for prodigiosin production.

References

Application Note: Quantification of Prodigiosin Hydrochloride Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Prodigiosin (B1679158) is a secondary metabolite, a tripyrrole red pigment, produced by various bacteria, most notably Serratia marcescens. It has garnered significant interest in the pharmaceutical industry due to its wide range of biological activities, including antibacterial, antifungal, anticancer, immunosuppressive, and antimalarial properties. Accurate and reliable quantification of prodigiosin is crucial for research, process optimization in biotechnological production, and formulation development in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for this purpose.[1] This document provides a detailed protocol for the quantification of prodigiosin hydrochloride using a validated reverse-phase HPLC method.

Principle This method utilizes reverse-phase HPLC with a C18 stationary phase to separate prodigiosin from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Quantification is achieved by UV-Vis detection at the maximum absorbance wavelength (λmax) of prodigiosin, which is approximately 535 nm.[1][2] The concentration of prodigiosin in a sample is determined by comparing its peak area to a standard curve generated from known concentrations of a prodigiosin standard.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Calibration Curve

This protocol describes the preparation of a stock solution and subsequent serial dilutions to generate standards for the calibration curve.

  • Stock Solution Preparation: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of HPLC-grade methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards. A suggested concentration range is 1–100 µg/mL, which has been shown to have a linear relationship.[3]

  • Calibration Curve Construction:

    • Inject each standard solution (e.g., 20 µL) into the HPLC system.[3]

    • Record the peak area corresponding to prodigiosin for each concentration.

    • Plot a graph of peak area versus concentration (µg/mL).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is considered to indicate good linearity.[3]

Protocol 2: Sample Preparation from Bacterial Culture (Serratia marcescens)

This protocol outlines the extraction of prodigiosin from bacterial cell pellets for HPLC analysis.

  • Cell Harvesting: Centrifuge the bacterial culture broth (e.g., from Luria-Bertani broth) at 6,000-10,000 rpm for 15-20 minutes to pellet the cells.[4][5]

  • Pigment Extraction:

    • Discard the supernatant.

    • Resuspend the cell pellet in a suitable extraction solvent. Acidified methanol (e.g., 4 mL HCl in 96 mL methanol) is effective.[6][7] Acetone or 95% methanol can also be used.[4][5]

    • Vortex the mixture vigorously for 2 minutes to ensure complete extraction of the pigment from the cells.[5]

  • Clarification: Centrifuge the mixture again under the same conditions (6,000-10,000 rpm for 20 minutes) to pellet the cell debris.[5]

  • Final Sample Preparation:

    • Carefully collect the supernatant containing the extracted prodigiosin.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.

    • If the expected concentration is high, dilute the sample with the mobile phase to fall within the range of the calibration curve.

Protocol 3: HPLC Chromatographic Conditions

The following table summarizes the recommended HPLC instrument parameters for the quantification of prodigiosin.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity or equivalent with UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Methanol / Water (7:3, v/v)[8]
Flow Rate 0.8 mL/min[8]
Injection Volume 3 - 20 µL[3][8]
Column Temperature Ambient or controlled at 30 °C[8]
Detection Wavelength 535 nm[1][2][8]
Run Time 20 minutes[8]

Data Presentation and Method Validation

A validated HPLC method ensures reliable and accurate results. The following tables summarize key quantitative data and validation parameters reported in the literature.

Table 1: HPLC Method Validation Parameters for Prodigiosin Quantification

Validation ParameterResultReference
Linearity Range 1 - 100 µg/mL[3]
Correlation Coefficient (r) 0.99996[3]
Limit of Detection (LOD) 0.37 µg/mL[3]
Limit of Quantification (LOQ) 0.74 µg/mL[3]
Purity Achieved 94.8% - 97%[2][8]
Recovery ~98% - 100%[3]

Table 2: Influence of pH on Prodigiosin Absorbance

The pH of the solvent can affect the color and maximum absorption wavelength of prodigiosin, which is a critical consideration for accurate spectrophotometric and HPLC analysis.[1]

pH ConditionColorMaximum Absorption (λmax)Reference
Acidic (pH 2.0) Pink540 nm[1]
Neutral (pH 7.0) Red533 nm[1]
Alkaline (pH 9.0) Orange468 nm[1]

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the complete workflow from sample preparation to the final quantification of prodigiosin.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Culture Bacterial Culture Centrifuge1 Centrifugation (10,000 rpm, 15 min) Culture->Centrifuge1 Extract Pellet Extraction (Acidified Methanol) Centrifuge1->Extract Centrifuge2 Clarification Centrifugation Extract->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter HPLC HPLC Injection Filter->HPLC Chromatography Chromatographic Separation (C18 Column) HPLC->Chromatography Detection UV-Vis Detection (535 nm) Chromatography->Detection Data Data Acquisition (Peak Area) Detection->Data Quantify Calculate Concentration Data->Quantify Standard Prepare Standards (1-100 µg/mL) CalCurve Generate Calibration Curve Standard->CalCurve CalCurve->Quantify

Caption: Workflow for prodigiosin quantification via HPLC.

Key Parameters of HPLC Method Validation

This diagram outlines the essential components that constitute a validated HPLC method for ensuring data integrity and reliability.

G cluster_params center_node Validated HPLC Method Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Specificity Specificity center_node->Specificity LOD Limit of Detection center_node->LOD LOQ Limit of Quantification center_node->LOQ Robustness Robustness center_node->Robustness param_group1 Performance Characteristics

Caption: Core components of HPLC method validation.

References

Application Notes and Protocols for Prodigiosin Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and use of prodigiosin (B1679158) hydrochloride for preclinical animal studies. The following protocols and data are intended to serve as a guide for researchers investigating the therapeutic potential of this promising natural compound.

Prodigiosin, a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has garnered significant attention for its wide range of biological activities, including anticancer, immunosuppressive, and antimicrobial properties.[1][2][3] Its hydrochloride salt is often used in research settings due to its stability in acidic solutions. This document outlines the essential steps for the extraction, purification, and formulation of prodigiosin hydrochloride, along with protocols for its administration in animal models and a summary of reported in vivo data.

I. Extraction and Purification of Prodigiosin

The production of high-purity prodigiosin is crucial for obtaining reliable and reproducible results in animal studies. The following protocol describes a common method for the extraction and purification of prodigiosin from Serratia marcescens.

Experimental Protocol: Extraction and Purification
  • Bacterial Culture: Inoculate Serratia marcescens in a suitable production medium, such as peptone glycerol (B35011) broth, and incubate at 28-30°C for 24-72 hours with shaking.[4][5] Optimal production is often observed as the culture develops a deep red color.

  • Cell Harvesting: Centrifuge the bacterial culture at 8,000 rpm for 15 minutes to pellet the cells.[4]

  • Extraction:

    • Resuspend the cell pellet in an organic solvent. Common solvents include acidified methanol (B129727) (e.g., with 1% HCl), ethanol (B145695), or ethyl acetate.[6][7]

    • Facilitate cell lysis and pigment extraction through methods such as sonication.[7]

    • Centrifuge the mixture to remove cell debris and collect the supernatant containing the crude prodigiosin extract.

  • Crude Extract Concentration: Evaporate the solvent from the supernatant under reduced pressure to obtain the crude prodigiosin product.[7]

  • Purification:

    • Silica (B1680970) Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto a silica gel column. Elute the prodigiosin using a solvent system such as a mixture of chloroform, methanol, and acetone.[6]

    • High-Performance Liquid Chromatography (HPLC): For higher purity, the fractions collected from column chromatography can be further purified using preparative HPLC.[8]

  • Formation of Hydrochloride Salt: The purified prodigiosin can be converted to its hydrochloride salt by dissolving it in a solvent containing hydrochloric acid.

  • Purity Assessment: Confirm the purity and identity of the final product using HPLC and mass spectrometry. Prodigiosin has a characteristic mass-to-charge ratio (m/z) of approximately 324.2.[7][9]

  • Storage: Store the purified this compound at -20°C, where it is stable for up to two years. Solutions in DMSO or methanol can be stored at -20°C for at least six months.

II. Formulation of this compound for Animal Studies

The formulation of this compound for in vivo administration depends on the intended route of administration. Due to its poor solubility in water, organic solvents or other vehicles are typically required.

Experimental Protocol: Formulation
  • For Oral Administration (in Drinking Water):

    • Prepare a stock solution of this compound in ethanol (e.g., 40 µg/mL).[10]

    • Dissolve the stock solution in the drinking water for the animals.

    • Continuously adjust the dose based on the amount of water consumed to achieve the target daily dosage (e.g., 150 µg/kg/day).[10]

  • For Intravenous (IV) Injection:

    • Dissolve this compound in a biocompatible solvent such as DMSO.

    • Further dilute the solution with a sterile vehicle suitable for intravenous injection, such as saline or phosphate-buffered saline (PBS), to the final desired concentration. It is critical to ensure the final concentration of the organic solvent is non-toxic to the animals.

  • For Intramuscular (IM) Injection:

    • Prepare a solution of this compound in a sterile vehicle appropriate for intramuscular administration. Specific concentrations will depend on the study design. For example, doses ranging from 1 to 9 µg per mouse have been administered in a 100 µL volume.[11]

  • For Topical Application:

    • Prepare an ointment by incorporating prodigiosin into a suitable base, such as Vaseline. For instance, a 0.1% prodigiosin ointment has been used for wound healing studies.[12]

III. Animal Dosing and Administration

The appropriate dosage and administration route for this compound will vary depending on the animal model and the therapeutic indication being studied. The following tables summarize reported dosages and findings from various preclinical studies.

Quantitative Data from Preclinical Animal Studies
Animal Model Route of Administration Dosage Duration Key Findings Reference
Kunming MiceOral (in drinking water)150 µg/kg/day18 daysNo observed toxicity; altered gut microbiota with an increase in Lactobacillus reuteri and a decrease in Desulfovibrio.[9][10]
MiceIntravenous100 µg/kg/dayNot specifiedUsed for the treatment of brain injury.[10]
Albino MiceIntramuscular1, 3, 6, and 9 µ g/mouse 14 daysDemonstrated immunomodulatory activity.[11]
Wistar RatsTopical0.1% ointment in VaselineNot specifiedShowed fast and effective wound healing potential.[12]
MiceSubcutaneousVarious concentrationsNot specifiedHeptyl prodigiosin increased median survival time in a malaria model.[3]

IV. Signaling Pathways and Mechanism of Action

Prodigiosin exerts its biological effects through the modulation of several key signaling pathways, primarily leading to apoptosis and autophagic cell death in cancer cells.[1] Understanding these mechanisms is crucial for designing targeted therapies and interpreting experimental outcomes.

prodigiosin_pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_other Other Mechanisms prodigiosin Prodigiosin er_stress ER Stress prodigiosin->er_stress induces bcl2 Bcl-2 Family (Disruption) prodigiosin->bcl2 disrupts ph_alter pH Alteration prodigiosin->ph_alter dna_cleavage DNA Cleavage prodigiosin->dna_cleavage cell_cycle Cell Cycle Inhibition prodigiosin->cell_cycle akt_mtor AKT/mTOR Pathway (Inhibition) prodigiosin->akt_mtor inhibits ire1a_jnk IRE1α-JNK Pathway er_stress->ire1a_jnk perk_path PERK-eIF2α-ATF4-CHOP Pathway er_stress->perk_path apoptosis Apoptosis ire1a_jnk->apoptosis autophagy Autophagic Cell Death ire1a_jnk->autophagy perk_path->apoptosis mito_pathway Mitochondrial Pathway bcl2->mito_pathway initiates mito_pathway->apoptosis ph_alter->apoptosis dna_cleavage->apoptosis cell_cycle->apoptosis akt_mtor->autophagy leads to

Caption: Prodigiosin's multifaceted mechanism of action in cancer cells.

V. Conclusion

This compound is a versatile compound with significant therapeutic potential. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct rigorous preclinical animal studies. Careful attention to extraction, purification, and formulation is essential for obtaining reliable and translatable results. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted to advance its development as a potential therapeutic agent.

References

Prodigiosin Hydrochloride: A Promising Agent for Apoptosis Induction in Hematopoietic Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Prodigiosin (B1679158), a vibrant red pigment produced by Serratia marcescens and other bacteria, has emerged as a potent inducer of apoptosis in a variety of cancer cells, with a particularly noteworthy efficacy against hematopoietic malignancies.[1][2][3][4][5] These application notes provide a comprehensive overview of the mechanisms of action of prodigiosin hydrochloride and detailed protocols for its investigation in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action

This compound induces apoptosis in hematopoietic cancer cells through a multi-faceted approach, primarily engaging the intrinsic and extrinsic apoptotic pathways. The key mechanisms include:

  • Caspase Activation: Prodigiosin consistently demonstrates the ability to activate key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9.[1][6][7][8][9] This activation leads to the cleavage of essential cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis.[1]

  • Modulation of Bcl-2 Family Proteins: The compound alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It has been shown to upregulate the expression of pro-apoptotic members like Bax and Bad while downregulating the anti-apoptotic protein Bcl-2.[10] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic pathway.

  • Inhibition of Survivin: Prodigiosin treatment leads to a significant decrease in the expression of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells.[7][10] The downregulation of survivin relieves the inhibition of caspases, thereby promoting apoptosis.

  • Involvement of p53: In some hematopoietic cancer cell lines, prodigiosin has been shown to induce the accumulation of the tumor suppressor protein p53.[11] p53 activation can, in turn, trigger the expression of pro-apoptotic genes.

  • DNA Damage and Fragmentation: Treatment with prodigiosin leads to DNA fragmentation, a characteristic feature of apoptosis, which has been observed in various leukemia cell lines.[1][8]

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies across a range of hematopoietic cancer cell lines. The following tables summarize the key quantitative data.

Table 1: IC50 Values of Prodigiosin in Hematopoietic Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
K562Chronic Myelogenous Leukemia54.06 µM[1]
B-CLLB-Cell Chronic Lymphocytic Leukemia116 ± 25 nM[6]
HL-60Acute Promyelocytic Leukemia1.7 µg/mL[12]
JurkatAcute T-cell LeukemiaNot explicitly quantified[2]
RamosBurkitt's LymphomaNot explicitly quantified[2]

Table 2: Quantitative Effects of Prodigiosin on Apoptosis and Related Markers

Cell LineTreatment ConditionsEffectQuantitative MeasurementReference
K562100 µM ProdigiosinDecreased Cell Viability60% reduction[1][8]
Acute Lymphoblastic Leukemia100-400 nmol/L Prodigiosin (48h)Decreased Survivin Protein Levels40% to 26% reduction[7]
Acute Lymphoblastic Leukemia100-400 nmol/L Prodigiosin (48h)Increased Caspase-3 Activation3.7 to 5.6-fold increase[7]
HT-29 (Colon Cancer)100, 400, 600 nM Prodigiosin (48h)Decreased Survivin mRNA Level61.7%, 90%, 89% decrease[10]
HT-29 (Colon Cancer)100, 400, 600 nM Prodigiosin (48h)Increased Caspase-3 Activation1.9, 2.8, 2.2-fold increase[10]

Experimental Protocols

The following are detailed protocols for key experiments to assess the pro-apoptotic effects of this compound on hematopoietic cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Hematopoietic cancer cell line of interest

  • This compound stock solution (dissolved in DMSO)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the hematopoietic cancer cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL of complete culture medium per well.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the prodigiosin dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Hematopoietic cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of this compound for the desired time as described in the cell viability assay protocol.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis/necrosis.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key apoptotic proteins.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-survivin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cell pellets with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.

Prodigiosin_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Prodigiosin Prodigiosin Hydrochloride Bcl2 Bcl-2 Prodigiosin->Bcl2 Inhibits Bax Bax Prodigiosin->Bax Activates Caspase8 Caspase-8 Prodigiosin->Caspase8 Survivin Survivin Prodigiosin->Survivin Inhibits p53 p53 Prodigiosin->p53 Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage DNA_fragmentation DNA Fragmentation Caspase3->DNA_fragmentation Apoptosis Apoptosis PARP_cleavage->Apoptosis DNA_fragmentation->Apoptosis Survivin->Caspase3

Caption: Prodigiosin-induced apoptosis signaling pathway in hematopoietic cancer cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: Hematopoietic Cancer Cell Culture treatment Treat cells with This compound start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation cell_viability Cell Viability Assay (MTT) incubation->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay western_blot Western Blot incubation->western_blot ic50 Determine IC50 Value cell_viability->ic50 apoptosis_quantification Quantify Apoptotic Cells apoptosis_assay->apoptosis_quantification protein_expression Analyze Protein Expression (Caspases, Bcl-2 family, etc.) western_blot->protein_expression

Caption: Experimental workflow for evaluating prodigiosin's effects.

References

Application Notes and Protocols: The Effects of Prodigiosin on HT-29 and T47D Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin (B1679158), a vibrant red pigment produced by Serratia marcescens and other bacteria, has garnered significant interest in the field of oncology for its potent anticancer properties.[1][2] This document provides a detailed overview of the effects of prodigiosin on two distinct human cancer cell lines: HT-29, a colorectal adenocarcinoma cell line, and T47D, a breast cancer cell line. These application notes summarize key quantitative data, provide detailed experimental protocols for reproducing these findings, and visualize the underlying molecular mechanisms.

Data Presentation: Prodigiosin's Efficacy

Prodigiosin exhibits a dose- and time-dependent cytotoxic effect on both HT-29 and T47D cancer cell lines.[3][4] However, studies indicate that HT-29 cells are more sensitive to prodigiosin treatment compared to T47D cells.[4][5]

ParameterHT-29T47DReference
IC50 Value 400 nMLess sensitive than HT-29 (specific IC50 not provided)[4]
Alternative IC50 0.45 µg/mLNot Available[1][6]

Table 1: Comparative Cytotoxicity of Prodigiosin on HT-29 and T47D Cell Lines. The half-maximal inhibitory concentration (IC50) values highlight the differential sensitivity of the two cell lines to prodigiosin.

The primary mechanism of prodigiosin-induced cell death is the induction of apoptosis.[3][4][5] This is achieved through the modulation of key proteins involved in the apoptotic signaling cascade.

Cell LineTreatmentEffect on Survivin mRNACaspase-3 ActivationEffect on Bcl-2 mRNAEffect on Bax and Bad mRNAApoptosis RateReference
HT-29100 nM Prodigiosin (48h)61.7% decrease1.9-fold increaseDecreaseIncreaseCorrelated with higher apoptosis[3]
HT-29400 nM Prodigiosin (48h)90% decrease2.8-fold increaseDecreaseIncreaseCorrelated with higher apoptosis[3]
HT-29600 nM Prodigiosin (48h)89% decrease2.2-fold increaseDecreaseIncreaseCorrelated with higher apoptosis[3]

Table 2: Molecular Effects of Prodigiosin on Apoptotic Markers in HT-29 Cells. This table summarizes the significant changes in the expression and activation of key apoptotic regulators following prodigiosin treatment.

Prodigiosin also influences the cell cycle of cancer cells, although the effects may vary between cell types. In HT-29 cells, treatment with prodigiosin leads to an increase in the S phase population and a decrease in the G2/M phase.[4][5][6] Conversely, prodigiosin-treated T47D cells show a cell cycle pattern relatively similar to that of untreated cells.[4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of prodigiosin on cancer cell lines.

Cell Culture and Maintenance
  • Cell Lines: HT-29 (human colorectal adenocarcinoma) and T47D (human ductal breast epithelial tumor) cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of prodigiosin (e.g., 0-1000 nM) for specified time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with prodigiosin at the desired concentrations (e.g., IC50 concentration) for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis
  • Cell Seeding and Treatment: Seed cells and treat with prodigiosin as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Workflows

To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated.

G Experimental Workflow for Prodigiosin's Anticancer Effect Evaluation cluster_cell_culture Cell Culture cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_lines HT-29 & T47D Cell Lines culture Culture in RPMI-1640 (10% FBS, 37°C, 5% CO2) cell_lines->culture treatment Treat with Prodigiosin (Various Concentrations & Durations) culture->treatment mtt MTT Assay (Cell Viability & IC50) treatment->mtt annexin Annexin V/PI Staining (Apoptosis Analysis) treatment->annexin cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle data_interpretation Data Interpretation (IC50, % Apoptosis, Cell Cycle Distribution) mtt->data_interpretation flow_cytometry Flow Cytometry annexin->flow_cytometry cell_cycle->flow_cytometry flow_cytometry->data_interpretation

Caption: Experimental workflow for evaluating prodigiosin's effects.

G Prodigiosin-Induced Apoptosis in HT-29 Cells cluster_intrinsic Intrinsic Apoptosis Pathway prodigiosin Prodigiosin bcl2 Bcl-2 (Anti-apoptotic) prodigiosin->bcl2 inhibits survivin Survivin (Anti-apoptotic) prodigiosin->survivin inhibits bax_bad Bax / Bad (Pro-apoptotic) prodigiosin->bax_bad activates caspase3 Caspase-3 (Executioner) bax_bad->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Prodigiosin's mechanism of inducing apoptosis in HT-29 cells.

References

Unlocking Synergistic Power: Prodigiosin Hydrochloride in Combination with Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The increasing threat of antimicrobial resistance necessitates innovative strategies to enhance the efficacy of existing antibiotics. One promising approach is combination therapy, where a bioactive compound is used to potentiate the effects of conventional antibiotics. Prodigiosin (B1679158), a red pigment produced by Serratia marcescens and other bacteria, has demonstrated significant antimicrobial properties and, more importantly, synergistic activity when combined with various classes of antibiotics. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for investigating the synergistic effects of prodigiosin hydrochloride in combination with antibiotics.

Mechanism of Synergistic Action

Prodigiosin's primary synergistic mechanism is believed to be the disruption of the bacterial cell membrane.[1][2] Its hydrophobic nature allows it to intercalate into the lipid bilayer, leading to increased membrane permeability.[3] This disruption facilitates the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets at concentrations that would otherwise be sub-lethal. This action is particularly effective against Gram-positive bacteria.[3]

Proposed Mechanism of Prodigiosin-Antibiotic Synergy Prodigiosin Prodigiosin Membrane Cell Membrane Prodigiosin->Membrane Disrupts Antibiotic Antibiotic Target Intracellular Target (e.g., Ribosomes, DNA) Antibiotic->Target Inhibits BacterialCell Bacterial Cell IncreasedPermeability Increased Membrane Permeability Membrane->IncreasedPermeability SynergisticEffect Synergistic Bactericidal Effect Target->SynergisticEffect IncreasedPermeability->Antibiotic Facilitates Entry

Caption: Proposed synergistic mechanism of prodigiosin and antibiotics.

Quantitative Data Summary

The synergistic potential of prodigiosin in combination with various antibiotics has been quantified using the Fractional Inhibitory Concentration (FIC) index and Fractional Bactericidal Concentration (FBC) index. A summary of these findings against key pathogenic bacteria is presented below.

Table 1: Synergistic Activity of Prodigiosin with Antibiotics against Staphylococcus aureus [4][5]

AntibioticProdigiosin MIC (µg/mL)Antibiotic MIC (µg/mL)Prodigiosin MBC (µg/mL)Antibiotic MBC (µg/mL)FBC IndexInterpretation
Ampicillin8>102416>1024≤0.25Synergy
Chloramphenicol8321664≤0.25Synergy
Spectinomycin812816256≤0.25Synergy
Tetracycline881616≤0.25Synergy
Kanamycin8161632≤0.25Synergy
Nalidixic Acid825616512≤0.25Synergy

Table 2: Synergistic and Additive Activity of Prodigiosin with Antibiotics against Pseudomonas aeruginosa [4]

AntibioticProdigiosin MIC (µg/mL)Antibiotic MIC (µg/mL)Prodigiosin MBC (µg/mL)Antibiotic MBC (µg/mL)FBC IndexInterpretation
Chloramphenicol412882560.38Synergy
Spectinomycin4512810240.75Additive
Tetracycline46481280.75Additive
Kanamycin46481280.75Additive
Nalidixic Acid4328640.50Synergy

Table 3: Synergistic Activity of Prodigiosin with Antibiotics against Chromobacterium violaceum [4]

AntibioticProdigiosin MIC (µg/mL)Antibiotic MIC (µg/mL)Prodigiosin MBC (µg/mL)Antibiotic MBC (µg/mL)FBC IndexInterpretation
Chloramphenicol16816160.19Synergy
Spectinomycin163216640.38Synergy
Tetracycline16816160.31Synergy
Kanamycin161616320.38Synergy
Nalidixic Acid1641680.19Synergy

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is the most common method for evaluating the synergistic effects of two antimicrobial agents.[4][6][7][8]

Checkerboard Assay Workflow A Prepare stock solutions of Prodigiosin and Antibiotic B Determine MIC of each agent individually A->B C Prepare serial dilutions of Prodigiosin (horizontal) and Antibiotic (vertical) in a 96-well plate B->C D Inoculate wells with standardized bacterial suspension C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC of the combination (lowest concentration inhibiting growth) E->F G Calculate Fractional Inhibitory Concentration (FIC) Index F->G H Interpret results: Synergy (FIC ≤ 0.5) Additive (0.5 < FIC ≤ 1) Indifference (1 < FIC ≤ 4) Antagonism (FIC > 4) G->H

Caption: Workflow for the checkerboard synergy assay.

Materials:

  • This compound

  • Antibiotic of interest

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of prodigiosin and the antibiotic in a suitable solvent (e.g., DMSO, sterile water) at a concentration of 10 mg/mL.

    • Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Plate Setup:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • In the first column, add 100 µL of the prodigiosin stock solution to the first well (A1) and perform serial 2-fold dilutions down the column by transferring 100 µL from well to well.

    • In the first row, add 100 µL of the antibiotic stock solution to well A1 and perform serial 2-fold dilutions across the row.

    • This creates a checkerboard of decreasing concentrations of both agents.

  • Inoculation and Incubation:

    • Inoculate each well with 10 µL of the standardized bacterial suspension.

    • Include a growth control (no antimicrobial agents) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Prodigiosin + FIC of Antibiotic Where: FIC of Prodigiosin = (MIC of Prodigiosin in combination) / (MIC of Prodigiosin alone) FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1.0

    • Indifference: 1.0 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Time-Kill Curve Assay

This assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.

Materials:

  • This compound

  • Antibiotic of interest

  • Bacterial strain of interest

  • MHB

  • Sterile culture tubes

  • Shaking incubator

  • Apparatus for colony counting (e.g., agar (B569324) plates, automated colony counter)

Protocol:

  • Preparation:

    • Prepare a logarithmic phase bacterial culture in MHB.

    • Prepare tubes containing MHB with the following:

      • No drug (growth control)

      • Prodigiosin alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

      • Antibiotic alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

      • Prodigiosin and antibiotic in combination (at the same sub-MIC concentrations)

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

    • Incubate the tubes at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Conclusion

The combination of this compound with conventional antibiotics presents a promising strategy to combat antimicrobial resistance. The data and protocols provided in these application notes offer a framework for researchers to explore and validate the synergistic potential of this combination against a range of pathogenic bacteria. Further investigation into the precise molecular interactions and in vivo efficacy is warranted to translate these findings into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Prodigiosin Yield from Serratia marcescens Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the production of prodigiosin (B1679158) from Serratia marcescens.

Troubleshooting Guide

This section addresses common issues encountered during Serratia marcescens fermentation for prodigiosin production.

1. Issue: Low or No Prodigiosin Production

Possible Causes and Solutions:

  • Suboptimal Medium Composition: The composition of the fermentation medium is critical for high prodigiosin yield. Ensure that the medium contains suitable carbon and nitrogen sources, as well as essential minerals.

    • Recommendation: Review and optimize your medium composition. Consider using sucrose (B13894) or glucose as a carbon source and peptone or yeast extract as a nitrogen source, as these have been shown to support robust prodigiosin production.[1][2][3] The addition of certain oils, like olive oil, has also been reported to enhance production. The C/N ratio is another critical factor to consider for optimization.[4]

  • Incorrect pH: Serratia marcescens produces prodigiosin optimally within a specific pH range.

    • Recommendation: The optimal pH for prodigiosin production is typically around 7.0.[2][3][5] Monitor and adjust the pH of your culture medium accordingly. It is important to note that while the bacterium can grow in a wider pH range (5-9), pigment production is more sensitive.[6]

  • Inappropriate Temperature: Temperature significantly influences both bacterial growth and pigment synthesis.

    • Recommendation: The optimal temperature for prodigiosin production is generally between 25°C and 30°C.[3][5][7] Temperatures above 37°C can inhibit pigment production.[8]

  • Inadequate Aeration: As a facultative anaerobe, Serratia marcescens requires oxygen for efficient prodigiosin production.[9]

    • Recommendation: Ensure adequate aeration by optimizing the agitation speed (e.g., 150-200 rpm) in shake flask cultures or by controlling the dissolved oxygen levels in a bioreactor.[3][5]

  • Incorrect Incubation Time: Prodigiosin is a secondary metabolite, and its production is typically highest during the stationary phase of growth.

    • Recommendation: The optimal incubation time for maximum prodigiosin yield is generally between 36 and 72 hours.[3][5] Time-course experiments are recommended to determine the peak production time for your specific strain and conditions.

  • Strain Variation: Different strains of Serratia marcescens can exhibit significant variability in their ability to produce prodigiosin.

    • Recommendation: If possible, screen different isolates or consider mutagenesis to select for a high-producing strain.

2. Issue: Inconsistent Prodigiosin Yields

Possible Causes and Solutions:

  • Variability in Inoculum: The age and density of the inoculum can affect the fermentation outcome.

    • Recommendation: Standardize your inoculum preparation procedure. Use a fresh, actively growing culture and a consistent inoculum size for each fermentation.

  • Fluctuations in Environmental Conditions: Minor variations in temperature, pH, or aeration can lead to inconsistent results.

    • Recommendation: Tightly control all fermentation parameters. Use calibrated equipment and monitor conditions throughout the fermentation process.

  • Media Component Variability: The quality and composition of media components, especially complex ones like peptone and yeast extract, can vary between batches.

    • Recommendation: Use high-quality, consistent sources for your media components. If possible, test new batches of components before use in large-scale experiments.

3. Issue: Pigment Instability or Degradation

Possible Causes and Solutions:

  • pH Shift: Prodigiosin is a pH indicator, appearing red in acidic conditions, and turning yellow to colorless in alkaline conditions.

    • Recommendation: Maintain a stable, slightly acidic to neutral pH during extraction and storage. Acidified solvents are often used for extraction to maintain the red color and stability.[10]

  • Light Exposure: Prodigiosin can be sensitive to light.

    • Recommendation: Protect your cultures and extracts from direct light, especially during long-term storage.[11]

  • Oxidation: The pigment can be susceptible to oxidation.

    • Recommendation: Store purified prodigiosin under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (-20°C or below) to minimize degradation.

Frequently Asked Questions (FAQs)

1. What is the optimal medium composition for prodigiosin production?

The optimal medium composition can vary between different Serratia marcescens strains. However, a good starting point is a nutrient-rich medium containing a readily metabolizable carbon source and a complex nitrogen source.

Table 1: Exemplary Optimized Media Compositions for Prodigiosin Production

ComponentConcentration (g/L)Reference
Sucrose16.29[1]
Peptone11.76[1]
Tween 802.64[1]
--- --- ---
Glucose24[12]
Nutrient BrothBase[12]
--- --- ---
Cheese WheyBase[5]

2. What are the optimal physical parameters for prodigiosin fermentation?

Optimizing physical parameters is crucial for maximizing yield.

Table 2: Optimal Physical Parameters for Prodigiosin Production

ParameterOptimal ValueReference(s)
pH7.0 - 7.2[2][5][12]
Temperature25°C - 30°C[3][5]
Agitation150 - 200 rpm[3][5][12]
Incubation Time36 - 72 hours[3][5]

3. How can I extract and quantify prodigiosin from my culture?

A common and effective method involves solvent extraction followed by spectrophotometric quantification.

Experimental Protocol: Prodigiosin Extraction and Quantification

  • Cell Harvesting: Centrifuge the fermentation broth (e.g., 8,000 x g for 15 minutes) to pellet the bacterial cells.

  • Extraction: Resuspend the cell pellet in an appropriate volume of acidified methanol (B129727) (e.g., 95% methanol with 5% 1M HCl). Other solvents like acidified ethanol (B145695) or acetone (B3395972) can also be used.[13]

  • Cell Lysis: Vortex the suspension vigorously to ensure complete cell lysis and release of the intracellular pigment.

  • Clarification: Centrifuge the mixture again (e.g., 10,000 x g for 10 minutes) to remove cell debris.

  • Quantification: Measure the absorbance of the clear, red supernatant at 535 nm using a spectrophotometer. Use the extraction solvent as a blank. The concentration can be calculated using a standard curve of purified prodigiosin or by using its molar extinction coefficient.

4. What are the key regulatory pathways controlling prodigiosin production?

Prodigiosin biosynthesis in Serratia marcescens is a tightly regulated process involving complex signaling networks. Understanding these pathways can provide insights for genetic engineering strategies to enhance yield. Key regulatory systems include:

  • Quorum Sensing (QS): Cell-to-cell communication via N-acyl-homoserine lactones (AHLs) plays a role in regulating prodigiosin production in some strains.[7][14][15] The spnI/spnR and smaI/smaR systems are two such QS systems.[6]

  • Two-Component Systems (TCS): These systems allow the bacterium to sense and respond to environmental stimuli. Several TCSs have been implicated in regulating prodigiosin synthesis, including RssB/RssA, CpxR/A, and EnvZ/OmpR.[1][5][6][16]

  • Transcriptional Regulators: Various other transcription factors, such as PtrA and RcsB, also influence the expression of the pig gene cluster responsible for prodigiosin biosynthesis.[2][3]

Visualizations

The following diagrams illustrate key processes and pathways related to prodigiosin production.

experimental_workflow Experimental Workflow for Prodigiosin Yield Optimization cluster_prep Preparation cluster_ferm Fermentation cluster_proc Downstream Processing cluster_opt Optimization Loop strain Serratia marcescens Strain Selection media Media Preparation strain->media inoculum Inoculum Preparation media->inoculum ferm Fermentation under Controlled Conditions (pH, Temp, Aeration) inoculum->ferm harvest Cell Harvesting ferm->harvest extract Prodigiosin Extraction harvest->extract quantify Quantification (Spectrophotometry/HPLC) extract->quantify analyze Data Analysis quantify->analyze modify Modify Parameters analyze->modify Low Yield? modify->media Optimize Medium modify->ferm Optimize Conditions

Caption: A typical workflow for optimizing prodigiosin production.

troubleshooting_flow Troubleshooting Low Prodigiosin Yield start Low Prodigiosin Yield check_media Check Medium Composition (Carbon, Nitrogen, Minerals) start->check_media check_ph Verify pH (Optimal ~7.0) check_media->check_ph Media OK solution Yield Improved check_media->solution Optimized check_temp Verify Temperature (Optimal 25-30°C) check_ph->check_temp pH OK check_ph->solution Adjusted check_aeration Ensure Adequate Aeration check_temp->check_aeration Temp OK check_temp->solution Adjusted check_incubation Optimize Incubation Time check_aeration->check_incubation Aeration OK check_aeration->solution Optimized check_strain Evaluate Strain Performance check_incubation->check_strain Time OK check_incubation->solution Optimized check_strain->solution Strain OK

Caption: A logical flow for troubleshooting low prodigiosin yield.

signaling_pathway Simplified Regulatory Network of Prodigiosin Synthesis cluster_signals Environmental Signals cluster_regulators Regulatory Systems cluster_output Biosynthesis temp Temperature tcs Two-Component Systems (RssB/A, CpxR/A, EnvZ/OmpR) temp->tcs ph pH ph->tcs nutrients Nutrients nutrients->tcs cell_density Cell Density qs Quorum Sensing (spnI/R, smaI/R) cell_density->qs pig_operon pig Gene Cluster Expression qs->pig_operon +/- tcs->pig_operon +/- tfs Other Transcription Factors (PtrA, RcsB) tfs->pig_operon + prodigiosin Prodigiosin Production pig_operon->prodigiosin

Caption: Key signaling pathways influencing prodigiosin production.

References

challenges in prodigiosin hydrochloride solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Prodigiosin (B1679158) Hydrochloride Solubility: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with prodigiosin hydrochloride solubility, particularly for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a lipophilic, red pigment with poor aqueous solubility. It is generally insoluble in water but soluble in several organic solvents.[1][2] Its solubility is also pH-dependent; it is more stable in acidic conditions and unstable in alkaline solutions.[1][3]

Data Presentation: Solubility of Prodigiosin

For easy comparison, the table below summarizes the solubility of prodigiosin in various common laboratory solvents.

SolventSolubilitySource
Dimethyl Sulfoxide (B87167) (DMSO) Soluble, 65 mg/mL (200.97 mM)[4]
Ethanol Soluble, 8 mg/mL (24.73 mM)[4]
Methanol Soluble[1][2]
Acetonitrile Soluble[1][2]
Chloroform Soluble[1][2]
Water Insoluble[1][2][4]

Note: The hydrochloride salt form may have slightly different solubility characteristics than the free base form listed in some datasheets, but the general profile of being soluble in organic solvents and insoluble in water remains the same.

Troubleshooting Guides

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it with saline/PBS for my in vivo study. How can I prevent this?

A2: This is a common and critical issue known as "crashing out." It occurs because this compound is highly soluble in DMSO but insoluble in aqueous buffers like phosphate-buffered saline (PBS) or saline. When the DMSO stock is diluted into an aqueous medium, the drug rapidly precipitates, making it unsuitable for injection and leading to inaccurate dosing.

To overcome this, a co-solvent or surfactant system is required to create a stable formulation. A widely used and effective method involves a three-part solvent system, typically using DMSO, a surfactant like Tween® 80 or Cremophor® EL, and saline.

Below is a detailed experimental protocol to prepare a stable injectable formulation.

Experimental Protocols: Preparation of an Injectable Prodigiosin Formulation

This protocol is designed to create a stable microemulsion or suspension suitable for intraperitoneal (IP) or intravenous (IV) injection in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Tween® 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile, injectable grade

Methodology (Example for a final concentration of 1 mg/mL):

  • Step 1: Primary Dissolution: Dissolve the this compound powder in DMSO to create a concentrated stock solution. For example, dissolve 10 mg of prodigiosin in 1 mL of DMSO. Vortex gently until fully dissolved. The solution should be clear and deep red.

  • Step 2: Add Surfactant: To the DMSO stock, add an equal volume of Tween® 80 (in this case, 1 mL). Vortex thoroughly. The solution will become more viscous. This step is crucial as the surfactant helps to encapsulate the lipophilic drug molecules.

  • Step 3: Dilution into Saline: This is the most critical step. Add the DMSO/Tween® 80 mixture to the saline slowly and dropwise while vortexing the saline continuously. For a final volume of 10 mL (at 1 mg/mL), you would add the 2 mL of the drug mixture to 8 mL of sterile saline.

  • Step 4: Final Formulation: The resulting solution should be a clear or slightly opalescent red solution. Visually inspect for any precipitates. If prepared correctly, this formulation should remain stable for several hours, allowing for administration in an in vivo setting.

Important Considerations:

  • Order of Addition: The order of solvent addition is critical. Always add the DMSO/surfactant mixture to the aqueous phase, not the other way around.

  • Ratio: The final concentration of DMSO and Tween® 80 should be kept low (typically <10% each) to minimize toxicity in the animal model. Adjust the initial stock concentration as needed to achieve the desired final dose in an appropriate injection volume.

  • Fresh Preparation: Always prepare the final formulation fresh on the day of the experiment.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound formulation for in vivo studies.

G cluster_prep Formulation Preparation weigh 1. Weigh Prodigiosin HCl Powder dissolve 2. Dissolve in DMSO (Create Stock Solution) weigh->dissolve add_tween 3. Add Tween® 80 (Vortex Thoroughly) dissolve->add_tween add_saline 4. Add dropwise to Saline (Constant Vortexing) add_tween->add_saline final_sol 5. Final Injectable Solution (Inspect for Precipitate) add_saline->final_sol

Workflow for in vivo formulation of Prodigiosin HCl.
Q3: What are the known cellular mechanisms and signaling pathways affected by prodigiosin?

A3: Prodigiosin is a potent pro-apoptotic agent that acts on cancer cells through multiple mechanisms, making it a compound of interest in oncology research.[5][6][7] Its anticancer activities are often linked to the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways.[5][8]

Key Mechanisms of Action:

  • Induction of Apoptosis: Prodigiosin primarily triggers the intrinsic (mitochondrial) pathway of apoptosis.[6] It disrupts the balance of the Bcl-2 protein family, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[5][9] This change in balance leads to the release of cytochrome c from the mitochondria, which in turn activates caspases.

  • Caspase Activation: The release of cytochrome c initiates a caspase cascade, activating key executioner caspases such as caspase-3 and caspase-9.[5][9] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis.

  • Cell Cycle Arrest: Prodigiosin can halt the cell cycle, often at the G0/G1 or G2/M phase, preventing cancer cells from proliferating.[8][10]

  • Other Pathways: It has also been shown to inhibit other critical cancer-related pathways, such as the Wnt/β-catenin and AKT/mTOR pathways, and induce endoplasmic reticulum (ER) stress.[4][6][11]

Mandatory Visualization: Prodigiosin-Induced Apoptotic Pathway

This diagram illustrates the simplified signaling pathway for apoptosis induced by prodigiosin.

G cluster_pathway Prodigiosin-Induced Apoptosis prodigiosin Prodigiosin bcl2 Bcl-2 (Anti-apoptotic) prodigiosin->bcl2 Inhibits bax Bax (Pro-apoptotic) prodigiosin->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Prodigiosin's mechanism of inducing apoptosis.

References

degradation and stability issues of prodigiosin hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of prodigiosin (B1679158) hydrochloride in solution. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Color of Prodigiosin Hydrochloride Solution Changes from Red to Yellow/Orange or Colorless.

Possible Causes:

  • High pH: this compound is unstable in neutral to alkaline conditions. The characteristic red color in acidic solutions shifts to yellow or orange in alkaline environments before degradation.[1][2][3][4]

  • Light Exposure: Exposure to white or blue light can cause photodegradation of the prodigiosin molecule.[1]

  • Elevated Temperature: High temperatures accelerate the degradation of this compound.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the pigment.

Troubleshooting Steps:

  • Verify pH: Use a pH meter to check the pH of your solution. If it is neutral or alkaline, adjust to an acidic pH (e.g., using a small amount of HCl) to maintain the red color and stability. For experimental purposes where a specific pH is required, be aware of the potential for degradation at non-optimal pH levels.

  • Protect from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light. When working with the solution, minimize exposure to ambient light, especially direct sunlight or fluorescent lighting.

  • Control Temperature: Store stock solutions at -20°C or below.[5] For working solutions, maintain them at 4°C if they are to be used within a short period. Avoid repeated freeze-thaw cycles.

  • Use Freshly Prepared Solutions: For sensitive experiments, it is best to prepare fresh solutions of this compound.

Issue 2: Loss of Biological Activity of this compound Solution.

Possible Causes:

  • Chemical Degradation: The tripyrrole structure of prodigiosin is susceptible to degradation under suboptimal conditions (high pH, light, heat), leading to a loss of its biological functions.

  • Improper Storage: Storing solutions at room temperature or in transparent containers for extended periods will lead to degradation and loss of activity.

  • Incorrect Solvent: While prodigiosin is soluble in several organic solvents, its long-term stability may vary.

Troubleshooting Steps:

  • Confirm Proper Storage: Ensure that stock solutions are stored at -20°C in a light-protected container.[5]

  • Assess Solution Integrity: Check the color of the solution. A change from the characteristic red color may indicate degradation. You can also use UV-Vis spectrophotometry to check the absorbance spectrum. In an acidic solution, the peak absorbance should be around 535 nm.[1][2] A significant decrease in this peak suggests degradation.

  • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from a solid, properly stored stock of this compound.

  • Solvent Selection: For long-term storage, use high-purity DMSO or methanol (B129727).[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol (B145695), acetonitrile, and chloroform. It is insoluble in water. For long-term storage of solutions, DMSO and methanol are recommended.[5] Acetone (B3395972) has also been shown to be an effective solvent for extraction and storage.

Q2: What are the optimal storage conditions for this compound?

A2:

  • Solid Form: Store at -20°C for up to 2 years.

  • In Solution: Solutions in DMSO or methanol (at a concentration of 2 mg/mL) are stable for at least 6 months when stored at -20°C and protected from light.[5] For short-term storage (up to 30 days), solutions in acetone are over 98% stable at 4°C.

Q3: How does pH affect the stability and color of this compound solutions?

A3: this compound is most stable in acidic conditions, where it exhibits a characteristic red color with a maximum absorbance around 535 nm.[1][2] In neutral to alkaline conditions, it becomes unstable and the color changes to orange or yellow, with the absorbance peak shifting to around 470 nm.[1][2][3] This color change is a key indicator of potential degradation.

Q4: How do temperature and light affect the stability of this compound?

A4:

  • Temperature: Higher temperatures accelerate degradation. It is recommended to store solutions at low temperatures (-20°C for long-term, 4°C for short-term).

  • Light: Prodigiosin is sensitive to light, particularly white and blue light, which can cause photodegradation. It is relatively stable under red or far-red light. Solutions should always be stored in light-protected containers.[1]

Q5: What are the known degradation products of prodigiosin?

A5: The exact chemical structures of all degradation products are not fully elucidated in readily available literature. However, mass spectrometry analysis suggests that degradation can involve the cleavage of the alkyl side chain and fragmentation of the tripyrrole ring system.[6] The loss of the characteristic red color is due to the disruption of the conjugated double bond system in the tripyrrole structure.

Data on Prodigiosin Stability

Table 1: Stability of Prodigiosin in Acetone at Different Temperatures over 30 Days
TemperatureStability after 30 days
4°C> 98%
25°C~80% (stable for up to 25 days)
37°C< 30%

Data synthesized from a study on prodigiosin stability in acetone.

Table 2: pH Influence on the Color and Absorption Maximum of Prodigiosin
pH ConditionColorMaximum Absorbance (λmax)Stability
Acidic (e.g., pH 2-4)Red/Pink~535 nmStable
Neutral (e.g., pH 7)Red-OrangeBimodal peaks may appearLess Stable
Alkaline (e.g., pH 9-11)Orange/Yellow~470 nmUnstable

This table summarizes qualitative and spectrophotometric data from multiple sources.[1][2][3][4]

Experimental Protocols

Protocol: Assessing the Thermal Stability of this compound
  • Preparation of Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetone) to a known concentration.

  • Aliquoting: Aliquot the solution into several light-protected vials to avoid repeated heating and cooling of the main stock.

  • Incubation: Place the vials in incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 40°C, 60°C, 80°C). Include a control vial stored at -20°C.

  • Sampling: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), remove one vial from each temperature.

  • Spectrophotometric Analysis: Allow the vial to equilibrate to room temperature. Measure the absorbance of the solution at the λmax of prodigiosin in the chosen solvent (around 535 nm in acidic ethanol).

  • Data Analysis: Calculate the percentage of prodigiosin remaining at each time point relative to the initial concentration (time 0). Plot the percentage of remaining prodigiosin against time for each temperature to determine the degradation rate.

Protocol: Assessing the pH Stability of this compound
  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9, 11).

  • Solution Preparation: Add a small aliquot of a concentrated this compound stock solution to each buffer to achieve the desired final concentration.

  • Incubation: Store the solutions at a constant temperature (e.g., 25°C) and protected from light.

  • Spectrophotometric Analysis: Immediately after preparation (time 0) and at subsequent time points, record the full UV-Vis spectrum (e.g., 300-700 nm) for each pH solution. Note any color changes and shifts in the λmax.

  • Data Analysis: Monitor the decrease in absorbance at the initial λmax over time for each pH to determine the relative stability.

Visualizations

Degradation_Pathway cluster_factors Degradation Factors Prodigiosin This compound (Stable, Red) Degraded Degradation Products (Inactive, Colorless/Yellow) Prodigiosin->Degraded Degradation Alkaline_pH Alkaline pH (>7) Alkaline_pH->Prodigiosin Light Light Exposure (White/Blue Light) Light->Prodigiosin Heat Elevated Temperature (>4°C) Heat->Prodigiosin

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow_Stability cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Sol Prepare Prodigiosin HCl Solution Aliquot Aliquot into Vials Prep_Sol->Aliquot Incubate_pH Incubate at Different pH Aliquot->Incubate_pH Incubate_Temp Incubate at Different Temperatures Aliquot->Incubate_Temp Incubate_Light Expose to Different Light Conditions Aliquot->Incubate_Light Time_Points Sample at Time Intervals Incubate_pH->Time_Points Incubate_Temp->Time_Points Incubate_Light->Time_Points UV_Vis UV-Vis Spectroscopy Time_Points->UV_Vis Calc Calculate Degradation Rate UV_Vis->Calc

Caption: General workflow for assessing this compound stability.

References

overcoming low bioavailability of prodigiosin in therapeutic applications

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Overcoming Low Bioavailability of Prodigiosin (B1679158)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the low bioavailability of the promising therapeutic agent, prodigiosin.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low bioavailability of prodigiosin?

A1: The low bioavailability of prodigiosin is primarily attributed to its high hydrophobicity and poor aqueous solubility.[1][2][3] This leads to limited absorption in the gastrointestinal tract and poor distribution in biological fluids.[1] Additionally, prodigiosin can be sensitive to environmental factors such as light, pH, and temperature, which can lead to its degradation and reduced efficacy.[4][5][6][7]

Q2: What are the most common strategies to enhance the bioavailability of prodigiosin?

A2: The most common strategies focus on developing advanced drug delivery systems. These include:

  • Nanoencapsulation: Entrapping prodigiosin within nanoparticles made from polymers, lipids, or other materials can improve its solubility, stability, and controlled release.[1][8][9]

  • Liposomal Delivery: Encapsulating prodigiosin within liposomes, which are vesicles composed of lipid bilayers, can enhance its delivery and cellular uptake.[2][10]

  • Inclusion Complexes: Forming inclusion complexes with molecules like cyclodextrins can increase the solubility and stability of prodigiosin.[11]

  • Nanomicelles: Utilizing surfactants to form nanomicelles can effectively solubilize the hydrophobic prodigiosin molecule.[2]

Q3: How can I monitor the stability of my prodigiosin formulation?

A3: The stability of prodigiosin can be assessed by monitoring its characteristic red color. A change from red to a deeper shade or a loss of color can indicate degradation.[12] For quantitative analysis, UV-Vis spectroscopy is a common method. Prodigiosin exhibits a maximum absorbance peak at approximately 535 nm in acidic conditions and around 470 nm in alkaline environments.[4][6] However, for precise identification and quantification, more advanced techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) are recommended, as prodigiosin analogs can have similar absorption spectra.[8][13]

Q4: My prodigiosin formulation is showing low encapsulation efficiency. What could be the cause?

A4: Low encapsulation efficiency can be due to several factors. Refer to the "Low Encapsulation Efficiency" section in the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.

Q5: I am observing high toxicity in my in vitro/in vivo experiments. What should I consider?

A5: While prodigiosin has shown selective cytotoxicity towards cancer cells, high concentrations can be toxic to normal cells.[4] If you are observing unexpected toxicity, consider the following:

  • Dose Reduction: You may be using a concentration that is too high. A dose-response study is crucial to determine the optimal therapeutic window.

  • Delivery System Toxicity: The materials used in your delivery system (e.g., polymers, surfactants) could be contributing to the toxicity. Ensure you run appropriate controls with the delivery vehicle alone.

  • Formulation Stability: Degradation products of prodigiosin or the formulation components might be toxic. Assess the stability of your formulation under experimental conditions.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency
Potential Cause Troubleshooting Steps
Poor affinity between prodigiosin and the carrier material. Select a carrier material with a chemical structure that favors interaction with prodigiosin (e.g., hydrophobic interactions). Consider modifying the surface of the carrier to enhance affinity.
Suboptimal formulation parameters. Optimize the ratio of prodigiosin to carrier material. Adjust process parameters such as sonication time, homogenization speed, or temperature during formulation.
Incorrect solvent system. Ensure the solvent used to dissolve prodigiosin is compatible with the encapsulation process and is efficiently removed. Residual solvent can interfere with encapsulation.
Prodigiosin degradation during encapsulation. Protect the formulation from light and high temperatures during the process.[4][6] Consider performing the encapsulation under an inert atmosphere if oxidation is a concern.
Issue 2: Poor In Vitro Drug Release Profile
Potential Cause Troubleshooting Steps
"Burst release" of prodigiosin. This is often due to prodigiosin adsorbed on the surface of the nanoparticles. Optimize the washing steps after formulation to remove surface-bound drug. Consider adding a coating layer to the nanoparticles.
Incomplete or very slow release. The carrier material may be too dense or have a low degradation rate. Select a carrier with a degradation profile that matches the desired release kinetics. Modify the cross-linking density of polymeric carriers.
Inaccurate release measurement. Ensure the release medium provides sink conditions (the concentration of prodigiosin in the medium should not exceed 10-30% of its solubility). Use an appropriate analytical method for quantification.
Issue 3: Formulation Instability (Aggregation/Precipitation)
Potential Cause Troubleshooting Steps
High surface energy of nanoparticles. Incorporate stabilizers or surfactants into the formulation to reduce surface tension and prevent aggregation.
Inappropriate storage conditions. Store the formulation at the recommended temperature (often 4°C) and protect it from light.[12] Lyophilization can be an effective method to improve long-term stability.
Changes in pH or ionic strength. Buffer the formulation to a pH where it is most stable. Be mindful of the ionic strength of any buffers or media the formulation is introduced to.

Data Presentation

Table 1: Comparison of Prodigiosin Nanoencapsulation Systems

FormulationWall MaterialEncapsulation Efficiency (%)Particle Size (nm)Key Finding
PBCDN[9]β-cyclodextrin81.15115.63 - 181.42-
PMDN[9]Maltodextrin76.93115.63 - 181.42-
PGAN[9]Gum Arabic89.15115.63 - 181.42Showed the slowest release in gastric conditions.[9]
PSPIN[9]Soy Protein Isolate85.22115.63 - 181.42-
PG-PNPs[14]Lipoid E80S and Lipoid SPC392.3 ± 1220 - 30Showed potential in targeted drug delivery against cancer cells.[14]

Experimental Protocols

Protocol 1: Prodigiosin Extraction and Purification

This protocol is a generalized procedure based on common laboratory practices.

  • Culturing: Culture Serratia marcescens or another prodigiosin-producing bacterium in a suitable broth medium (e.g., nutrient broth, peptone glycerol (B35011) broth) at 28-30°C until optimal pigment production is observed (typically 24-72 hours).[8][15]

  • Cell Harvesting: Centrifuge the culture broth to pellet the bacterial cells containing prodigiosin.

  • Extraction: Resuspend the cell pellet in a suitable organic solvent such as acidified methanol (B129727) or acetone.[12] Agitate the suspension to facilitate the extraction of the pigment.

  • Purification:

    • Centrifuge the mixture to remove cell debris.

    • The supernatant containing prodigiosin can be further purified using techniques like column chromatography (e.g., with silica (B1680970) gel) or thin-layer chromatography (TLC).[13][16][17]

    • The purity of the extracted prodigiosin should be confirmed by HPLC and/or mass spectrometry.[16]

Protocol 2: Nanoencapsulation of Prodigiosin by Freeze Drying

This protocol is adapted from a study by Wani et al. (2025).[9]

  • Preparation of Wall Material Solution: Dissolve the chosen wall material (e.g., gum arabic, β-cyclodextrin) in deionized water to a final concentration of 5% (w/v).

  • Preparation of Prodigiosin Solution: Dissolve the purified prodigiosin in ethanol.

  • Emulsification:

    • Mix the aqueous wall material solution with the ethanolic prodigiosin solution in a 1:1 ratio.

    • Add an emulsifier, such as Tween 80, to the mixture.

  • Homogenization:

    • Subject the emulsion to ultrasonication to reduce the droplet size.

    • Further homogenize the mixture using a high-speed homogenizer.

  • Freeze Drying: Freeze the homogenized emulsion and then lyophilize it to obtain powdered prodigiosin nanoparticles.

Mandatory Visualizations

experimental_workflow cluster_extraction Prodigiosin Extraction cluster_formulation Nanoencapsulation culture Bacterial Culture harvest Cell Harvesting culture->harvest extraction Solvent Extraction harvest->extraction purification Chromatographic Purification extraction->purification prod_prep Prepare Prodigiosin Solution purification->prod_prep Purified Prodigiosin wall_prep Prepare Wall Material Solution emulsify Emulsification wall_prep->emulsify prod_prep->emulsify homogenize Homogenization emulsify->homogenize freeze_dry Freeze Drying homogenize->freeze_dry analysis Characterization & In Vitro/In Vivo Studies freeze_dry->analysis Prodigiosin Nanoparticles

Caption: Workflow for prodigiosin extraction, nanoencapsulation, and analysis.

signaling_pathway cluster_prodigiosin Prodigiosin Delivery cluster_cellular_effects Cellular Mechanisms prodigiosin Prodigiosin (Low Bioavailability) delivery_system Nano-delivery System (e.g., Liposomes, Nanoparticles) prodigiosin->delivery_system enhanced_prodigiosin Enhanced Bioavailability Prodigiosin delivery_system->enhanced_prodigiosin apoptosis Induction of Apoptosis enhanced_prodigiosin->apoptosis cell_cycle Cell Cycle Arrest enhanced_prodigiosin->cell_cycle inflammation Modulation of Inflammation enhanced_prodigiosin->inflammation therapeutic_effect Therapeutic Effect apoptosis->therapeutic_effect Anti-cancer cell_cycle->therapeutic_effect Anti-proliferative inflammation->therapeutic_effect Anti-inflammatory

Caption: Overcoming low bioavailability for therapeutic effects.

References

Technical Support Center: Prodigiosin Toxicity Reduction Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments aimed at reducing the toxicity of prodigiosin (B1679158) in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with prodigiosin's clinical application?

A1: While prodigiosin is a potent proapoptotic agent against a wide range of cancer cells, its clinical application has been hindered by its toxicity towards normal, healthy cells.[1] Additionally, its hydrophobic nature leads to limited aqueous solubility, poor absorption, and low bioavailability.[2][3][4]

Q2: What are the main strategies to reduce prodigiosin's toxicity to normal cells?

A2: The three primary strategies currently being explored are:

  • Structural Modification: Synthesizing novel prodigiosin derivatives or analogs that retain potent anticancer activity but exhibit a better safety profile and lower toxicity in non-malignant cells.[1]

  • Nanoformulations: Encapsulating prodigiosin within nanoscale drug delivery systems (e.g., lipid nanoparticles, halloysite (B83129) nanotubes) to improve its solubility and selectively target cancer cells, thereby reducing systemic exposure to normal tissues.[2][5][6]

  • Combination Therapy: Using prodigiosin at lower, less toxic concentrations in conjunction with other chemotherapeutic agents to achieve synergistic anticancer effects.[7][8]

Q3: How do nanoformulations selectively target cancer cells?

A3: Nanoformulations can exploit the unique pathophysiology of tumors. For instance, nanoparticles can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. This passive targeting leads to a higher concentration of the drug at the tumor site and lower concentration in healthy tissues, maximizing therapeutic effect and reducing systemic toxicity.[5]

Q4: Can modifying prodigiosin's chemical structure really decrease toxicity?

A4: Yes. Studies have shown that creating derivatives, such as brominated prodigiosin (PG-Br and PG-Br₂), can significantly decrease toxicity in normal cells. For example, in one study, the toxicity of these derivatives to healthy MRC-5 cells was 4- to 27-fold lower than the parent prodigiosin compound.[1] An in vivo study using a zebrafish model also showed a significantly improved toxicity profile for the brominated derivatives compared to the parent prodigiosin.[1]

Q5: What is the mechanism behind prodigiosin's selective action against cancer cells?

A5: The precise mechanisms are still under investigation and can vary between cell types.[9] However, proposed mechanisms for its selective cytotoxicity include the induction of apoptosis irrespective of p53 status, regulation of mitogen-activated protein kinases (MAPKs), disruption of intracellular pH gradients, and inhibition of key signaling pathways like Wnt/β-catenin that are often dysregulated in cancer.[10][11] Some studies suggest prodigiosin disrupts the cytoskeleton structure in cancer cells while leaving normal cells unaffected at similar concentrations.[12]

Troubleshooting Guides

Problem 1: My prodigiosin treatment shows high cytotoxicity in my normal cell line control.

  • Possible Cause: The concentration of prodigiosin used may be too high, falling outside the therapeutic window for selective toxicity.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Study: Perform a cytotoxicity assay (e.g., MTT, Neutral Red) with a wide range of prodigiosin concentrations on both your cancer cell line and your normal (non-malignant) control cell line.

    • Determine IC50 Values: Calculate the half-maximal inhibitory concentration (IC50) for both cell lines. A successful therapeutic window is one where the IC50 for the cancer cell line is significantly lower than for the normal cell line. For example, one study showed that up to 100 µg/mL of prodigiosin had no harmful effect on a normal skin cell line.[13]

    • Adjust Concentration: Select a concentration for your experiments that is highly cytotoxic to the cancer cells but has minimal effect on the normal cells.

    • Consider Nanoformulation: If a suitable therapeutic window cannot be found with free prodigiosin, consider encapsulating it in a nanocarrier to improve its selectivity.[2][4]

Problem 2: My prodigiosin nanoformulation is not reducing toxicity as expected.

  • Possible Cause 1: Inefficient encapsulation of prodigiosin.

  • Troubleshooting Steps:

    • Quantify Loading Efficiency: Use a method like UV-Vis spectrophotometry to determine the amount of prodigiosin successfully loaded into your nanoparticles versus the amount remaining in the supernatant after synthesis.

    • Optimize Formulation Protocol: Adjust parameters in your formulation protocol, such as sonication time, temperature, or the ratio of prodigiosin to the carrier material, to improve encapsulation efficiency.[14]

  • Possible Cause 2: Instability of the nanoformulation in culture media.

  • Troubleshooting Steps:

    • Characterize Nanoparticles: Use techniques like Dynamic Light Scattering (DLS) to measure the size and stability (Zeta potential) of your nanoparticles in both buffer and your complete cell culture medium. Aggregation in media can lead to altered cellular uptake and toxicity profiles.

    • Assess Drug Release: Conduct a drug release study to ensure that prodigiosin is not prematurely leaking from the nanocarrier in the culture medium, which would mimic the effects of the free drug.

Problem 3: A combination therapy approach is not showing a synergistic effect.

  • Possible Cause: The concentration ratio and scheduling of the two drugs are not optimal.

  • Troubleshooting Steps:

    • Perform Combination Index (CI) Analysis: Use the Chou-Talalay method to systematically test different concentrations and ratios of prodigiosin and the second chemotherapeutic agent (e.g., cisplatin).[8] This will allow you to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

    • Vary Treatment Schedule: Investigate the effect of sequential vs. simultaneous administration. The efficacy of a combination can sometimes depend on which drug the cells are exposed to first.

Quantitative Data Summary

Table 1: Comparison of IC50 Values for Prodigiosin (PG) and its Brominated Derivatives (PG-Br, PG-Br₂) after 48h Treatment.

Cell LineCell TypePG (µg/mL)PG-Br (µg/mL)PG-Br₂ (µg/mL)
MRC-5 Healthy Lung Fibroblast1.20 ± 0.045.50 ± 0.0210.00 ± 0.09
A549 Lung Carcinoma1.30 ± 0.063.50 ± 0.059.00 ± 0.03
A375 Malignant Melanoma1.25 ± 0.024.00 ± 0.0412.00 ± 0.07
MDA-MB-231 Breast Adenocarcinoma0.62 ± 0.032.50 ± 0.037.00 ± 0.05
HCT116 Colon Carcinoma0.85 ± 0.014.50 ± 0.0217.00 ± 0.08
Data sourced from a study on brominated prodigiosin derivatives, demonstrating their reduced toxicity in the normal MRC-5 cell line compared to the parent compound.[1]

Experimental Protocols

1. Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cells (cancer and normal control lines)

    • 96-well cell culture plates

    • Complete culture medium

    • Prodigiosin (and/or derivatives, formulations)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • Microplate reader (570 nm wavelength)

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

    • Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound (e.g., prodigiosin). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[15]

    • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration to determine the IC50 value.

2. Protocol: Prodigiosin Loading into Halloysite Nanotubes (HNTs)

This protocol describes a vacuum-facilitated method for loading hydrophobic prodigiosin into the lumens of HNTs.[2][4]

  • Materials:

    • Purified Prodigiosin

    • Dry Halloysite Nanotubes (HNTs)

    • Ethanol (96%)

    • Glycerol (B35011)

    • Centrifuge tubes

    • Desiccator with vacuum pump

  • Methodology:

    • Prepare Prodigiosin Solution: Dissolve purified prodigiosin in ethanol. For example, mix 4.4 µg of prodigiosin in 300 µL of 96% ethanol.[4]

    • Mix Components: In a centrifuge tube, mix the prodigiosin solution with glycerol (e.g., 70 µL) and dry HNTs (e.g., 30 mg).[4]

    • Vacuum Loading: Place the open tube into a desiccator. Apply a vacuum for a set period (e.g., 24 hours) to facilitate the displacement of air within the nanotubes and loading of the prodigiosin/glycerol mixture into the lumens.[2][4]

    • Washing and Collection: After loading, the resulting prodigiosin-loaded HNTs (p-HNTs) can be washed with an appropriate solvent to remove unloaded surface pigment and collected by centrifugation.

    • Characterization: Confirm successful loading through techniques such as Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FTIR), or by observing the formulation's autofluorescence under a microscope.[2][16]

Visual Guides: Diagrams and Workflows

G cluster_0 Phase 1: Strategy Selection cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Decision & Optimization Start High Toxicity in Normal Cells Observed S1 Strategy 1: Structural Modification (e.g., Bromination) Start->S1 S2 Strategy 2: Nanoformulation (e.g., Liposomes, HNTs) Start->S2 S3 Strategy 3: Combination Therapy (e.g., with Cisplatin) Start->S3 E1 Synthesize Analog / Prepare Formulation S1->E1 S2->E1 S3->E1 E2 Conduct Dose-Response Cytotoxicity Assays (e.g., MTT on Normal & Cancer Cells) E1->E2 E3 Calculate IC50 & Selectivity Index (SI) E2->E3 D1 Is SI significantly improved? E3->D1 D2 Proceed to Mechanism of Action / In Vivo Studies D1->D2 Yes D3 Troubleshoot & Optimize (e.g., Modify structure, change nanocarrier, adjust drug ratio) D1->D3 No D3->E1

Caption: Workflow for selecting and validating a prodigiosin toxicity reduction strategy.

G cluster_0 Strategy cluster_1 Mechanism cluster_2 Outcome S Prodigiosin Nanoformulation M1 Improves Aqueous Solubility S->M1 M2 Passive Targeting via EPR Effect in Tumors S->M2 M3 Controlled/Sustained Release of Prodigiosin S->M3 O1 Increased Bioavailability at Tumor Site M1->O1 M2->O1 O2 Reduced Systemic Exposure of Normal Tissues M2->O2 M3->O2 O3 Reduced Toxicity in Normal Cells O1->O3 O2->O3

Caption: Logical relationship showing how nanoformulation reduces prodigiosin toxicity.

G PG Prodigiosin mTOR mTOR PG->mTOR Casp9 Caspase-9 PG->Casp9 Casp8 Caspase-8 PG->Casp8 PU PU-H71 (HSP90α Inhibitor) HSP90 HSP90α PU->HSP90 PU->Casp9 PU->Casp8 Apoptosis Apoptosis in TNBC Cells mTOR->Apoptosis Inhibits HSP90->Apoptosis Inhibits Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Casp8->Casp3 Casp3->Apoptosis

Caption: Synergistic apoptotic pathway activation by Prodigiosin and PU-H71 in TNBC.

References

Technical Support Center: Enhancing Prodigiosin Photostability for Commercial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the photostability of prodigiosin (B1679158).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My prodigiosin solution is rapidly losing its red color upon exposure to light. What is happening and how can I prevent this?

A: Prodigiosin is notoriously sensitive to light, particularly white and blue light, which causes it to degrade.[1][2] This photodegradation is a significant hurdle for its commercial use. To prevent this, you should work under controlled light conditions, avoiding direct exposure to sunlight or intense artificial light. For storage, amber vials or containers wrapped in aluminum foil are recommended. When handling prodigiosin solutions, working in a dimly lit room or under red light conditions can significantly reduce degradation, as red and far-red light have been shown to have no effect on prodigiosin concentration.[1][2]

Q2: I am observing a decrease in the biological activity of my prodigiosin sample over time, even when stored in the dark. What could be the cause?

A: While light is a primary factor, temperature and pH also play a crucial role in prodigiosin stability.[3][4][5] High temperatures can lead to thermal degradation. For instance, prodigiosin in an acetone (B3395972) extract maintained over 98% stability for 30 days at 4°C, but this dropped to less than 30% at 37°C.[4] The pH of your solution is also critical. Prodigiosin is more stable in acidic to neutral conditions (pH 3-7) and tends to degrade in alkaline environments (pH > 7).[6] Ensure your samples are stored at a low temperature (e.g., 4°C) and that the pH of your solvent system is within the optimal range.

Q3: What are the most effective methods to improve the photostability of prodigiosin for formulation development?

A: Several strategies can significantly enhance the photostability of prodigiosin:

  • Encapsulation: This is a highly effective method to protect prodigiosin from light, heat, and adverse pH.[6][7][8][9] Various materials can be used for encapsulation, including polysaccharides like κ-carrageenan, maltodextrin, gum Arabic, and β-cyclodextrin, as well as proteins like soy protein isolate.[6][8][9] Encapsulation can also improve the solubility of prodigiosin in aqueous solutions.[7][10]

  • Nanoformulation: Creating nanomicelles, for example with surfactants like surfactin, can improve both the solubility and stability of prodigiosin.[11]

  • Addition of Antioxidants: Prodigiosin itself has antioxidant properties, but the addition of other antioxidants can help to quench free radicals generated during light exposure, thereby slowing down degradation.[12][13]

  • Solvent Selection: The choice of solvent can impact stability. Acetone has been shown to be an effective extraction and storage solvent, maintaining high stability at low temperatures.[4]

Q4: I am trying to encapsulate prodigiosin but the efficiency is low. What are the key parameters to optimize?

A: Low encapsulation efficiency can be due to several factors. Key parameters to optimize include:

  • Choice of Wall Material: The compatibility of the wall material with prodigiosin and the intended application is crucial. Gum Arabic has shown high encapsulation efficiency (89.15%).[9]

  • Core-to-Wall Ratio: The ratio of prodigiosin to the encapsulating agent is a critical factor. Increasing the proportion of the wall material generally leads to higher encapsulation efficiency.[8]

  • Process Parameters: For techniques like spray drying, parameters such as inlet temperature, feed flow rate, and pressure need to be optimized.[8] For nanoencapsulation using ultrasonication, the duration and power of sonication are important.[9]

  • Emulsifier: The use of an appropriate emulsifier, such as Tween 80, is essential for creating a stable emulsion before the encapsulation process.[9]

Quantitative Data on Prodigiosin Stability

The following tables summarize quantitative data on the stability of prodigiosin under various conditions and with different protective formulations.

Table 1: Effect of Temperature on Prodigiosin Stability in Acetone

Temperature (°C)Stability after 30 days (%)
4> 98
25Not specified, but lower than at 4°C
37< 30

(Data sourced from a study on prodigiosin extracted in acetone)[4]

Table 2: Encapsulation Efficiency of Prodigiosin with Different Wall Materials

Wall MaterialEncapsulation Efficiency (%)
Gum Arabic (GA)89.15
Soy Protein Isolate (SPI)85.22
β-Cyclodextrin (BCD)81.15
Maltodextrin (MD)76.93

(Data sourced from a study on nanoencapsulation of prodigiosin)[9]

Table 3: Stability of Encapsulated Prodigiosin at Different Temperatures and pH

ConditionStability
Temperature: 40°CHigh stability (p<0.05)
Temperature: 60°C, 80°C, 100°CLess stable than at 40°C
pH: 7 (Neutral)High stability (p<0.05)
pH: 3, 5, 9, 12Less stable than at pH 7

(Data sourced from a study on freeze-dried encapsulated prodigiosin)[6][14]

Experimental Protocols

Protocol 1: General Photostability Testing of Prodigiosin

This protocol is adapted from the principles of ICH Q1B guidelines for photostability testing.[15][16]

  • Sample Preparation: Prepare a solution of prodigiosin in a suitable solvent (e.g., acetone or ethanol) at a known concentration.

  • Control Sample: Transfer a portion of the solution to a light-protected container (e.g., wrapped in aluminum foil) and store it at the same temperature as the test samples. This will serve as the dark control.

  • Light Exposure:

    • Expose the test samples to a light source capable of emitting both visible and UV light. A calibrated photostability chamber is recommended.

    • The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[16]

  • Sample Analysis: At specified time intervals, withdraw aliquots from both the exposed and control samples.

  • Quantification: Analyze the concentration of prodigiosin in each sample using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at approximately 535 nm) or HPLC.[17]

  • Data Analysis: Calculate the percentage of degradation in the light-exposed samples relative to the dark control.

Protocol 2: Encapsulation of Prodigiosin using Freeze Drying

This protocol provides a general method for encapsulating prodigiosin.

  • Preparation of Wall Material Solution: Dissolve the chosen wall material (e.g., κ-carrageenan) in deionized water to create a solution of the desired concentration.[6]

  • Preparation of Prodigiosin Solution: Dissolve the purified prodigiosin in a suitable organic solvent (e.g., chloroform).[6]

  • Emulsification:

    • Add the prodigiosin solution to the wall material solution.

    • Homogenize the mixture using a high-speed homogenizer or sonicator to form a stable emulsion. The addition of an emulsifier may be necessary.

  • Freeze Drying:

    • Freeze the emulsion at a low temperature (e.g., -80°C) until it is completely solid.

    • Lyophilize the frozen sample using a freeze dryer until all the solvent is removed, resulting in a powdered encapsulated prodigiosin.

  • Characterization: Evaluate the encapsulated product for its encapsulation efficiency, particle size, morphology (using scanning electron microscopy), and stability.

Visualizations

Experimental_Workflow_for_Photostability_Enhancement cluster_extraction Prodigiosin Production & Extraction cluster_enhancement Photostability Enhancement Strategies cluster_testing Stability & Activity Testing cluster_product Final Product Fermentation Serratia marcescens Fermentation Extraction Solvent Extraction (e.g., Acetone) Fermentation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Encapsulation Encapsulation (e.g., Spray/Freeze Drying) Purification->Encapsulation Nanoformulation Nanoformulation (e.g., Nanomicelles) Purification->Nanoformulation Antioxidants Addition of Antioxidants Purification->Antioxidants Photostability Photostability Testing (Light Exposure) Encapsulation->Photostability Thermal_Stability Thermal Stability Testing (Temperature Variation) Nanoformulation->Thermal_Stability pH_Stability pH Stability Testing (pH Variation) Antioxidants->pH_Stability Bioactivity Bioactivity Assay Photostability->Bioactivity Thermal_Stability->Bioactivity pH_Stability->Bioactivity Stable_Prodigiosin Photostable Prodigiosin Formulation Bioactivity->Stable_Prodigiosin

Caption: Workflow for enhancing prodigiosin photostability.

Troubleshooting_Prodigiosin_Degradation cluster_causes Potential Causes cluster_solutions Solutions Problem Prodigiosin Degradation (Loss of Color/Activity) Light Light Exposure (White/Blue Light) Problem->Light Temp High Temperature Problem->Temp pH Alkaline pH Problem->pH Solvent Inappropriate Solvent Problem->Solvent Control_Light Controlled Lighting (Amber Vials, Red Light) Light->Control_Light Control_Temp Low Temperature Storage (e.g., 4°C) Temp->Control_Temp Control_pH Acidic/Neutral pH (pH 3-7) pH->Control_pH Optimize_Solvent Optimized Solvent (e.g., Acetone) Solvent->Optimize_Solvent Encapsulate Encapsulation Control_Light->Encapsulate Control_Temp->Encapsulate Control_pH->Encapsulate Optimize_Solvent->Encapsulate Result Enhanced Stability Encapsulate->Result

Caption: Troubleshooting guide for prodigiosin degradation.

References

Technical Support Center: Optimizing Prodigiosin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing pH and temperature for prodigiosin (B1679158) production by Serratia marcescens.

I. Optimal pH and Temperature for Prodigiosin Production

Optimizing environmental parameters is crucial for maximizing the yield of prodigiosin, a secondary metabolite with a wide range of biological activities. Temperature and pH are two of the most critical factors influencing its production.

Data Presentation: pH and Temperature Optima

The following table summarizes the optimal pH and temperature conditions for prodigiosin production as reported in various studies.

ParameterOptimal Value/RangeOrganism StrainReference
Temperature 25°C - 30°CSerratia marcescens[1][2][3]
26°CSerratia marcescens FZSF02[4]
27°CSerratia marcescens[5]
28°CSerratia marcescens[6][7][8]
30°CSerratia sp.[2]
pH 6.0Serratia marcescens[9]
7.0Serratia marcescens[1][2][3]
8.0 - 8.5Serratia marcescens[10]
8.0Serratia marcescens S11[7][11]
7.0 - 9.0Serratia marcescens[12]

II. Experimental Protocols

This section provides detailed methodologies for determining the optimal pH and temperature for prodigiosin production in a laboratory setting.

Experimental Protocol: Optimization of Temperature
  • Inoculum Preparation: Prepare a fresh overnight culture of Serratia marcescens in a suitable liquid medium (e.g., Nutrient Broth or Luria-Bertani Broth).

  • Culture Setup: Inoculate several flasks containing the production medium with the overnight culture.

  • Incubation: Incubate the flasks at a range of different temperatures (e.g., 20°C, 25°C, 28°C, 30°C, 37°C, and 42°C) for a fixed period (e.g., 24-48 hours) with agitation (e.g., 150 rpm).[1][2]

  • Prodigiosin Extraction: After incubation, extract the prodigiosin pigment from the bacterial cells. A common method is to centrifuge the culture, discard the supernatant, and resuspend the cell pellet in a solvent like acidified ethanol (B145695) or methanol (B129727).[2][13]

  • Quantification: Measure the absorbance of the extracted pigment using a spectrophotometer at its maximum absorbance wavelength (typically around 535 nm).[13]

  • Data Analysis: Plot the prodigiosin yield against the different incubation temperatures to determine the optimal temperature for production.

Experimental Protocol: Optimization of pH
  • Inoculum Preparation: Prepare a fresh overnight culture of Serratia marcescens as described above.

  • Medium Preparation: Prepare the production medium and adjust the initial pH of different flasks to a range of values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0, and 10.0) using sterile acidic or basic solutions (e.g., HCl and NaOH).[2]

  • Culture and Incubation: Inoculate the pH-adjusted media with the overnight culture and incubate at the predetermined optimal temperature with agitation.[2]

  • Prodigiosin Extraction and Quantification: Follow the same extraction and quantification procedures as described for temperature optimization.

  • Data Analysis: Plot the prodigiosin yield against the different initial pH values to identify the optimal pH for production.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during prodigiosin production experiments.

Q1: My Serratia marcescens culture is growing well, but there is little to no red pigment production. What could be the problem?

A1: Several factors could be contributing to this issue:

  • Suboptimal Temperature: Prodigiosin production is highly sensitive to temperature. While Serratia marcescens can grow at 37°C, pigment production is often inhibited at this temperature.[6][14] Ensure your incubation temperature is within the optimal range of 25-30°C.[1][2][3]

  • Incorrect pH: The pH of the culture medium plays a significant role. The optimal pH for prodigiosin production is typically neutral to slightly alkaline (pH 7.0-8.5).[1][10] Check and adjust the initial pH of your medium.

  • Nutrient Limitation: The composition of the culture medium is critical. Prodigiosin synthesis can be influenced by the carbon and nitrogen sources.[12] Some studies suggest that specific amino acids like proline can enhance production.[10]

  • Aeration: Inadequate aeration can limit prodigiosin synthesis. Ensure sufficient agitation during incubation.[1]

Q2: The red pigment in my culture appears to be fading or degrading over time. Why is this happening?

A2: Prodigiosin is known to be sensitive to light and can degrade under prolonged exposure.[12] It is advisable to conduct incubations in the dark or in flasks covered with aluminum foil. Additionally, pigment degradation can occur in the stationary phase of growth as the pH of the culture medium changes.[8]

Q3: I am observing inconsistent prodigiosin yields between different batches of my experiment. What could be the cause of this variability?

A3: Inconsistent yields can arise from several sources:

  • Inoculum Age and Size: The age and size of the inoculum can affect the kinetics of cell growth and pigment production. Standardize your inoculum preparation protocol.

  • Medium Composition: Minor variations in the preparation of the culture medium can lead to different outcomes. Ensure precise and consistent weighing and mixing of components.

  • pH Fluctuation: The metabolic activity of the bacteria can alter the pH of the medium during growth. Consider using a buffered medium to maintain a stable pH.[10]

Q4: Can I use a different solvent for prodigiosin extraction?

A4: Yes, while acidified ethanol and methanol are commonly used, other solvents like acetone (B3395972) have also been reported for prodigiosin extraction.[1] The choice of solvent can influence the extraction efficiency, so it is recommended to standardize this step for consistent results.

Q5: Does the type of carbon source significantly impact prodigiosin production?

A5: Yes, the carbon source can have a substantial effect. While dextrose is a commonly used carbon source, some studies have found that oils, such as olive oil, can significantly enhance prodigiosin production.[1][7][11] It is beneficial to test different carbon sources to optimize the yield for your specific strain and conditions.

IV. Visualizations

The following diagrams illustrate key experimental workflows and the influence of pH and temperature on prodigiosin production.

Experimental_Workflow_for_Optimization cluster_temp Temperature Optimization cluster_pH pH Optimization T_Inoculum Prepare Inoculum T_Setup Inoculate Flasks T_Inoculum->T_Setup T_Incubate Incubate at Various Temperatures (20-42°C) T_Setup->T_Incubate T_Extract Extract Prodigiosin T_Incubate->T_Extract T_Quantify Quantify Pigment (Spectrophotometry) T_Extract->T_Quantify T_Analyze Analyze Data & Determine Optimal Temp. T_Quantify->T_Analyze P_Inoculum Prepare Inoculum P_Setup Adjust Medium pH & Inoculate Flasks P_Inoculum->P_Setup P_Incubate Incubate at Optimal Temperature P_Setup->P_Incubate P_Extract Extract Prodigiosin P_Incubate->P_Extract P_Quantify Quantify Pigment (Spectrophotometry) P_Extract->P_Quantify P_Analyze Analyze Data & Determine Optimal pH P_Quantify->P_Analyze Signaling_Pathway_Influence cluster_conditions Environmental Conditions cluster_cellular Cellular Response Temp Temperature Enzyme_Activity Enzyme Activity (e.g., Condensing Enzyme) Temp->Enzyme_Activity Optimal: 25-30°C High Temp (>30°C): Inactivation Gene_Expression Gene Expression (pig operon) Temp->Gene_Expression Thermoregulation pH pH pH->Enzyme_Activity Optimal: 7.0-8.5 Metabolic_Flux Metabolic Flux (Precursor Availability) pH->Metabolic_Flux Nutrient Uptake Prodigiosin_Production Prodigiosin Production Enzyme_Activity->Prodigiosin_Production Gene_Expression->Prodigiosin_Production Metabolic_Flux->Prodigiosin_Production

References

cost-effective methods for large-scale prodigiosin purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the cost-effective, large-scale purification of prodigiosin (B1679158).

Frequently Asked Questions (FAQs)

Q1: What are the most common and cost-effective methods for large-scale prodigiosin purification?

A1: The most prevalent methods involve an initial solvent extraction from the microbial biomass, followed by chromatographic purification. For cost-effectiveness, researchers often utilize optimized solvent extraction protocols to maximize yield and reduce solvent use, coupled with silica (B1680970) gel column chromatography, which is a well-established and scalable technique.[1][2][3] The use of agro-industrial wastes like wheat bran or corn bran as fermentation substrates can also significantly reduce production costs.[4][5]

Q2: Which solvents are most effective for the initial extraction of prodigiosin?

A2: Miscible organic solvents are generally most effective for prodigiosin extraction.[6] Acidified ethanol (B145695), methanol (B129727), and acetone (B3395972) are commonly cited as excellent choices.[7]

  • Acetone is favored for its rapid drying time.[6]

  • Ethanol is often considered a safer and less volatile option.[7]

  • Acidified Methanol is also widely used, often in conjunction with downstream purification steps like phase separation or chromatography.[2] Adjusting the solvent to an acidic pH (e.g., pH 2-3) is critical as it aids in the protonation of the pyrrole (B145914) ring amines in prodigiosin, enhancing its solubility in the solvent.[7][8]

Q3: What levels of purity and yield can be realistically expected?

A3: Purity and yield are highly dependent on the specific methods and optimization. However, it is realistic to achieve high purity levels. For instance, methods combining solvent extraction with silica gel column chromatography can yield purities of 98% or higher.[9] Some studies have reported purities of 97% using simpler methods like microporous filter membrane purification after extraction.[1][10] Purification yields from chromatography steps have been reported at around 65%.[7]

Q4: Can prodigiosin be purified without using column chromatography?

A4: Yes, alternative methods exist, though they may not always achieve the same level of purity as chromatography. One reported method involves extraction followed by purification using a microporous filter membrane, which achieved 97% purity.[1][10] Two-phase aqueous extraction systems have also been explored.[11] For many high-purity applications, especially in drug development, chromatography remains the standard final step.

Troubleshooting Guide

Issue: Low final yield of purified prodigiosin.

  • Potential Cause 1: Inefficient cell lysis and pigment extraction.

    • Solution: The prodigiosin pigment is intracellular. Ensure complete cell disruption to release the pigment before or during solvent extraction. Methods like ultrasonication or homogenization with a mortar and pestle can significantly increase the pigment yield compared to simple solvent soaking.[7] Optimizing ultrasound-assisted extraction parameters (time, temperature, solvent ratio) using response surface methodology (RSM) can further enhance recovery.[12]

  • Potential Cause 2: Suboptimal solvent or pH.

    • Solution: The choice and condition of the solvent are critical. Ensure you are using an effective solvent like methanol, ethanol, or acetone.[6] Crucially, acidifying the solvent (to pH 2-3) can dramatically improve extraction efficiency.[7][8] Without proper acidification, a significant amount of prodigiosin may remain in the biomass.

  • Potential Cause 3: Losses during purification steps.

    • Solution: Each purification step can lead to product loss. If using liquid-liquid extraction, ensure proper phase separation to avoid discarding the prodigiosin-rich phase. For chromatography, irreversible adsorption to the stationary phase can be an issue. Optimize the mobile phase composition to ensure the prodigiosin elutes effectively. A recovery of around 50-65% is average for silica gel chromatography.[1][7]

Issue: Final product contains significant impurities.

  • Potential Cause 1: Co-extraction of other cellular components.

    • Solution: The initial crude extract will contain lipids and other pigments. A multi-step purification process is necessary. After the initial solvent extraction, consider a phase separation step, for example, between petroleum ether and an ethanol/water mixture, to remove impurities.[13] A two-phase extraction with water and a non-miscible organic solvent like dichloromethane (B109758) can also be effective.[11]

  • Potential Cause 2: Ineffective chromatographic separation.

    • Solution: The key to successful silica gel chromatography is the choice of the mobile phase (eluent). A single solvent is rarely sufficient. Use a gradient elution system, starting with a less polar solvent system and gradually increasing the polarity. Common solvent systems include n-hexane:ethyl acetate (B1210297), n-hexane:toluene, and chloroform:methanol, often in various ratios.[7][9] Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing pure prodigiosin.[9]

Issue: High solvent consumption and associated costs.

  • Potential Cause 1: Inefficient, high-volume extraction protocols.

    • Solution: Optimize the extraction process to use less solvent without compromising yield. Studies have shown that optimizing the solvent-to-fermentation liquid ratio can significantly increase the final measured production amount, implying a more efficient extraction.[8] Ultrasound-assisted extraction can also lead to higher yields in shorter times with potentially less solvent.[12]

  • Potential Cause 2: Reliance on liquid fermentation.

    • Solution: Consider solid-state fermentation (SSF) using agro-industrial wastes (e.g., wheat bran). SSF is not only cost-effective in terms of media but generally requires significantly less solvent for pigment extraction compared to large-volume liquid cultures.[4][14] Additionally, integrated bioreactors with internal adsorbents can concentrate the product during fermentation, simplifying and reducing the scale of downstream extraction.[2]

Data Presentation: Comparison of Purification Methods

MethodKey Solvents/MaterialsReported YieldReported PurityReference(s)
Solvent Extraction + Silica Gel ChromatographyAcidified Ethanol, Chloroform, Methanol, Silica Gel~65.4% (purification step)98% - 100%[7][9]
Ultrasound-Assisted Extraction (Optimized)Methanol4.3 g / 100 g dried cellsNot specified[12]
Two-Phase ExtractionDichloromethane, Water56 mg / L culture84%[11]
Extraction + Microporous Filter MembraneNot specifiedNot specified97%[1][10]
Solid-State Fermentation (Wheat Bran) + ExtractionAcidified Ethanol1.3 mg / LNot specified[4]

Experimental Protocols

Protocol 1: Standard Solvent Extraction and Silica Gel Chromatography

This protocol is a common and reliable method for obtaining high-purity prodigiosin.

  • Cell Harvesting: Centrifuge the bacterial culture broth (e.g., from Serratia marcescens) at 10,000 rpm for 15 minutes to pellet the cells. Discard the supernatant.

  • Extraction:

    • Resuspend the cell pellet in acidified ethanol or methanol (pH adjusted to ~3.0 with HCl). The volume should be sufficient to fully immerse the pellet.

    • Agitate vigorously (e.g., vortex or shake) for 20-30 minutes to ensure thorough extraction. For enhanced cell lysis, this step can be performed with ultrasonication.[7][12]

    • Centrifuge the mixture again at 10,000 rpm for 15 minutes to pellet the cell debris.

    • Carefully collect the red-colored supernatant, which contains the crude prodigiosin extract.

  • Concentration: Evaporate the solvent from the supernatant using a rotary evaporator to obtain a concentrated crude prodigiosin paste or powder.

  • Silica Gel Column Chromatography:

    • Column Preparation: Prepare a slurry of Silica Gel 60–120 mesh in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

    • Sample Loading: Dissolve the concentrated crude extract in a minimal amount of the mobile phase (e.g., chloroform:methanol:acetone 4:2:3 v/v) and carefully load it onto the top of the silica gel bed.[7]

    • Elution: Begin elution with a non-polar solvent system (e.g., n-hexane:ethyl acetate 2:1 v/v).[9] Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Fraction Collection: Collect the eluting solvent in separate fractions. The prodigiosin will appear as a distinct red band moving down the column. Collect the red-colored fractions.

  • Purity Analysis and Final Prep: Analyze the purity of the collected fractions using TLC or HPLC.[7][9] Combine the pure fractions and evaporate the solvent to obtain the purified prodigiosin.

Protocol 2: Cost-Effective Solid-State Fermentation (SSF) and Extraction

This protocol focuses on reducing upfront production costs by using agro-industrial waste.

  • Substrate Preparation: Use an inexpensive substrate like wheat bran. Moisten the substrate with a minimal salt solution to a desired moisture content (e.g., 60-70%). Autoclave the prepared substrate to sterilize it.[4]

  • Inoculation and Fermentation:

    • Inoculate the sterile substrate with a liquid culture of the prodigiosin-producing strain.

    • Incubate under optimized conditions (e.g., 28-30°C) for several days until the substrate is intensely colored red.

  • Extraction:

    • Transfer the fermented solid substrate into a flask.

    • Add a suitable volume of acidified solvent (e.g., acidified ethanol) to cover the solid mass.

    • Place the flask on an orbital shaker at ~150 rpm for several hours to extract the pigment from the substrate.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth or a similar filter to separate the solid substrate from the liquid extract.

    • Centrifuge the liquid extract to remove any remaining fine particles.

    • Collect the clear red supernatant and concentrate it using a rotary evaporator.

  • Purification: The resulting crude extract can be further purified using the silica gel chromatography steps outlined in Protocol 1.

Visualizations

G cluster_fermentation Upstream cluster_extraction Downstream - Extraction cluster_purification Downstream - Purification Fermentation Bacterial Fermentation (Liquid or Solid-State) Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Extraction Cell Lysis & Solvent Extraction (e.g., Acidified Ethanol) Harvesting->Extraction Crude_Extract Crude Prodigiosin Extract Extraction->Crude_Extract Purification Purification Step (e.g., Column Chromatography) Crude_Extract->Purification Analysis Purity Analysis (TLC / HPLC) Purification->Analysis Analysis->Purification Re-purify if needed Pure_Prodigiosin High-Purity Prodigiosin Analysis->Pure_Prodigiosin

Caption: General workflow for prodigiosin production and purification.

G Start Problem: Low Prodigiosin Yield Cause1 Is cell lysis efficient? Start->Cause1 Solution1 Solution: Introduce/optimize physical lysis methods like ultrasonication. Cause1->Solution1 No Cause2 Is the extraction solvent correct? Cause1->Cause2 Yes Solution2 Solution: Use effective solvents (e.g., ethanol, methanol) and ensure it is acidified (pH 2-3). Cause2->Solution2 No Cause3 Are fermentation conditions optimal? Cause2->Cause3 Yes Solution3 Solution: Review and optimize media, pH, and temperature for pigment production. Cause3->Solution3 No

Caption: Troubleshooting logic for low prodigiosin yield.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Prodigiosin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prodigiosin (B1679158) and its derivatives, a family of natural red pigments characterized by a common pyrrolylpyrromethene skeleton, have garnered significant attention in the scientific community for their wide array of biological activities.[1][2][3] These compounds, produced by various bacteria including Serratia marcescens and marine bacteria, exhibit potent anticancer, immunosuppressive, and antimicrobial properties.[4][5] This guide provides a comparative analysis of the bioactivity of several prodigiosin derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in this promising field of study.

Anticancer Activity

Prodigiosin and its analogues have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][7][8] Their anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[4][5]

Comparative Cytotoxicity of Prodigiosin Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 ValueReference
Prodigiosin (PG)A549 (Lung Carcinoma)1.30 µg/mL[6]
A375 (Melanoma)1.25 µg/mL[6]
MDA-MB-231 (Breast Cancer)0.62 µg/mL[6]
HCT116 (Colon Cancer)1.30 µg/mL[6]
RT-112 (Urothelial Cancer)73.8 nM (72h)[9]
RT-112res (Cisplatin-resistant)41.1 nM (72h)[9]
K562 (Chronic Myelogenous Leukemia)-[10]
HL60 (Promyelocytic Leukemia)79.6 nM[11]
Mono-brominated Prodigiosin (PG-Br)A5495.50 µg/mL[6]
A3757.50 µg/mL[6]
MDA-MB-2316.00 µg/mL[6]
HCT1164.50 µg/mL[6]
Di-brominated Prodigiosin (PG-Br2)A54917.00 µg/mL[6]
A37511.00 µg/mL[6]
MDA-MB-23110.00 µg/mL[6]
HCT1168.50 µg/mL[6]
Obatoclax MesylateRT-1123327 nM (24h)[9]
RT-112res184 nM (24h)[9]
2-(p-Hydroxybenzyl) prodigiosin (HBPG)SKOV-3 (Ovarian Adenocarcinoma)Indistinguishable from prodigiosin[12][13]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Immunosuppressive Activity

Certain prodigiosin derivatives have shown promising immunosuppressive properties, acting through a novel mechanism of action distinct from currently used drugs.[1][2][3] They have been found to inhibit the phosphorylation and activation of JAK-3, a cytoplasmic tyrosine kinase crucial for signal transduction of the IL-2 cytokine family.[1][2][3] This targeted action could lead to potent and specific immunosuppressive effects. A notable synthetic derivative, PNU-156804, has been identified as a lead immunosuppressant with an improved therapeutic profile.[1][2]

Antimicrobial Activity

Prodigiosin and its derivatives exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[4][12][13]

Comparative Antimicrobial Activity of Prodigiosin

MicroorganismMIC Value (µg/mL)Reference
Pseudomonas aeruginosa PAO132[14]
Clinical P. aeruginosa strains8 - 64[14]
Escherichia coli NCIM 206515.9 µM[15]
Klebsiella pneumoniae NCIM 270622.6 µM[15]
Pseudomonas aeruginosa NCIM 203646.1 µM[15]
Bacillus subtilis NCIM 254543 µM[15]
MRSA ATCC 4330073.6 µM[15]
Gram-positive and Gram-negative bacteria0.039 to 2.5 mg/mL[16]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the prodigiosin derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The prodigiosin derivatives are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17][18]

Signaling Pathways and Experimental Workflows

Prodigiosin-Induced Apoptosis Signaling Pathway

Prodigiosin induces apoptosis through multiple signaling pathways. A key mechanism involves the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.[4][5] Prodigiosin can disrupt the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[19][20] This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death. Furthermore, prodigiosin has been shown to induce endoplasmic reticulum (ER) stress, which can also trigger apoptosis through the PERK-eIF2α-ATF4-CHOP and IRE1α-JNK pathways.[4][5] Some studies also indicate the involvement of the ERK signaling pathway in prodigiosin-induced apoptosis.[10]

Prodigiosin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_ER Endoplasmic Reticulum cluster_Mitochondrion Mitochondrion Prodigiosin Prodigiosin Prodigiosin_in Prodigiosin Prodigiosin->Prodigiosin_in Cellular Uptake ER_Stress ER Stress Prodigiosin_in->ER_Stress Bcl2_family Bcl-2 Family (Bax/Bak vs. Bcl-2) Prodigiosin_in->Bcl2_family ERK_Pathway ERK Pathway Prodigiosin_in->ERK_Pathway PERK PERK-eIF2α-ATF4-CHOP ER_Stress->PERK IRE1a IRE1α-JNK ER_Stress->IRE1a Caspase_Activation Caspase Activation PERK->Caspase_Activation IRE1a->Caspase_Activation Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis ERK_Pathway->Apoptosis

Caption: Prodigiosin-induced apoptosis signaling pathways.

Experimental Workflow for Bioactivity Screening

The general workflow for screening the bioactivity of prodigiosin derivatives involves several key stages, from production and isolation to in vitro and in vivo testing.

Bioactivity_Screening_Workflow cluster_production Production & Isolation cluster_characterization Characterization cluster_invitro In Vitro Bioassays cluster_invivo In Vivo Studies Fermentation Bacterial Fermentation Extraction Extraction of Crude Product Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Structure_Elucidation Structural Elucidation (NMR, MS) Purification->Structure_Elucidation Anticancer_Assay Anticancer Assays (e.g., MTT) Structure_Elucidation->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) Structure_Elucidation->Antimicrobial_Assay Immunosuppressive_Assay Immunosuppressive Assays Structure_Elucidation->Immunosuppressive_Assay Animal_Models Animal Models (e.g., Zebrafish, Mice) Anticancer_Assay->Animal_Models Antimicrobial_Assay->Animal_Models Immunosuppressive_Assay->Animal_Models Toxicity_Studies Toxicity & Efficacy Studies Animal_Models->Toxicity_Studies

Caption: General experimental workflow for bioactivity screening.

References

A Comparative Guide to the Proapoptotic Mechanism of Prodigiosin in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proapoptotic activity of prodigiosin (B1679158) with other agents, supported by experimental data. It is designed to assist researchers in evaluating the potential of prodigiosin as a therapeutic agent by offering a consolidated view of its efficacy and mechanism of action in various cancer models.

Proapoptotic Efficacy: Prodigiosin vs. Doxorubicin (B1662922)

Prodigiosin, a bacterial secondary metabolite, has demonstrated significant cytotoxic and proapoptotic effects across a range of cancer cell lines. To contextualize its potency, this section compares its half-maximal inhibitory concentration (IC50) with that of doxorubicin, a widely used chemotherapeutic agent.

Cancer Cell LineCancer TypeProdigiosin IC50Doxorubicin IC50Reference
A549 Lung Carcinoma0.39 µg/mL> 20 µM (~10.9 µg/mL)[1][2]
HT-29 Colon Adenocarcinoma0.45 µg/mLNot Reported[3]
MCF-7 Breast Adenocarcinoma5.1 µg/mL2.5 µM (~1.36 µg/mL)[2][4]
HepG2 Hepatocellular Carcinoma0.04 µg/mL12.2 µM (~6.65 µg/mL)[2][5]
HL-60 Promyelocytic Leukemia1.7 µg/mLNot Reported[4]
JEG3 ChoriocarcinomaDose-dependent apoptosisNot Reported[6]
PC3 Prostate CancerDose-dependent apoptosisNot Reported[6]
K562 Chronic Myelogenous Leukemia54.06 µMNot Reported[7]
MDA-MB-231 Breast Adenocarcinoma62.52 nMNot Reported[8]
MDA-MB-468 Breast Adenocarcinoma261.2 nMNot Reported[8]
RT-112 Urothelial Carcinoma74 nM (72h)Not Reported[9]
RT-112res Cisplatin-Resistant Urothelial Carcinoma41 nM (72h)Not Reported[9]

Induction of Apoptosis by Prodigiosin

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. The following table summarizes the percentage of apoptotic cells in different cancer cell lines following treatment with prodigiosin.

Cancer Cell LineTreatmentPercentage of Apoptotic Cells (Early + Late)Reference
NCIH-292 Prodigiosin (IC50) for 48h~60%[4]
Hep-2 Prodigiosin (IC50) for 72h~80.5%[4]
Caco-2 Prodigiosin + RadiationSignificantly increased vs. either treatment alone[10]
B-CLL Prodigiosin (40-190 nM) for 24hDose-dependent increase[11]
Molt-4 Prodigiosin (100-600 nM) for 48hCorrelated with increased p53 and caspase-3 activation[12]

Molecular Mechanism of Prodigiosin-Induced Apoptosis

Prodigiosin triggers apoptosis through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

Regulation of Bcl-2 Family Proteins

Prodigiosin modulates the expression of pro- and anti-apoptotic members of the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria, a key step in apoptosis initiation.

Expected Western Blot Results:

  • Bax: Upregulation of protein expression.

  • Bcl-2: Downregulation of protein expression.

These changes collectively increase the Bax/Bcl-2 ratio, favoring apoptosis.

Caspase Activation and PARP Cleavage

The release of cytochrome c activates a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases, such as caspase-9, cleave and activate executioner caspases, like caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[6][7]

Expected Western Blot Results:

  • Caspase-3: Appearance of the cleaved (active) form.

  • PARP: Appearance of the cleaved fragment.

Signaling Pathways Modulated by Prodigiosin

The proapoptotic activity of prodigiosin is also linked to its ability to modulate key signaling pathways that regulate cell survival and proliferation.

proapoptotic_pathway cluster_prodigiosin Prodigiosin cluster_cell Cancer Cell Prodigiosin Prodigiosin Wnt_beta_catenin Wnt/β-catenin Signaling Prodigiosin->Wnt_beta_catenin Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Prodigiosin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Prodigiosin->Bax Upregulates Wnt_beta_catenin->Bcl2 Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits cytochrome c release Bax->Mitochondrion Promotes cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes Cleaved_PARP Cleaved PARP

Caption: Prodigiosin-induced apoptotic signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of prodigiosin by measuring the metabolic activity of cells.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Prodigiosin and/or Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of prodigiosin or doxorubicin and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

mtt_workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Prodigiosin/ Doxorubicin A->B C 3. Add MTT Reagent (4 hours incubation) B->C D 4. Solubilize Formazan with DMSO C->D E 5. Measure Absorbance at 570 nm D->E F 6. Calculate Cell Viability and IC50 E->F

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Prodigiosin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of prodigiosin for the specified time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

apoptosis_workflow cluster_workflow Annexin V/PI Staining Workflow A 1. Treat Cells with Prodigiosin B 2. Harvest and Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in the Dark D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • Prodigiosin

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with prodigiosin, then lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control, such as β-actin, to normalize the protein expression levels.

References

Prodigiosin's Synergistic Assault on Bacteria: A Guide to Combination Antibiotic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mounting crisis of antibiotic resistance necessitates innovative strategies to combat multidrug-resistant pathogens. One promising avenue is the use of combination therapies, where natural compounds enhance the efficacy of conventional antibiotics. Prodigiosin (B1679158), a vibrant red pigment produced by Serratia marcescens and other bacteria, has demonstrated significant bactericidal properties and, more importantly, a remarkable synergistic effect when paired with traditional antibiotics. This guide provides an objective comparison of prodigiosin's synergistic activity with various antibiotics, supported by experimental data, to inform future research and drug development.

Performance Comparison: Prodigiosin in Combination with Conventional Antibiotics

Prodigiosin has been shown to work in concert with a range of antibiotics, often resulting in a synergistic or additive bactericidal effect against pathogenic bacteria such as Pseudomonas aeruginosa, Staphylococcus aureus, and Chromobacterium violaceum. The synergy is typically quantified using the Fractional Bactericidal Concentration (FBC) index, where an index of ≤ 0.5 indicates synergy, >0.5 to ≤1.0 suggests an additive effect, and >1.0 to ≤2.0 signifies indifference.

A comprehensive study by Gohil et al. (2020) provides key quantitative data on these interactions. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of prodigiosin alone were found to be in the range of 4–16 μg/mL against the tested strains, which was often lower than the conventional antibiotics themselves[1][2].

Quantitative Data Summary

The following tables summarize the synergistic and additive effects observed when prodigiosin is combined with various antibiotics against different bacterial strains.

Table 1: Synergistic and Additive Effects of Prodigiosin-Antibiotic Combinations against Pseudomonas aeruginosa

AntibioticStrainFBC IndexInterpretationFold Reduction in Prodigiosin MBCFold Reduction in Antibiotic MBC
Chloramphenicol P. aeruginosa MGSynergisticNot specifiedNot specified
Nalidixic acid P. aeruginosa MGSynergisticNot specifiedNot specified
Spectinomycin P. aeruginosa MG0.75Additive24
Tetracycline P. aeruginosa MG0.75Additive24
Kanamycin P. aeruginosa MG0.63Additive82
Nalidixic acid P. aeruginosa PG300.50Synergistic22
Chloramphenicol P. aeruginosa PG300.63Additive28
Spectinomycin P. aeruginosa PG300.75Additive24
Tetracycline P. aeruginosa PG301.00Additive22
Kanamycin P. aeruginosa PG300.75Additive24

Data extracted from Gohil et al. (2020).

Table 2: Synergistic Effects of Prodigiosin-Antibiotic Combinations against Staphylococcus aureus

AntibioticFBC IndexInterpretationFold Reduction in Prodigiosin MBCFold Reduction in Antibiotic MBC
Ampicillin 0.16Synergistic8>8
Chloramphenicol 0.13Synergistic8>8
Spectinomycin 0.25Synergistic4>8
Tetracycline 0.25Synergistic4>8
Kanamycin 0.13Synergistic8>8
Nalidixic acid 0.09Synergistic>8>8

Data extracted from Gohil et al. (2020). Notably, for S. aureus, all tested combinations resulted in a strong synergistic effect, with FBC indices as low as ≤0.25[1][2].

Table 3: Synergistic Effects of Prodigiosin-Antibiotic Combinations against Chromobacterium violaceum

AntibioticFBC IndexInterpretationFold Reduction in Prodigiosin MBCFold Reduction in Antibiotic MBC
Chloramphenicol 0.19Synergistic>88
Spectinomycin 0.38Synergistic44
Tetracycline 0.27Synergistic8>8
Kanamycin 0.31Synergistic4>8
Nalidixic acid 0.19Synergistic88

Data extracted from Gohil et al. (2020).

Proposed Mechanisms of Synergistic Action

The precise molecular mechanism underlying the synergy between prodigiosin and conventional antibiotics is still under investigation, but several hypotheses have been proposed. The leading theory suggests that prodigiosin's primary mode of action is the disruption of the bacterial cell membrane[3][4]. Its amphiphilic nature may allow it to intercalate into the lipid bilayer, altering membrane permeability[2]. This disruption could facilitate the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively and at lower concentrations.

Another proposed mechanism involves the generation of reactive oxygen species (ROS) by prodigiosin, which can lead to oxidative damage of essential biomolecules such as DNA and RNA, further weakening the bacterium and making it more susceptible to the action of antibiotics[5]. The synergistic effect is particularly pronounced with antibiotics that target cell wall synthesis, suggesting that prodigiosin's membrane-disrupting activity may compromise the structural integrity of the cell envelope, providing easier access for these drugs[6][7].

Synergy_Mechanism cluster_prodigiosin Prodigiosin Action cluster_antibiotic Conventional Antibiotic Action cluster_effect Synergistic Effect Prodigiosin Prodigiosin Membrane Bacterial Cell Membrane Prodigiosin->Membrane Disrupts ROS Reactive Oxygen Species (ROS) Prodigiosin->ROS Induces Synergy Increased Antibiotic Uptake Membrane->Synergy Increases Permeability CellDeath Enhanced Bactericidal Effect & Cell Death ROS->CellDeath Contributes to Antibiotic Conventional Antibiotic Antibiotic->Synergy Facilitated by Target Intracellular Target Target->CellDeath Inhibition leads to Synergy->Target Enhances access to

Proposed mechanism of synergistic action between prodigiosin and conventional antibiotics.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of prodigiosin's synergistic effects.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) by Microbroth Dilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • Prodigiosin and antibiotic stock solutions

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: Two-fold serial dilutions of prodigiosin and each antibiotic are prepared in the 96-well plates using MHB.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

  • MBC Determination: An aliquot from each well showing no visible growth is subcultured onto an agar (B569324) plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the subculture.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum prepared as for MIC/MBC testing

  • Prodigiosin and antibiotic stock solutions

  • Mueller-Hinton Broth (MHB)

Procedure:

  • Plate Setup: In a 96-well plate, serial dilutions of prodigiosin are made along the x-axis, and serial dilutions of the antibiotic are made along the y-axis. This creates a matrix of various concentration combinations of the two agents.

  • Inoculation: All wells are inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • Data Collection: After incubation, the MBC for the combination is determined by subculturing from each well onto agar plates.

  • FBC Index Calculation: The Fractional Bactericidal Concentration (FBC) index is calculated for each combination that results in a bactericidal effect using the following formula: FBC Index = FBC of Prodigiosin + FBC of Antibiotic Where:

    • FBC of Prodigiosin = (MBC of prodigiosin in combination) / (MBC of prodigiosin alone)

    • FBC of Antibiotic = (MBC of antibiotic in combination) / (MBC of antibiotic alone)

  • Interpretation: The interaction is interpreted based on the FBC index as described previously (synergy ≤ 0.5, additive >0.5 to ≤1.0, indifference >1.0 to ≤2.0, antagonism >2.0).

Checkerboard_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilutions_P Serial Dilutions of Prodigiosin (X-axis) start->serial_dilutions_P serial_dilutions_A Serial Dilutions of Antibiotic (Y-axis) start->serial_dilutions_A inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate plate_setup Combine Dilutions in 96-Well Plate serial_dilutions_P->plate_setup serial_dilutions_A->plate_setup plate_setup->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate subculture Subculture from Wells onto Agar Plates incubate->subculture incubate_agar Incubate Agar Plates at 37°C for 24 hours subculture->incubate_agar determine_mbc Determine MBC of Combination incubate_agar->determine_mbc calculate_fbc Calculate FBC Index determine_mbc->calculate_fbc interpret Interpret Synergy, Additivity, or Indifference calculate_fbc->interpret end End interpret->end

Experimental workflow for the checkerboard assay to determine synergistic effects.

References

in vivo validation of prodigiosin's immunosuppressive effects in mouse models

Author: BenchChem Technical Support Team. Date: December 2025

Prodigiosin (B1679158), a bacterial pigment with a range of biological activities, has garnered significant interest for its immunosuppressive properties. This guide provides a comparative analysis of prodigiosin and its analogues against established immunosuppressants, focusing on their in vivo validation in murine models. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of prodigiosin's potential as a therapeutic agent.

Comparative Efficacy of Immunosuppressants

The following tables summarize the quantitative data from various in vivo mouse models, comparing the efficacy of prodigiosin and its derivatives with standard immunosuppressive drugs such as Cyclosporine A (CsA) and FK506 (Tacrolimus).

T-Cell Proliferation Inhibition
CompoundAssayIC50Source
Prodigiosin (PDG)T-cell proliferation3.37 ng/ml[1]
Cyclosporine A (CsA)T-cell proliferation2.71 ng/ml[1]
Allograft Survival
ModelTreatmentMean Survival Time (MST)Source
Murine Skin AllograftMetacycloprodigiosinSlightly prolonged[2]
Murine Skin AllograftCyclosporine A (CsA)Significantly prolonged[2]
Murine Heart AllograftMetacycloprodigiosinSlightly prolonged[2]
Murine Heart AllograftCyclosporine A (CsA)Significantly prolonged[2]
Graft-versus-Host Disease (GVHD)
ModelTreatmentOutcomeSource
Lethal Acute GVHDProdigiosin (PDG)Markedly reduced mortality[1]
Lethal Acute GVHDCyclosporine A (CsA)Markedly reduced mortality[1]
Lethal Acute GVHDProdigiosin + CsAMore effective than single drug[1]
Local GVHRProdigiosinNot active alone[3]
Local GVHRProdigiosin + Prednisolone + AzathioprineIncreased inhibitory effect[3]
Immune Cell Activity
ModelTreatmentEffect on Cytotoxic T-Lymphocyte (CTL) ActivityEffect on Antibody ProductionSource
Allogenic MastocytomaProdigiosin 25-CInhibitedNo effect on thymus-dependent antigen[4]
Allogenic MastocytomaFK506InhibitedInhibited thymus-dependent antigen[4]
Murine Skin AllograftMetacycloprodigiosinSuppressed (comparable to CsA)Partial effect[2]
Murine Skin AllograftCyclosporine A (CsA)SuppressedNot specified[2]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Murine Allogenic Skin and Heart Transplantation
  • Animal Models: C57Bl/6 and BALB/c mice were used as donor and recipient strains, respectively.[2]

  • Grafting Procedure: Full-thickness skin grafts or heterotopic heart grafts from C57Bl/6 donors were transplanted onto the backs or into the abdominal cavity of BALB/c recipients.[2]

  • Drug Administration: Metacycloprodigiosin and Cyclosporine A were administered to the recipient mice. Specific dosages and administration routes were not detailed in the abstract.[2]

  • Assessment: Graft survival was monitored daily, with rejection being defined as the complete necrosis of the skin graft or cessation of heartbeat. Splenic cytotoxic T-cell activity and antibody production against the graft were also assessed.[2]

Lethal Acute Graft-versus-Host Disease (GVHD) Model
  • Animal Model: A lethal acute GVHD model was established in mice.[1]

  • Disease Induction: Specific details of GVHD induction were not available in the abstract.[1]

  • Drug Administration: Prodigiosin and Cyclosporine A were administered either alone or in combination to the GVHD-induced mice.[1]

  • Assessment: The primary outcome measured was the mortality rate of the mice.[1]

Antigen-Induced Immune Response Model
  • Animal Model: Mice were challenged with different types of antigens to evaluate the selective immunosuppressive effects.[4]

  • Antigen Challenge:

    • An allogenic mastocytoma, P815, was used to induce cytotoxic T-lymphocyte (CTL) activity.[4]

    • Sheep red blood cells (SRBC), a thymus-dependent antigen, were used to assess antibody production.[4]

    • Brucella abortus, a thymus-independent antigen, was used to assess its specific antibody response.[4]

  • Drug Administration: Prodigiosin 25-C and FK506 were administered to the mice.[4]

  • Assessment: CTL activity was measured, and antibody production against the specific antigens was quantified.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by prodigiosin and the general workflow of the in vivo experiments.

G Comparative Signaling Pathways of Immunosuppressants cluster_Prodigiosin Prodigiosin cluster_FK506 FK506 (Tacrolimus) cluster_CsA Cyclosporine A (CsA) TCR_P TCR Activation IL2R_P IL-2Rα Expression TCR_P->IL2R_P Inhibits TCell_Proliferation_P T-Cell Proliferation IL2R_P->TCell_Proliferation_P Leads to inhibition of TCR_F TCR Activation Calcineurin_F Calcineurin TCR_F->Calcineurin_F NFAT_F NFAT Activation Calcineurin_F->NFAT_F IL2_Production_F IL-2 Production NFAT_F->IL2_Production_F IL2R_Expression_F IL-2R Expression NFAT_F->IL2R_Expression_F TCell_Proliferation_F T-Cell Proliferation IL2_Production_F->TCell_Proliferation_F IL2R_Expression_F->TCell_Proliferation_F FK506 FK506 FK506->Calcineurin_F Inhibits TCR_C TCR Activation Calcineurin_C Calcineurin TCR_C->Calcineurin_C NFAT_C NFAT Activation Calcineurin_C->NFAT_C IL2_Production_C IL-2 Production NFAT_C->IL2_Production_C IL2R_Expression_C IL-2Rα Expression NFAT_C->IL2R_Expression_C TCell_Proliferation_C T-Cell Proliferation IL2_Production_C->TCell_Proliferation_C IL2R_Expression_C->TCell_Proliferation_C CsA CsA CsA->Calcineurin_C Inhibits

Caption: Comparative signaling pathways of Prodigiosin, FK506, and Cyclosporine A.

G Experimental Workflow for In Vivo Validation start Select Mouse Model (e.g., Allograft, GVHD) induce Induce Disease/Challenge (e.g., Transplantation, Cell Transfer) start->induce treatment Administer Treatment (Prodigiosin vs. Alternatives vs. Control) induce->treatment monitoring Monitor Animal Health & Disease Progression (e.g., Graft Survival, Weight Loss) treatment->monitoring assessment Immunological Assessment (e.g., CTL Assay, Antibody Titer, Cytokine Profiling) monitoring->assessment data Data Analysis & Comparison assessment->data

Caption: General experimental workflow for in vivo validation of immunosuppressive drugs.

References

comparative study of prodigiosin extraction methods from bacterial biomass

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Prodigiosin (B1679158) Extraction from Bacterial Biomass

Prodigiosin, a vibrant red pigment produced by various bacteria, most notably Serratia marcescens, has garnered significant attention from the scientific community. Its potent anticancer, immunosuppressive, and antimicrobial properties make it a promising candidate for pharmaceutical development. However, efficient extraction of this secondary metabolite from bacterial biomass is a critical step for its purification and subsequent application. This guide provides a comparative analysis of various prodigiosin extraction methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their needs.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of prodigiosin. Below is a summary of commonly employed techniques with their respective efficiencies.

Extraction MethodSolvent/SystemKey ParametersProdigiosin YieldPurityReference
Solvent Extraction Acidified EthanolpH 3, Solvent to water ratio 19:115 mg/L-[1]
Methanol (B129727)Fermentation broth to solvent ratio 4:1 (v/v), 30°C, 30 min--[2]
Acetone-Highest yield compared to methanol and ethanol-[3]
Ethanol:Methanol (1:2 v/v)-53.8 mg/mL-[1]
Ultrasound-Assisted Extraction (UAE) Acetone17.5 min, 23.4°C, Solvent-to-solute ratio 1:27.24.3 g from 100 g dried cells (4.3%)-[4][5][6]
Methanol (100%)30.33 min, 25.35°C, Solvent to fermentation liquid ratio 9.12:12142.75 ± 12.55 mg/L-[7]
Aqueous Two-Phase System (ATPS) PEG6000/Dextran20°C, pH 6High recoveryHigh purity in a single step[8][9]
PEG1500/Ammonium Sulfate20°C, pH 5High recoveryHigh purity in a single step[8][9]
Homogenization -Mortar and pestle0.49 ± 0.10 mg/mL-[1]
Freezing and Thawing --0.06 ± 0.02 mg/mL (Low yield)-[1]

Note: Yields can vary significantly based on the bacterial strain, culture conditions, and specific experimental setup.

Experimental Workflows and Methodologies

General Workflow for Prodigiosin Extraction and Purification

The overall process for obtaining pure prodigiosin from bacterial culture involves several key stages, from fermentation to purification and analysis.

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis A Bacterial Culture (e.g., Serratia marcescens) B Fermentation in Optimized Medium A->B C Harvesting Biomass (Centrifugation) B->C D Extraction of Prodigiosin (e.g., Solvent, UAE) C->D E Crude Prodigiosin Extract D->E F Purification (e.g., Column Chromatography) E->F G Pure Prodigiosin F->G H Purity & Identity Check (HPLC, UV-Vis, FTIR) G->H G cluster_0 Extraction Methods Biomass Bacterial Biomass (Cell Pellet) Solvent Solvent Extraction (Methanol, Ethanol, Acetone) Biomass->Solvent Cell Lysis & Solubilization UAE Ultrasound-Assisted Extraction (UAE) Biomass->UAE Acoustic Cavitation & Cell Disruption ATPS Aqueous Two-Phase System (ATPS) Biomass->ATPS Partitioning in Immiscible Phases Mechanical Mechanical Methods (Homogenization) Biomass->Mechanical Physical Cell Rupture Crude_Extract Crude Prodigiosin Extract Solvent->Crude_Extract UAE->Crude_Extract ATPS->Crude_Extract Mechanical->Crude_Extract

References

Prodigiosin's Double-Edged Sword: A Comparative Analysis of its Cytotoxic Effects on Cancerous and Non-Malignant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing research reveals the promising potential of prodigiosin (B1679158), a bacterial pigment, as a selective anticancer agent. This guide synthesizes experimental data to evaluate the cytotoxic effects of prodigiosin, highlighting its potent activity against various cancer cell lines while exhibiting significantly lower toxicity towards their non-malignant counterparts. This differential cytotoxicity underscores prodigiosin's promise in the development of targeted cancer therapies.

Data Presentation: Comparative Cytotoxicity of Prodigiosin (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of prodigiosin across a range of cancerous and non-malignant cell lines, providing a quantitative comparison of its cytotoxic potency. Lower IC50 values indicate higher cytotoxicity.

Cell LineCell TypeCancer TypeProdigiosin IC50 (µg/mL)Reference
Cancerous
A549Human Lung CarcinomaLung Cancer0.39[1]
HT29Human Colon AdenocarcinomaColon Cancer0.45[1]
SGC7901Human Gastric AdenocarcinomaGastric Cancer1.30[1]
HL-60Human Promyelocytic LeukemiaLeukemia1.7[2]
Hep-2Human Laryngeal Epidermoid CarcinomaLaryngeal Cancer3.4[2]
NCHI-292Human Lung Mucoepidermoid CarcinomaLung Cancer3.6[2]
MCF-7Human Breast AdenocarcinomaBreast Cancer5.1[2]
MDA-MB-231Human Breast AdenocarcinomaBreast Cancer0.62[3]
HCT116Human Colon CarcinomaColon Cancer0.62[3]
A375Human MelanomaMelanoma1.25[3]
RT-112Human Bladder CarcinomaBladder Cancer0.675 (24h), 0.074 (72h)[4]
RT-112resCisplatin-Resistant Bladder CarcinomaBladder Cancer0.157 (24h), 0.041 (72h)[4]
Non-Malignant
MRC-5Human Lung FibroblastNormal Lung1.17[3]
Normal SkinHuman Skin FibroblastsNormal Skin>100[5]
VeroKidney epithelialNormal Kidney (Monkey)Not susceptible[6]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The cytotoxic effect of prodigiosin is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of prodigiosin and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of prodigiosin that inhibits cell growth by 50%.

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide Staining with Flow Cytometry

To determine if prodigiosin induces apoptosis (programmed cell death), Annexin V and propidium iodide (PI) staining followed by flow cytometry is a standard method.

Protocol:

  • Cell Treatment: Treat cells with prodigiosin at the desired concentrations for a specific time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Evaluation

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assay Cytotoxicity & Apoptosis Assays cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cancerous & Non-Malignant Cells treatment Treat with Prodigiosin (various concentrations) cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay MTT Assay incubation->mtt_assay apoptosis_assay Annexin V/PI Staining incubation->apoptosis_assay absorbance Measure Absorbance (570nm) mtt_assay->absorbance flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry ic50 Calculate IC50 Values absorbance->ic50 apoptosis_quantification Quantify Apoptotic Cells flow_cytometry->apoptosis_quantification

Caption: Workflow for evaluating prodigiosin's cytotoxicity.

Prodigiosin-Induced Apoptotic Signaling Pathway

apoptosis_pathway cluster_prodigiosin Prodigiosin Action cluster_mitochondria Mitochondrial (Intrinsic) Pathway prodigiosin Prodigiosin bcl2_family Bcl-2 Family Regulation (Bax ↑, Bcl-2 ↓) prodigiosin->bcl2_family modulates cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c induces caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Prodigiosin's induction of intrinsic apoptosis.

Inhibition of Wnt/β-catenin Signaling by Prodigiosin

wnt_pathway prodigiosin Prodigiosin lrp6 LRP6 Phosphorylation prodigiosin->lrp6 inhibits dvl Dishevelled (DVL) prodigiosin->dvl inhibits gsk3b GSK3β prodigiosin->gsk3b inhibits phosphorylation dvl->gsk3b inhibits beta_catenin β-catenin Degradation gsk3b->beta_catenin promotes wnt_target_genes Wnt Target Gene Expression (e.g., c-Myc, Cyclin D1) beta_catenin->wnt_target_genes activates cell_proliferation Cancer Cell Proliferation wnt_target_genes->cell_proliferation drives

References

Prodigiosin's Dance with DNA: A Comparative Guide to its Topoisomerase Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of prodigiosin's interaction with DNA and topoisomerases, offering a comparative perspective against established chemotherapy agents. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for evaluating prodigiosin's potential as a novel anticancer therapeutic.

Prodigiosin (B1679158), a vibrant red pigment produced by Serratia marcescens and other bacteria, has garnered significant attention for its potent anticancer properties.[1] Its mechanism of action is multifaceted, but a key aspect lies in its ability to interact with DNA and inhibit the function of topoisomerases, enzymes crucial for managing DNA topology during replication and transcription.[2][3] This guide delves into the specifics of this interaction, comparing prodigiosin's performance with well-known topoisomerase inhibitors: doxorubicin (B1662922), etoposide, and camptothecin.

Molecular Interaction and Inhibition: A Quantitative Comparison

Prodigiosin has been identified as a dual inhibitor of both topoisomerase I and II, a significant characteristic that distinguishes it from many other inhibitors that target only one type of topoisomerase.[2][3] Its interaction with DNA is primarily through intercalation, where the planar tripyrrolic structure of prodigiosin inserts itself between the base pairs of the DNA double helix.[2][4] This intercalation stabilizes the DNA and interferes with the enzymatic activity of topoisomerases.

The following tables summarize the quantitative data on the inhibitory activity and DNA binding affinity of prodigiosin and its counterparts.

Table 1: Topoisomerase Inhibition

CompoundTarget TopoisomeraseIC50 (µM)Reference
Prodigiosin Topoisomerase I2.2 ± 0.1[3][5]
Topoisomerase II5.1 ± 0.4[3][5]
Doxorubicin Topoisomerase I0.8[2]
Topoisomerase II2.67
Etoposide Topoisomerase I>100 (inactive)
Topoisomerase II59.2 - 78.4[6]
Camptothecin Topoisomerase I0.679[7]
Topoisomerase IIInactive[8]

Table 2: DNA Binding Affinity

CompoundBinding ModeBinding Constant (K)Reference
Prodigiosin IntercalationKb = 4.46 x 104 M-1 (at 298K)[9]
Doxorubicin IntercalationK = 0.13 - 0.16 x 106 M-1[2]
Etoposide No direct intercalationKd ≈ 5 µM (binding to Topo II)[10][11]
Camptothecin Binds to Topo I-DNA complex-[12]

Visualizing the Molecular Interactions and Experimental Workflows

To better understand the mechanisms and experimental procedures discussed, the following diagrams were created using the DOT language.

prodigiosin_mechanism cluster_prodigiosin Prodigiosin Action cluster_effects Cellular Effects Prodigiosin Prodigiosin DNA DNA Double Helix Prodigiosin->DNA Intercalation TopoI Topoisomerase I Prodigiosin->TopoI Inhibition TopoII Topoisomerase II Prodigiosin->TopoII Inhibition DNA_Damage DNA Strand Breaks TopoI->DNA_Damage Stabilizes Cleavage Complex TopoII->DNA_Damage Stabilizes Cleavage Complex Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of Prodigiosin's Anticancer Activity.

topoisomerase_assay cluster_reagents Reaction Components cluster_procedure Procedure SC_DNA Supercoiled Plasmid DNA Incubation Incubate at 37°C SC_DNA->Incubation Topo_Enzyme Topoisomerase I or II Topo_Enzyme->Incubation Test_Compound Prodigiosin or Alternative Test_Compound->Incubation Buffer Assay Buffer Buffer->Incubation Stop_Reaction Stop Reaction (e.g., SDS, Proteinase K) Incubation->Stop_Reaction Electrophoresis Agarose (B213101) Gel Electrophoresis Stop_Reaction->Electrophoresis Visualization Visualize DNA Bands (e.g., Ethidium (B1194527) Bromide) Electrophoresis->Visualization

Caption: Workflow for Topoisomerase Inhibition Assay.

comet_assay cluster_cell_prep Cell Preparation cluster_comet_procedure Comet Assay Procedure Cells Cancer Cells Treatment Treat with Prodigiosin or Alternative Cells->Treatment Harvest Harvest and Suspend Cells Treatment->Harvest Embedding Embed Cells in Agarose on Slide Harvest->Embedding Lysis Cell Lysis (Detergent, High Salt) Embedding->Lysis Unwinding Alkaline Unwinding of DNA Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining Stain DNA (e.g., Propidium Iodide) Electrophoresis->Staining Microscopy Fluorescence Microscopy Staining->Microscopy

Caption: Workflow for the Comet Assay (Single Cell Gel Electrophoresis).

Detailed Experimental Protocols

For researchers looking to replicate or build upon existing findings, the following are detailed methodologies for key experiments used to characterize the interaction of prodigiosin and other compounds with DNA and topoisomerases.

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 1 mg/ml BSA)

  • Test compound (Prodigiosin, Camptothecin) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.5 mg/ml Proteinase K)

  • 6x DNA Loading Dye

  • Agarose

  • 1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium Bromide or other DNA stain

Procedure:

  • Prepare a 1% agarose gel in 1x TAE buffer.

  • On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction includes:

    • 2 µL of 10x Assay Buffer

    • 1 µL of supercoiled DNA (e.g., 0.5 µg)

    • 1 µL of test compound at various concentrations

    • 1 unit of Topoisomerase I

    • Nuclease-free water to a final volume of 20 µL

  • Include a negative control (no enzyme) and a positive control (enzyme, no inhibitor).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution and incubate at 37°C for another 30 minutes to digest the protein.

  • Add 5 µL of 6x DNA Loading Dye to each reaction.

  • Load the samples onto the 1% agarose gel.

  • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide (0.5 µg/ml) for 15-30 minutes.

  • Destain in water for 15-30 minutes.

  • Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The degree of inhibition is determined by the persistence of the supercoiled DNA band.

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Materials:

  • Kinetoplast DNA (kDNA)

  • Human Topoisomerase II

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM ATP, 5 mM DTT, 300 µg/ml BSA)

  • Test compound (Prodigiosin, Doxorubicin, Etoposide) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution (e.g., 1% SDS, 50 mM EDTA)

  • 6x DNA Loading Dye

  • Agarose

  • 1x TBE Buffer (89 mM Tris base, 89 mM Boric acid, 2 mM EDTA)

  • Ethidium Bromide or other DNA stain

Procedure:

  • Prepare a 1% agarose gel in 1x TBE buffer.

  • On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction includes:

    • 2 µL of 10x Assay Buffer

    • 1 µL of kDNA (e.g., 200 ng)

    • 1 µL of test compound at various concentrations

    • 1-2 units of Topoisomerase II

    • Nuclease-free water to a final volume of 20 µL

  • Include a negative control (no enzyme) and a positive control (enzyme, no inhibitor).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution.

  • Add 5 µL of 6x DNA Loading Dye to each reaction.

  • Load the samples onto the 1% agarose gel.

  • Run the gel at a constant voltage (e.g., 80-100 V).

  • Stain the gel with ethidium bromide (0.5 µg/ml).

  • Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a reduction in the amount of decatenated DNA.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is used to detect DNA strand breaks in individual cells.

Materials:

  • Cultured cancer cells

  • Test compound (Prodigiosin, Doxorubicin, Etoposide)

  • Phosphate-buffered saline (PBS)

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization Buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA stain (e.g., Propidium Iodide, SYBR Green)

  • Microscope slides

Procedure:

  • Treat cultured cells with the test compound at various concentrations for a specified time.

  • Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.

  • Mix the cell suspension with molten LMA (at 37°C) at a 1:10 ratio (v/v).

  • Pipette 75 µL of the cell/agarose mixture onto a pre-coated microscope slide (coated with NMA).

  • Cover with a coverslip and allow the agarose to solidify on a cold plate for 10 minutes.

  • Remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.

  • Gently place the slides in a horizontal gel electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer.

  • Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.

  • Perform electrophoresis at a low voltage (e.g., 25 V, ~300 mA) for 20-30 minutes.

  • After electrophoresis, gently immerse the slides in Neutralization Buffer for 5 minutes.

  • Stain the slides with a suitable DNA stain.

  • Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by the length and intensity of the "comet tail" relative to the "head" (the nucleus).[12]

Conclusion

Prodigiosin demonstrates a compelling profile as a dual inhibitor of topoisomerase I and II, a feature that may offer advantages in overcoming certain types of drug resistance. Its ability to intercalate with DNA and induce strand breaks places it firmly within the class of DNA-damaging anticancer agents. While its in vitro potency against topoisomerases is comparable to or, in some cases, slightly lower than established drugs like doxorubicin and camptothecin, its unique dual-action mechanism warrants further investigation. The experimental protocols provided herein offer a foundation for continued research into prodigiosin and its analogues, paving the way for a deeper understanding of their therapeutic potential in oncology.

References

A Comparative Analysis of the Antimicrobial Efficacy of Prodigiosin and Other Natural Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents from natural sources. Among these, microbial pigments have emerged as promising candidates due to their diverse bioactive properties. This guide provides a detailed comparison of the antimicrobial efficacy of prodigiosin (B1679158), a vibrant red pigment produced by bacteria such as Serratia marcescens, with other well-known natural pigments like violacein (B1683560) and pyocyanin (B1662382). This analysis is supported by experimental data from various studies, detailed methodologies of key antimicrobial assays, and visualizations of their mechanisms of action.

Quantitative Comparison of Antimicrobial Efficacy

The antimicrobial activities of prodigiosin, violacein, and pyocyanin have been evaluated against a range of pathogenic bacteria. The following table summarizes their Minimum Inhibitory Concentrations (MIC) and Inhibitory Concentrations (IC50) as reported in various scientific studies. It is important to note that these values can vary depending on the specific microbial strains, experimental conditions, and methodologies used.

PigmentMicroorganismGram StainMIC (µg/mL)IC50 (µM)Reference(s)
Prodigiosin Staphylococcus aureusGram-positive-0.68 ± 0.06[1]
Escherichia coliGram-negative-0.53 ± 0.03[1]
Bacillus cereusGram-positive--
Pseudomonas aeruginosaGram-negative46.1 (as µM)-[2]
Klebsiella pneumoniaeGram-negative22.6 (as µM)-[2]
Candida albicansFungus0.3 (for 30% growth reduction)-[3]
Violacein Staphylococcus aureusGram-positive3.96.99 ± 0.146[1][4]
Methicillin-resistant S. aureus (MRSA)Gram-positive3.9-[4]
Escherichia coliGram-negativeIneffective-[1]
Pyocyanin Staphylococcus aureusGram-positive58.3-[5]
Bacillus cereusGram-positive33.3-[5]
Streptococcus pneumoniaeGram-positive15.6-[5]
Escherichia coliGram-negative20 - 300-[5]
Klebsiella pneumoniaeGram-negative120 - 183.4-[5]

Experimental Protocols

The following are detailed methodologies for two common assays used to determine the antimicrobial efficacy of natural pigments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Test pigment (e.g., prodigiosin) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase, adjusted to a concentration of approximately 5 x 10^5 CFU/mL

  • Multichannel micropipette

  • Incubator

Procedure:

  • Add 100 µL of sterile broth to each well of a 96-well plate.

  • In the first column of wells, add 100 µL of the pigment stock solution (at twice the highest desired final concentration).

  • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column used for dilutions.

  • Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.

  • Include a growth control (broth and inoculum without pigment) and a sterility control (broth only).

  • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the pigment at which there is no visible growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading prep_broth Prepare sterile broth add_broth Add 100 µL broth to all wells prep_broth->add_broth prep_pigment Prepare pigment stock solution add_pigment Add 100 µL pigment to first column prep_pigment->add_pigment prep_inoculum Prepare bacterial inoculum (5x10^5 CFU/mL) add_inoculum Inoculate wells with 100 µL bacteria prep_inoculum->add_inoculum serial_dilute Perform serial dilutions add_pigment->serial_dilute incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Determine MIC (lowest concentration with no growth) incubate->read_mic experimental_workflow_agar_well cluster_prep Plate Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement prep_plate Prepare MHA plates prep_lawn Create bacterial lawn prep_plate->prep_lawn create_wells Create wells in agar prep_lawn->create_wells add_pigment Add pigment solution to wells create_wells->add_pigment incubate Incubate at 37°C for 18-24h add_pigment->incubate measure_zone Measure zone of inhibition incubate->measure_zone pyocyanin_ros cluster_cell Bacterial Cell nadph NADPH nadp NADP+ nadph->nadp e⁻ pyocyanin_ox Pyocyanin (Oxidized) pyocyanin_red Pyocyanin (Reduced) pyocyanin_ox->pyocyanin_red Reduction pyocyanin_red->pyocyanin_ox Oxidation o2 O₂ o2_radical O₂⁻ (Superoxide) o2->o2_radical e⁻ from Reduced Pyocyanin ros Other ROS (e.g., H₂O₂) o2_radical->ros damage Oxidative Damage to DNA, Proteins, Lipids ros->damage death Cell Death damage->death

References

Safety Operating Guide

Proper Disposal of Prodigiosin Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of prodigiosin (B1679158) hydrochloride. This guide provides a procedural, step-by-step plan to ensure the safe handling and disposal of this biologically active compound in a laboratory setting.

Prodigiosin hydrochloride is a red pigment with known antibacterial, immunosuppressive, and cytotoxic properties.[1] Although one safety data sheet for the free base form, prodigiosin, suggests it is not classified as a hazardous substance, its biological activity necessitates careful handling and disposal to minimize environmental impact and potential exposure.[2] This document outlines the recommended procedures for the safe disposal of this compound and associated waste materials.

Key Properties of this compound

A summary of the relevant chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₂₀H₂₅N₃O · HCl[3]
Molecular Weight359.9 g/mol [3]
AppearanceRed powder[4]
SolubilitySoluble in acetonitrile, methanol, chloroform, and DMSO. Insoluble in water.[1]
Storage Temperature-20°C[1]
StabilityStable in acidic pH; unstable in alkaline conditions.[1]

Step-by-Step Disposal Procedures

The overriding principle for laboratory waste is to have a disposal plan before beginning any experiment.[5] All disposal must comply with institutional, local, and national regulations.

Solid this compound Waste

This category includes expired or unused pure this compound powder.

  • Hazard Assessment: While not classified as acutely hazardous, its biological activity warrants caution.

  • Disposal Protocol:

    • Segregation: Do not dispose of solid this compound in the general laboratory trash.

    • Packaging: Collect the solid waste in its original container or a clearly labeled, sealed container. The label should include "this compound Waste" and any relevant hazard information.

    • Collection: Transfer the packaged waste to your institution's designated chemical waste collection area. Follow your institution's specific procedures for hazardous or chemical waste pickup.

Liquid this compound Waste

This includes solutions of this compound in solvents such as DMSO, methanol, or chloroform.

  • Hazard Assessment: The disposal method is primarily determined by the solvent used, which is often flammable or toxic.

  • Disposal Protocol:

    • Segregation: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled waste container. The label must clearly state the contents, including the solvent and the presence of this compound.

    • Compatibility: Ensure the waste container is compatible with the solvent used.

    • Collection: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department. Do not pour this compound solutions down the drain.

Contaminated Labware and Personal Protective Equipment (PPE)

This category includes items such as pipette tips, centrifuge tubes, gloves, and glass slides that have come into contact with this compound.

  • Hazard Assessment: These items are considered contaminated chemical waste.

  • Disposal Protocol:

    • Sharps: All sharps, including needles, glass slides, and broken glass, must be placed immediately into a designated, puncture-resistant sharps container.[6]

    • Non-Sharps Solid Waste: Collect all other contaminated solid waste (e.g., pipette tips, tubes, gloves) in a designated, labeled waste bag or container. This container should be clearly marked as "this compound Contaminated Waste" or as required by your institution.

    • Collection: Dispose of these containers through your institution's chemical or hazardous waste stream. Do not place them in the regular or biohazard trash unless specifically instructed to do so by your EHS department after a risk assessment.

Decontamination of Work Surfaces
  • Procedure: In the event of a spill, alert others in the area.[6] Wearing appropriate PPE, cover the spill with an absorbent material.[6] Gently apply a 10% bleach solution, working from the outside in, and allow a 20-30 minute contact time before wiping it up.[6] For larger spills, evacuate the area and notify your laboratory supervisor or institutional safety officer immediately.[6]

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard laboratory safety protocols for handling biologically active, non-acutely hazardous chemical compounds. The primary experimental protocol to consider is the initial solubilization of this compound.

  • Methodology for Solution Preparation: this compound is soluble in organic solvents like DMSO and methanol.[1] To prepare a stock solution, the powdered compound is typically dissolved in the chosen solvent to a desired concentration. All subsequent dilutions and handling of this stock solution generate liquid and solid waste that must be disposed of as outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Prodigiosin HCl waste_type->solid_waste Solid liquid_waste Liquid Prodigiosin HCl Solution waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware/PPE waste_type->contaminated_labware Contaminated Labware/PPE package_solid Package in a sealed, labeled container solid_waste->package_solid collect_liquid Collect in a labeled, compatible solvent waste container liquid_waste->collect_liquid segregate_labware Segregate into sharps and non-sharps waste contaminated_labware->segregate_labware chemical_waste_pickup Transfer to Institutional Chemical Waste Collection package_solid->chemical_waste_pickup collect_liquid->chemical_waste_pickup sharps_container Place sharps in a puncture-resistant container segregate_labware->sharps_container non_sharps_container Place non-sharps in a labeled waste bag/container segregate_labware->non_sharps_container sharps_container->chemical_waste_pickup non_sharps_container->chemical_waste_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.